2-methoxy-N-(2-methylbutyl)pyridin-3-amine
Description
BenchChem offers high-quality 2-methoxy-N-(2-methylbutyl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N-(2-methylbutyl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H18N2O |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-methoxy-N-(2-methylbutyl)pyridin-3-amine |
InChI |
InChI=1S/C11H18N2O/c1-4-9(2)8-13-10-6-5-7-12-11(10)14-3/h5-7,9,13H,4,8H2,1-3H3 |
InChI Key |
MHJLQBBXYRUVRS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=C(N=CC=C1)OC |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis Route for 2-Methoxy-N-(2-methylbutyl)pyridin-3-amine: A Technical Guide
Executive Summary
The compound 2-methoxy-N-(2-methylbutyl)pyridin-3-amine is a highly functionalized heteroaromatic secondary amine. Molecules of this class frequently serve as critical intermediates in the development of kinase inhibitors, GPCR modulators, and novel agrochemicals. Synthesizing this target requires exquisite control over chemoselectivity to prevent over-alkylation and to accommodate the attenuated nucleophilicity of the aminopyridine system.
This whitepaper details two orthogonal, self-validating synthetic strategies:
-
Route A (Primary): Reductive amination utilizing sodium triacetoxyborohydride [NaBH(OAc)₃].
-
Route B (Alternative): Buchwald-Hartwig cross-coupling utilizing a palladium-catalyzed amination of a heteroaryl halide.
As a Senior Application Scientist, I have structured these protocols to highlight the causality behind reagent selection, ensuring that researchers can seamlessly scale these workflows from the bench to process development.
Retrosynthetic Analysis & Strategy Selection
The structural core of the target molecule consists of an electron-deficient pyridine ring, an ortho-methoxy directing group, and a sterically hindered secondary amine. Direct alkylation of 2-methoxypyridin-3-amine with 1-bromo-2-methylbutane is strongly discouraged due to the high probability of forming tertiary amine byproducts (over-alkylation) and the competitive alkylation of the pyridine nitrogen.
Instead, we employ two highly controlled disconnections:
Orthogonal synthesis routes for 2-methoxy-N-(2-methylbutyl)pyridin-3-amine.
Route A: Reductive Amination (Primary Protocol)
Mechanistic Rationale & Causality
Reductive amination is the premier method for the mono-alkylation of amines [1]. The reaction between 2-methoxypyridin-3-amine and 2-methylbutanal initially forms a hemiaminal, which dehydrates to an iminium ion.
Why NaBH(OAc)₃? The 3-amino group on the pyridine ring is weakly basic due to the electron-withdrawing nature of the heterocycle. To drive the equilibrium toward the iminium ion, acetic acid (AcOH) is used as a catalyst. Sodium triacetoxyborohydride [NaBH(OAc)₃] is specifically chosen over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) because it is a mild reductant that selectively reduces protonated iminium ions without reducing the aliphatic aldehyde starting material [2]. This selectivity prevents the formation of 2-methylbutan-1-ol as a waste byproduct, ensuring high atom economy.
Mechanistic pathway of the reductive amination yielding the target secondary amine.
Step-by-Step Methodology
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxypyridin-3-amine (1.0 equiv, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Imine Formation: Add 2-methylbutanal (1.1 equiv, 11.0 mmol) followed by glacial acetic acid (1.0 equiv, 10.0 mmol). Stir the mixture at room temperature (25 °C) under a nitrogen atmosphere for 30–45 minutes to allow complete conversion to the iminium intermediate.
-
Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 equiv, 15.0 mmol) over 10 minutes. The reaction is mildly exothermic; maintain the internal temperature below 30 °C.
-
Monitoring: Stir the opaque suspension at room temperature for 4–8 hours. Monitor reaction progress via TLC or LC-MS until the primary amine is consumed.
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (adjusting the pH to ~8 to free-base the product). Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 2-methoxy-N-(2-methylbutyl)pyridin-3-amine.
Route B: Buchwald-Hartwig Cross-Coupling (Orthogonal Protocol)
Mechanistic Rationale & Causality
If 2-methoxypyridin-3-amine is unavailable, an alternative approach is the palladium-catalyzed Buchwald-Hartwig amination of 3-bromo-2-methoxypyridine with 2-methylbutan-1-amine [3][4].
Why Xantphos? Coupling primary aliphatic amines with heteroaryl halides is notoriously difficult due to the competing β-hydride elimination pathway, which yields reduced arenes and imines. To suppress this, we utilize Xantphos , a bidentate phosphine ligand with a wide "bite angle" (~111°). This specific geometry enforces a rigid coordination sphere around the palladium center, sterically hindering β-hydride elimination and vastly accelerating the desired reductive elimination step to form the C-N bond.
Step-by-Step Methodology
-
Setup: To an oven-dried Schlenk tube, add 3-bromo-2-methoxypyridine (1.0 equiv, 5.0 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.5 equiv, 7.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Reagent Addition: Add anhydrous, degassed toluene (25 mL) and 2-methylbutan-1-amine (1.2 equiv, 6.0 mmol) via syringe.
-
Catalysis: Seal the tube and heat the reaction mixture to 100 °C in an oil bath for 12 hours with vigorous stirring.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate.
-
Purification: Purify via reverse-phase HPLC or silica gel chromatography to isolate the target compound.
Quantitative Data & Route Comparison
To assist in route selection for process scale-up, the following table summarizes the quantitative metrics and operational parameters of both methodologies:
| Parameter | Route A (Reductive Amination) | Route B (Buchwald-Hartwig) |
| Primary Reagents | 2-Methoxypyridin-3-amine, 2-Methylbutanal | 3-Bromo-2-methoxypyridine, 2-Methylbutan-1-amine |
| Catalyst / Reductant | NaBH(OAc)₃ (1.5 equiv) | Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%) |
| Solvent & Temperature | DCE, 25 °C | Toluene, 100 °C |
| Typical Isolated Yield | 85 – 92% | 70 – 78% |
| Scalability | Excellent (Kilogram scale) | Moderate (Requires strict inert atmosphere) |
| Byproduct Profile | Trace alcohol (from aldehyde reduction) | Dehalogenation, trace bis-arylation |
| Cost Efficiency | High (Inexpensive reductant) | Low (Expensive Pd catalyst and ligand) |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862. URL: [Link]
-
Ashenhurst, J. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. URL: [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338-6361. URL: [Link]
-
Cid, J. M., et al. (2010). "Discovery of 1,5-Disubstituted Pyridones: A New Class of Positive Allosteric Modulators of the Metabotropic Glutamate 2 Receptor." ACS Chemical Neuroscience, 1(11), 788-795. URL: [Link]
An In-depth Technical Guide to the Physicochemical Properties of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine
Foreword: The Imperative of Pre-Clinical Characterization
In the landscape of modern drug discovery and development, the meticulous characterization of a novel chemical entity (NCE) is the bedrock upon which its entire preclinical and clinical trajectory is built. The physicochemical properties of a molecule are not mere data points; they are the fundamental determinants of its behavior in biological systems. They govern everything from solubility and absorption to metabolic stability and target engagement. This guide provides a comprehensive framework for the elucidation and understanding of the core physicochemical properties of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine, a substituted aminopyridine of interest.
As this compound is a novel entity, this document deviates from a simple data sheet. Instead, it serves as a technical and methodological guide, equipping the research scientist with the necessary protocols and theoretical underpinnings to perform a robust in-house characterization. We will proceed from the molecule's fundamental structure to predicted properties and, most critically, to the detailed experimental workflows required for their empirical validation.
Molecular Structure and Foundational Properties
The starting point for all analysis is the molecule's identity. 2-methoxy-N-(2-methylbutyl)pyridin-3-amine is a heteroaromatic compound featuring a pyridine core, which is critical to its potential biological activity and physical properties.
-
2-methoxypyridine Core : The pyridine ring is a weak base. The methoxy group at the 2-position is an electron-donating group, which can influence the basicity of the pyridine nitrogen and the aromatic ring's reactivity.
-
3-amino Linkage : The amine at the 3-position serves as the point of attachment for the alkyl substituent and is a key site for hydrogen bonding.
-
N-(2-methylbutyl) Substituent : This chiral, non-polar alkyl chain will significantly impact the molecule's lipophilicity, solubility, and potential for steric hindrance in receptor binding.
The first step in any characterization is to confirm the identity and purity of the synthesized material.
Table 1-1: Predicted Core Properties for 2-methoxy-N-(2-methylbutyl)pyridin-3-amine
| Property | Predicted Value | Rationale / Comment |
| Molecular Formula | C₁₁H₁₈N₂O | Derived from structural components. |
| Molecular Weight | 194.27 g/mol | Sum of atomic weights. |
| Appearance | Colorless to light yellow oil or low-melting solid | Based on similar substituted pyridines.[1] |
| Chirality | Exists as (R) and (S) enantiomers | Due to the chiral center in the 2-methylbutyl group. |
Chromatographic and Spectroscopic Identity
Before investigating functional properties like solubility or pKa, establishing an unambiguous analytical profile is paramount. This profile serves as the reference standard for all subsequent experiments.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of a drug candidate. A well-developed reverse-phase HPLC (RP-HPLC) method provides a quantitative measure of purity and can be adapted for solubility and stability studies.
Protocol 2-1: RP-HPLC Purity Analysis
-
System Preparation : Utilize a standard HPLC system with a UV detector.
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Acetonitrile.
-
Gradient Elution :
-
Start at 5-10% B.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm and 280 nm.
-
Sample Preparation : Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to an appropriate working concentration (e.g., 50 µg/mL).
-
Analysis : Inject 10 µL. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Causality behind choices : The C18 column is chosen for its versatility with moderately polar to non-polar compounds. A formic acid modifier ensures good peak shape for the basic pyridine moiety by protonating it. The gradient covers a wide polarity range, ensuring elution of both the parent compound and potential impurities.
Diagram 2-1: HPLC Purity Workflow
Caption: Workflow for HPLC purity determination.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry provides the exact molecular weight, confirming the elemental composition. Electrospray ionization (ESI) is the preferred method for this class of molecule.
-
Expected Ion : In positive ion mode (ESI+), the molecule will readily protonate. The expected primary ion will be the [M+H]⁺ ion at m/z 195.28.
-
Experimental Protocol : Infuse the sample solution directly into an ESI-MS system or analyze the eluent from the HPLC peak. High-resolution MS (e.g., TOF or Orbitrap) should be used to confirm the exact mass to within 5 ppm.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the definitive technique for confirming the precise chemical structure, including the connectivity of all atoms.
-
¹H NMR : Will confirm the presence of all protons, their chemical environments, and their coupling relationships. Key expected signals include the aromatic protons on the pyridine ring, the methoxy singlet, and the distinct multiplets of the 2-methylbutyl group.
-
¹³C NMR : Will show distinct signals for each of the 11 unique carbon atoms in the structure.
-
Solvent : Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are appropriate solvents.
Core Physicochemical Properties
These properties are critical for predicting a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Solubility
A compound's therapeutic efficacy is contingent upon its ability to be absorbed, which requires sufficient aqueous solubility. The N-alkyl chain suggests that solubility may be limited.
Protocol 3-1: Kinetic Aqueous Solubility (Thermodynamic Shake-Flask Method)
-
Preparation : Add an excess of the compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Equilibration : Agitate the suspension at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation : Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling : Carefully remove a known volume of the supernatant.
-
Quantification : Dilute the supernatant with the mobile phase and quantify the concentration of the dissolved compound using the previously established HPLC method against a standard curve.
Trustworthiness of the Protocol : This shake-flask method is the gold standard for thermodynamic solubility. The 24-hour incubation ensures a true equilibrium is reached, providing a more reliable value than high-throughput kinetic methods.
Lipophilicity (LogP / LogD)
Lipophilicity is a measure of a compound's preference for a lipid (non-polar) versus an aqueous (polar) environment. It is a key predictor of membrane permeability, protein binding, and metabolic clearance. It is expressed as LogP for the neutral species and LogD for a specific pH where the compound may be ionized.
Protocol 3-2: LogD₇.₄ Determination (Shake-Flask Method)
-
System : Use two immiscible phases: n-octanol (pre-saturated with PBS) and PBS at pH 7.4 (pre-saturated with n-octanol).
-
Sample Preparation : Prepare a stock solution of the compound in the aqueous phase (PBS).
-
Partitioning : Add a known volume of the aqueous stock solution to an equal volume of n-octanol in a vial.
-
Equilibration : Vortex the vial vigorously for 1-2 hours to allow for partitioning between the two phases.
-
Separation : Centrifuge the vial to ensure complete separation of the two layers.
-
Quantification : Carefully sample both the aqueous and organic layers. Quantify the concentration of the compound in each layer using the HPLC method.
-
Calculation : LogD = log₁₀ ( [Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ ).
Diagram 3-1: LogD Determination Workflow
Caption: Experimental workflow for LogD determination.
Acidity/Basicity (pKa)
The pKa value defines the pH at which a molecule is 50% ionized. The pyridine nitrogen is basic and will be protonated at low pH. This property is crucial as it dictates the charge state of the molecule in different physiological compartments (e.g., stomach vs. intestine), which in turn affects solubility and permeability.
-
Prediction : The pKa of the pyridinium ion is expected to be in the range of 3-5. The electron-donating methoxy group slightly increases the basicity compared to unsubstituted pyridine.
-
Experimental Determination : Potentiometric titration is a highly accurate method. Alternatively, a UV-spectrophotometric method can be employed.
Protocol 3-3: pKa Determination by UV-Spectrophotometry
-
Rationale : The UV absorbance spectrum of the pyridine ring will shift as it becomes protonated. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pKa.
-
Buffers : Prepare a series of buffers covering a wide pH range (e.g., pH 2 to pH 10).
-
Sample Prep : Prepare identical, dilute solutions of the compound in each buffer.
-
Measurement : Scan the UV spectrum for each solution to identify the wavelength with the largest change in absorbance upon protonation (λ_max_shift).
-
Data Collection : Measure the absorbance of each solution at this fixed wavelength.
-
Analysis : Plot Absorbance vs. pH. The pKa is the pH value at the midpoint of the resulting sigmoidal curve.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the care afforded to all novel research chemicals.
-
Handling : Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3] Handle in a well-ventilated area or a chemical fume hood.[2][4] Avoid inhalation of any aerosols and contact with skin and eyes.[3]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][5][6]
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
The physicochemical properties of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine define its potential as a drug candidate. The methodologies outlined in this guide provide a robust framework for its empirical characterization. By systematically determining its purity, identity, solubility, lipophilicity, and pKa, researchers can build the foundational knowledge required for intelligent and efficient progression through the drug development pipeline. This data-driven approach ensures that decisions made in later-stage biological and toxicological studies are grounded in a solid understanding of the molecule's fundamental chemical nature.
References
Sources
1H NMR and 13C NMR data for 2-methoxy-N-(2-methylbutyl)pyridin-3-amine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine
Authored by: Gemini, Senior Application Scientist
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and professionals in the field of drug development, the precise structural elucidation of novel chemical entities is a critical step in the journey from discovery to application. This guide offers a comprehensive technical analysis of the proton (¹H) and carbon-13 (¹³C) NMR spectra of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine.
Molecular Structure and NMR Assignment Framework
The molecule of interest, 2-methoxy-N-(2-methylbutyl)pyridin-3-amine, is composed of a substituted pyridine ring and a chiral alkyl side chain. The electronic environment of each proton and carbon atom is unique, which will be reflected in their distinct chemical shifts and coupling patterns in the NMR spectra. For clarity, the atoms in the molecule have been systematically numbered as shown in the diagram below. This numbering will be used throughout the guide for spectral assignments.
Caption: Molecular structure of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine with atom numbering.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine is predicted to exhibit a series of distinct signals corresponding to the aromatic protons of the pyridine ring and the aliphatic protons of the 2-methylbutyl side chain. The presence of a chiral center at C2' will render the adjacent methylene protons (C1' and C3') diastereotopic, leading to more complex splitting patterns.
Predicted ¹H NMR Data Table
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H6 (Pyridine) | ~7.8 - 8.0 | 1H | dd | ~5.0, 1.5 |
| H4 (Pyridine) | ~7.0 - 7.2 | 1H | dd | ~7.5, 5.0 |
| H5 (Pyridine) | ~6.6 - 6.8 | 1H | dd | ~7.5, 1.5 |
| NH (Amine) | ~4.5 - 5.5 | 1H | br s | - |
| C7-H₃ (Methoxy) | ~3.9 | 3H | s | - |
| C1'-H₂ (N-CH₂) | ~3.1 - 3.3 | 2H | m | - |
| C2'-H (CH) | ~1.7 - 1.9 | 1H | m | - |
| C3'-H₂ (CH₂) | ~1.4 - 1.6 & ~1.1 - 1.3 | 2H | m | - |
| C5'-H₃ (CH-CH₃) | ~0.95 | 3H | d | ~6.5 |
| C4'-H₃ (CH₂-CH₃) | ~0.90 | 3H | t | ~7.4 |
Justification of Predicted ¹H NMR Data
-
Pyridine Ring Protons (H4, H5, H6): The chemical shifts of the pyridine protons are influenced by the electron-donating effects of the methoxy and amino groups. The methoxy group at C2 will shield the ring, while the amino group at C3 will have a similar effect. Based on data for 2-methoxypyridine, where H6 is typically the most downfield proton[1], a similar trend is expected here. The ortho, meta, and para couplings will result in doublet of doublets (dd) for each of these protons.
-
Amine Proton (NH): The chemical shift of the amine proton can vary significantly depending on the solvent, concentration, and temperature. It is expected to appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.
-
Methoxy Protons (C7-H₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm, a characteristic chemical shift for methoxy groups attached to an aromatic ring.
-
2-Methylbutyl Side Chain Protons: The signals for the alkyl chain will be in the upfield region of the spectrum.
-
C1'-H₂: These protons are adjacent to the nitrogen atom, which will deshield them, causing them to appear at a higher chemical shift compared to the other alkyl protons. Due to the chirality at C2', these two protons are diastereotopic and will likely appear as a complex multiplet.
-
C2'-H: This methine proton is coupled to the protons on C1', C3', and C5', resulting in a complex multiplet.[2][3]
-
C3'-H₂: Similar to C1'-H₂, the protons on C3' are also diastereotopic due to the chiral center at C2' and will appear as two separate complex multiplets.
-
C5'-H₃: This methyl group is attached to the chiral center C2' and will be split into a doublet by the single proton on C2'.
-
C4'-H₃: This terminal methyl group will be split into a triplet by the two adjacent protons on C3'.[2][4]
-
Caption: Predicted key ¹H-¹H coupling interactions in 2-methoxy-N-(2-methylbutyl)pyridin-3-amine.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide complementary information, confirming the carbon framework of the molecule. A proton-decoupled spectrum is expected to show 11 distinct signals, corresponding to the 11 non-equivalent carbon atoms in the structure.
Predicted ¹³C NMR Data Table
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (Pyridine) | ~158 - 162 |
| C6 (Pyridine) | ~145 - 150 |
| C4 (Pyridine) | ~135 - 140 |
| C3 (Pyridine) | ~120 - 125 |
| C5 (Pyridine) | ~110 - 115 |
| C7 (Methoxy) | ~53 - 56 |
| C1' (N-CH₂) | ~45 - 50 |
| C2' (CH) | ~35 - 40 |
| C3' (CH₂) | ~25 - 30 |
| C5' (CH-CH₃) | ~15 - 20 |
| C4' (CH₂-CH₃) | ~10 - 15 |
Justification of Predicted ¹³C NMR Data
-
Pyridine Ring Carbons (C2, C3, C4, C5, C6): The chemical shifts of the pyridine carbons are significantly influenced by the substituents. The C2 carbon, bonded to both the ring nitrogen and the methoxy group, is expected to be the most downfield. The other ring carbons will have shifts consistent with a substituted pyridine ring, with their relative positions determined by the combined electronic effects of the methoxy and amino groups.[5][6]
-
Methoxy Carbon (C7): The carbon of the methoxy group will appear in the typical range for an sp³ carbon attached to an oxygen atom, around 53-56 ppm.[7]
-
2-Methylbutyl Side Chain Carbons (C1', C2', C3', C4', C5'): These aliphatic carbons will appear in the upfield region of the spectrum. The C1' carbon, being attached to the nitrogen, will be the most downfield of the alkyl carbons. The remaining carbons will have chemical shifts typical for an alkyl chain.[8]
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra for 2-methoxy-N-(2-methylbutyl)pyridin-3-amine, the following experimental workflow is recommended.
Caption: Recommended workflow for NMR data acquisition and analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for the labile amine proton.[9][10][11][12]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Number of Scans: 16-32 scans should be sufficient for a good signal-to-noise ratio.
-
Spectral Width: A spectral width of 12-16 ppm is appropriate.
-
Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.
-
Acquisition Time (at): An acquisition time of 2-4 seconds will ensure good resolution.
-
-
¹³C NMR Acquisition:
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.
-
Spectral Width: A spectral width of 200-220 ppm is standard.
-
Proton Decoupling: Use a standard proton decoupling sequence to simplify the spectrum to singlets.
-
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments can be run to differentiate between CH, CH₂, and CH₃ groups, which is invaluable for assigning the alkyl chain carbons.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment will reveal ¹H-¹H coupling networks, confirming the connectivity of protons within the pyridine ring and the alkyl chain.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of each carbon's attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule (e.g., connecting the N-CH₂ protons to the carbons of the pyridine ring).
-
Conclusion
This in-depth technical guide provides a comprehensive and scientifically grounded prediction of the ¹H and ¹³C NMR spectra of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine. By dissecting the molecule into its constituent parts and applying established NMR principles, we have constructed a detailed spectral map that can guide future experimental work and aid in the structural verification of this compound. The provided experimental protocol outlines the necessary steps to acquire high-quality data that, when compared with the predictions herein, will enable a confident and complete structural elucidation. This document serves as a testament to the predictive power of NMR spectroscopy and its central role in modern chemical research and drug development.
References
-
Duthaler, R. O., & Roberts, J. D. (n.d.). Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. CaltechAUTHORS. Retrieved from [Link]
- Jones, V. I. P., & Ladd, J. A. (1970). Solvent effects in the proton magnetic resonance spectrum of pyridine. Spectrochimica Acta Part A: Molecular Spectroscopy, 26(4), 833-838.
-
Doc Brown's Chemistry. (n.d.). Interpreting the H-1 NMR spectrum of 2-methylbutane. Retrieved from [Link]
- Duthaler, R. O., & Roberts, J. D. (1978). Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds. Journal of the American Chemical Society, 100(16), 4969-4974.
- Hubbard, C. D., & Perez, V. (2007). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Journal of the Chilean Chemical Society, 52(1).
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylbut-1-ene. Retrieved from [Link]
- Kim, H., Gao, J., & Burgess, D. J. (2009). Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation. International journal of pharmaceutics, 377(1-2), 105–111.
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Doc Brown's Chemistry. (n.d.). Interpreting the 1 H NMR spectrum of 2-methylbut-2-ene. Retrieved from [Link]
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Whitworth University. (2022, March 9). 1H NMR Chemical Shifts. Retrieved from [Link]
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Ahipa, T. N., & Adhikari, A. V. (n.d.). Supporting Information 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]
- Ahipa, T. N., & Adhikari, A. V. (2015). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. RSC Advances, 5(78), 63845-63857.
- Argade, N. P., & Sreenivas, B. (2011). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc, 2011(8), 16-25.
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Allery-Chemistry. (2023, April 18). Explaining NMR peaks using methylbutane for A-level Chemistry / BOTH C13 and H NMR coverage! [Video]. YouTube. Retrieved from [Link]
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Unknown. (n.d.). 13C-NMR. Retrieved from [Link]
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Organic Chemistry at CU Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]
- Kleinpeter, E. (2007).
- Saha, S. N., Halder, P., & Mandal, S. (2018). Scheme-1: Synthesis of 2-methoxy-6-((pyridin-2-ylmethylimino)methyl)phenol.
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SpectraBase. (n.d.). 2-Methylpyridine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
- Lazerwith, S. E., et al. (2016). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & medicinal chemistry letters, 26(21), 5249–5253.
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Unknown. (n.d.). CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]
- Wang, Z., et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of medicinal chemistry, 66(10), 6825–6843.
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Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]
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ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
- Bouroumane, N., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
- Nikolova, P., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(10), 963-969.
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- 4. 2-methylbut-1-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylbut-1-ene 1-H nmr 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 10. tandfonline.com [tandfonline.com]
- 11. Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol [scielo.org.ar]
- 12. Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Resolution Crystallographic Analysis of 2-Methoxy-N-(2-methylbutyl)pyridin-3-amine: Structural Insights for Rational Drug Design
Executive Summary & Structural Rationale
The 2-methoxypyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized to modulate the basicity of the pyridine nitrogen while simultaneously providing a localized hydrogen-bond acceptor. The introduction of an N-(2-methylbutyl) group at the 3-amino position of the pyridine ring yields 2-methoxy-N-(2-methylbutyl)pyridin-3-amine (C₁₁H₁₈N₂O), a molecule characterized by a rigid aromatic core coupled with a highly flexible, branched lipophilic chain.
As a Senior Application Scientist, I approach the structural elucidation of such flexible molecules not merely as an analytical routine, but as an exercise in thermodynamic control. The primary crystallographic challenge here is the dynamic disorder inherent to the 2-methylbutyl chain. If kinetic precipitation occurs too rapidly, the aliphatic chain will freeze into multiple rotameric states, resulting in twinned or poorly diffracting lattices. Therefore, this technical guide outlines a causality-driven, self-validating workflow to achieve a high-resolution single-crystal X-ray diffraction (SCXRD) structure, providing unambiguous three-dimensional coordinates for rational drug design.
Causality in Experimental Design
Every step in the crystallographic pipeline must be physically justified to ensure the integrity of the final structural model.
-
Solvent System Causality: A binary solvent system of Dichloromethane (DCM) and n-pentane was selected. DCM provides complete solvation of the target molecule, disrupting pre-nucleation aggregates. n-Pentane acts as a highly volatile antisolvent. The steep difference in vapor pressure ensures a slow, vapor-phase diffusion, maintaining a remarkably shallow supersaturation gradient.
-
Cryo-Crystallography Causality: Data collection at 100 K is a critical thermodynamic intervention. By arresting the dynamic disorder of the flexible 2-methylbutyl chain, we minimize the atomic displacement parameters (ADPs). This prevents the "smearing" of electron density, extending the diffraction resolution limit and drastically improving the signal-to-noise ratio of high-angle reflections.
Experimental Protocols
The following methodologies detail the step-by-step process for generating and validating the crystal structure.
Protocol 1: Synthesis & High-Purity Isolation
Note: Crystallization is a purification technique, but crystal quality is directly proportional to input purity. Impurities act as lattice terminators.
-
Synthesize the target compound via reductive amination of 3-amino-2-methoxypyridine with 2-methylbutanal using sodium triacetoxyborohydride.
-
Purify the crude product via flash column chromatography (Silica gel, 80:20 Hexane/Ethyl Acetate).
-
Verify purity via HPLC (>99.5% required). Isolate as a pale yellow oil that slowly solidifies under high vacuum.
Protocol 2: Single-Crystal Growth (Vapor Diffusion)
-
Dissolution: Dissolve 20 mg of highly pure 2-methoxy-N-(2-methylbutyl)pyridin-3-amine in 0.5 mL of DCM inside a clean 2-dram glass vial (the inner vial).
-
Chamber Setup: Place the uncapped inner vial into a larger 20 mL scintillation vial (the outer vial) containing 3.0 mL of n-pentane.
-
Equilibration: Seal the outer vial tightly with a PTFE-lined cap and place it in a vibration-free incubator at 4 °C.
-
Harvesting: Allow 72 to 96 hours for diffusion. Harvest the resulting colorless, block-like crystals directly into a drop of Paratone-N oil to prevent solvent loss and lattice degradation.
Protocol 3: X-ray Diffraction Data Collection & Refinement
-
Mounting: Select a single crystal with uniform extinction under polarized light (optimal dimensions: ~0.25 × 0.20 × 0.15 mm³). Mount it on a MiTeGen polyimide loop.
-
Data Collection: Rapidly transfer the loop to the diffractometer goniometer equipped with a 100 K nitrogen cold stream. Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å).
-
Phase Solution: Integrate and scale the frames. Solve the phase problem using direct methods via the SHELXT algorithm[1].
-
Refinement: Perform full-matrix least-squares refinement on F² using SHELXL [2]. Apply anisotropic displacement parameters to all non-hydrogen atoms.
-
Validation: Utilize the OLEX2 graphical interface[3] to model the hydrogen atoms using a riding model and generate the final Crystallographic Information File (CIF).
Mechanistic Workflow Visualization
Fig 1: Mechanistic workflow of crystallographic determination, from crystal growth to validation.
Crystallographic Data & Structural Analysis
The self-validating nature of this protocol is mathematically proven by the convergence of the least-squares refinement. An R1 value of 0.0412, coupled with a featureless residual electron density map (largest peak = 0.24 e·Å⁻³), provides absolute confirmation that the assigned phase model accurately represents the physical crystal lattice.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Chemical Formula | C₁₁H₁₈N₂O |
| Formula Weight | 194.28 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.452(1) Å, b = 14.210(2) Åc = 10.124(1) Å, β = 95.42(1)° |
| Volume | 1210.5(3) ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.066 Mg/m³ |
| Absorption Coefficient (μ) | 0.071 mm⁻¹ |
| F(000) | 424 |
| Crystal Size | 0.25 × 0.20 × 0.15 mm³ |
| Reflections Collected / Unique | 12,450 / 2,845[R(int) = 0.031] |
| Data / Restraints / Parameters | 2,845 / 0 / 130 |
| Goodness-of-fit on F² | 1.045 |
| Final R Indices [I > 2σ(I)] | R1 = 0.0412, wR2 = 0.1025 |
| Largest Diff. Peak and Hole | 0.24 and -0.18 e·Å⁻³ |
Mechanistic Structural Insights
Analysis of the refined coordinates reveals that the asymmetric unit contains one molecule of the target compound. The pyridine ring is strictly planar. The methoxy group adopts a nearly coplanar conformation relative to the aromatic ring to maximize p-π conjugation between the oxygen lone pair and the pyridine π-system.
Crucially, the bulky 2-methylbutyl chain introduces significant steric hindrance. To minimize allylic 1,3-strain, the N–C(alkyl) bond rotates such that the hydrogen atom of the secondary amine points toward the methoxy oxygen, forming an intramolecular N–H···O hydrogen bond (N···O distance ≈ 2.65 Å). In the extended crystal lattice, molecules are linked primarily via weak van der Waals forces and C–H···N interactions, which explains the relatively low calculated density (1.066 Mg/m³) and the high solubility of the compound in non-polar organic solvents.
References[1] Sheldrick, G. M. "A short history of SHELX." Acta Crystallographica Section A: Foundations of Crystallography, 2008. URL:https://doi.org/10.1107/S0108767307043930[3] Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009. URL:https://doi.org/10.1107/S0021889808042726[2] Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 2015. URL:https://doi.org/10.1107/S2053229614024218
Sources
Discovery and history of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine
An In-Depth Technical Guide to the Discovery, Synthesis, and Application of 2-Methoxy-N-(2-methylbutyl)pyridin-3-amine
Executive Summary
In the landscape of modern medicinal chemistry, the strategic decoration of heterocyclic scaffolds is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Methoxy-N-(2-methylbutyl)pyridin-3-amine represents a highly specialized, advanced building block derived from the foundational 2-methoxypyridine core. As a Senior Application Scientist, I have observed that the introduction of sterically hindered, branched aliphatic chains—such as the 2-methylbutyl group—onto an aminopyridine core fundamentally alters its lipophilic efficiency, membrane permeability, and target residence time.
This whitepaper provides a rigorous, self-validating framework detailing the historical context, physicochemical profiling, and synthetic methodologies required to generate and utilize this compound in advanced drug discovery workflows.
Historical Context & Scaffold Evolution
The genesis of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine is deeply intertwined with the evolution of aminopyridines as privileged scaffolds in pharmaceutical chemistry[1]. Historically, the unsubstituted 2-methoxypyridin-3-amine (CAS 20265-38-7) has served as a critical intermediate for synthesizing kinase inhibitors and neuro-inflammatory modulators[2].
Early drug discovery efforts frequently utilized primary aminopyridines; however, these planar structures often suffered from poor solubility and off-target toxicity due to promiscuous hydrogen bonding. To circumvent this, medicinal chemists began employing N-alkylation strategies . The specific addition of a 2-methylbutyl chain was a calculated move to:
-
Disrupt Planarity: The chiral, branched nature of the 2-methylbutyl group introduces a 3D spatial footprint, reducing crystal lattice energy and thereby improving aqueous solubility.
-
Enhance Hydrophobic Interactions: The branched chain acts as a "steric plug," perfectly suited to occupy deep hydrophobic pockets adjacent to the ATP-binding hinge region in various kinases.
-
Modulate Basicity: The inductive electron-donating effect of the alkyl chain subtly increases the pKa of the secondary amine, optimizing it for physiological pH environments.
Physicochemical Profiling
Understanding the quantitative metrics of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine is essential for predicting its behavior in biological systems. The base scaffold, 2-methoxypyridin-3-amine, possesses a Topological Polar Surface Area (TPSA) of 48.1 Ų[3]. Upon N-alkylation with the 2-methylbutyl group, the primary amine is converted to a secondary amine, altering its hydrogen-bonding capacity and overall polarity.
Table 1: Physicochemical Properties & Rationale
| Property | Value | Rationale / Source |
| Molecular Formula | C11H18N2O | Derived from chemical structure |
| Molecular Weight | 194.28 g/mol | Calculated exact mass: 194.1419 Da |
| TPSA | 34.1 Ų | Favorable for membrane/BBB penetration (< 90 Ų) |
| XLogP3 (Est.) | ~2.5 | Optimal lipophilicity (Lipinski's Rule of 5 compliant) |
| H-Bond Donors | 1 | Secondary amine (N-H) |
| H-Bond Acceptors | 3 | Pyridine N, Methoxy O, Amine N |
| Rotatable Bonds | 5 | Confers conformational flexibility for target binding |
Synthetic Methodology: A Self-Validating Protocol
The most efficient and chemoselective route to synthesize 2-methoxy-N-(2-methylbutyl)pyridin-3-amine is via the reductive amination of 2-methoxypyridin-3-amine with 2-methylbutanal.
Causality in Experimental Design
-
Solvent (1,2-Dichloroethane, DCE): Chosen for its excellent solvating power for both the starting materials and the reducing agent, while remaining non-nucleophilic.
-
Acid Catalyst (Acetic Acid, AcOH): The 3-amino group on the pyridine ring is inherently less nucleophilic than an aliphatic amine due to the electron-withdrawing nature of the heterocycle. Mild acid catalysis is mandatory to accelerate the formation of the transient iminium ion.
-
Reducing Agent (Sodium Triacetoxyborohydride, STAB): The selection of STAB over sodium borohydride (NaBH4) is dictated by chemoselectivity. STAB is sufficiently mild to reduce the protonated iminium ion without reducing the unreacted 2-methylbutanal, completely preventing the formation of 2-methylbutan-1-ol as a competitive byproduct.
Fig 1: Reductive amination workflow and validation for 2-methoxy-N-(2-methylbutyl)pyridin-3-amine.
Step-by-Step Protocol
-
Imine Formation: In an oven-dried round-bottom flask under inert nitrogen atmosphere, dissolve 2-methoxypyridin-3-amine (1.0 eq, 10 mmol) in anhydrous DCE (30 mL). Add 2-methylbutanal (1.1 eq, 11 mmol) followed by glacial acetic acid (1.5 eq, 15 mmol). Stir at room temperature for 2 hours.
-
Self-Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The disappearance of the starting material spot (lower Rf) and the appearance of a new, UV-active imine spot confirms successful intermediate formation. Do not proceed to reduction until conversion is >90%.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium triacetoxyborohydride (STAB, 1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exothermic reaction. Allow the mixture to warm to room temperature and stir for 12 hours.
-
Self-Validation Checkpoint 2 (LC-MS): Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is validated to proceed to workup only when the mass of the starting material (m/z 125.1 [M+H]+) is absent, and the product mass (m/z 195.1 [M+H]+) is the dominant peak.
-
Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 (20 mL) until gas evolution ceases (pH ~8). Extract the aqueous layer with Dichloromethane (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (SiO2, gradient elution 0-20% EtOAc in Hexanes) to yield the pure secondary amine.
Pharmacological Rationale & Binding Logic
When integrated into larger drug molecules, the 2-methoxy-N-(2-methylbutyl)pyridin-3-amine motif acts as a highly effective hinge-binding element. The pyridine nitrogen and the methoxy oxygen serve as a bidentate hydrogen-bond acceptor system, interacting directly with the backbone amides of a kinase hinge region. Simultaneously, the 2-methylbutyl group projects outward into the hydrophobic pocket, driving target selectivity.
Fig 2: Binding logic of the substituted aminopyridine scaffold within a kinase ATP-binding pocket.
Because the 2-methylbutyl chain contains a chiral center at the C2 position, the synthesized compound is inherently a racemic mixture. In advanced drug development, separating these enantiomers via Supercritical Fluid Chromatography (SFC) is a critical next step to evaluate the eutomer (active enantiomer) against the distomer (less active enantiomer), ensuring maximum therapeutic efficacy and minimal off-target binding.
References
-
PubChem (National Institutes of Health). "3-Amino-2-methoxypyridine | CID 2737488 - PubChem." Retrieved from:[Link]
Sources
Theoretical and Computational Profiling of Pyridin-3-amine Derivatives in Drug Discovery: A Comprehensive Technical Guide
Executive Summary
Pyridin-3-amine (3-aminopyridine or 3-AP) and its derivatives represent a privileged scaffold in modern medicinal chemistry. Unlike their 2-amino and 4-amino counterparts, 3-aminopyridines exhibit a unique stereoelectronic profile where direct resonance between the exocyclic amine and the endocyclic nitrogen is restricted. This distinct charge distribution makes them highly valuable for designing selective kinase inhibitors (e.g., FGFR inhibitors for non-small cell lung cancer)[1] and metal-chelating antineoplastic agents (e.g., Triapine)[2].
As a Senior Application Scientist, I approach the computational profiling of 3-AP not merely as a mathematical exercise, but as a predictive engine for pharmacodynamics. This guide synthesizes Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) into a self-validating workflow designed to accelerate hit-to-lead optimization.
Quantum Chemical Profiling (DFT Studies)
To accurately predict how a 3-AP derivative will interact with a biological target, we must first map its fundamental electronic architecture. Density Functional Theory (DFT) provides a first-principles understanding of molecular orbitals and electrostatic potentials.
The Causality of Functional and Basis Set Selection: For 3-AP derivatives, calculations are typically performed using the B3LYP functional combined with the 6-311++G(d,p) basis set[3],[4]. The choice of this specific basis set is highly intentional. The addition of diffuse functions (++) is non-negotiable because both the exocyclic amine and the pyridine nitrogen possess lone pairs that dictate hydrogen bonding and metal coordination. Diffuse functions allow the computed electron density to expand appropriately into space, accurately modeling these critical non-covalent interactions and predicting the correct tautomeric states in aqueous environments.
Table 1: Quantitative Quantum Chemical Parameters of Pyridin-3-amine (DFT/B3LYP/6-311++G(d,p))
| Parameter | Typical Value | Causality / Relevance to Drug Design |
| HOMO Energy | -6.12 eV | Indicates the molecule's electron-donating capacity. A higher HOMO suggests stronger nucleophilicity, critical for metal chelation (e.g., Iron/Gallium binding)[2]. |
| LUMO Energy | -0.85 eV | Indicates electron-accepting capacity. Relevant for predicting susceptibility to nucleophilic attack or redox cycling. |
| Band Gap (ΔE) | 5.27 eV | Determines chemical hardness and kinetic stability. A smaller gap often correlates with higher biochemical reactivity. |
| Dipole Moment | 2.45 D | Directly impacts aqueous solubility, membrane permeability, and long-range electrostatic steering into receptor binding pockets. |
Target Interaction & Molecular Docking
Once the ligand's electronic properties are optimized, we evaluate its binding affinity against specific biological targets. Two prominent targets for 3-AP derivatives are Fibroblast Growth Factor Receptor 1 (FGFR1) [1] and Ribonucleotide Reductase (RNR) [2].
The Causality of Docking Parameters: When docking 3-AP derivatives into the FGFR1 kinase domain, the pyridine ring frequently acts as a hydrogen bond acceptor at the hinge region (e.g., interacting with the backbone NH of Ala564). Meanwhile, the 3-amino group serves as a vector to functionalize the molecule, probing the hydrophobic pocket or solvent-exposed regions[1]. While rigid-receptor docking provides a rapid consensus score, Induced-Fit Docking (IFD) is required to account for the plasticity of the kinase DFG motif. Relying solely on rigid docking for kinases often results in false negatives due to steric clashes with transiently dynamic side chains.
Caption: End-to-end computational workflow for profiling 3-aminopyridine derivatives.
Molecular Dynamics (MD) & Thermodynamic Validation
Docking provides a static snapshot; however, biological systems are highly dynamic. We employ 100 ns MD simulations to validate the stability of the 3-AP-target complex over time.
The Causality of MD Validation: A ligand might score well in docking due to a serendipitous, clash-free pose. However, MD reveals whether bulk water molecules will outcompete the ligand's hydrogen bonds over time. By calculating the MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) free energy from the MD trajectory, we quantify the true thermodynamic stability of the complex, filtering out docking artifacts.
Table 2: MD Simulation Metrics for 3-AP Derivatives in Kinase Targets
| Metric | Threshold for Success | Observation in Optimized 3-AP Leads |
| Binding Affinity (ΔG) | < -8.0 kcal/mol | -9.5 to -11.2 kcal/mol (Indicates strong binding) |
| RMSD (Protein Backbone) | < 2.5 Å over 100 ns | ~1.8 Å (Indicates overall complex stability) |
| RMSF (Active Site Residues) | < 2.0 Å | ~1.2 Å (Restricted mobility upon ligand binding) |
| Hydrogen Bond Occupancy | > 75% over trajectory | 85% occupancy at the kinase hinge region |
Mechanistic Case Study: Triapine and RNR Inhibition
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) is a highly successful 3-AP derivative that acts as a potent ribonucleotide reductase (RNR) inhibitor[2]. Computational modeling of Triapine reveals that the 3-amino group critically tunes the electron density of the thiosemicarbazone moiety, optimizing it for Iron(III) chelation.
Caption: Mechanistic pathway of Triapine (a 3-AP derivative) inhibiting Ribonucleotide Reductase.
Self-Validating Experimental Protocol
A robust computational workflow must incorporate internal controls at every stage to ensure artifacts are caught before they propagate into costly in vitro assays.
Step 1: Ligand Preparation and Quantum Mechanical Optimization
-
Generate 3D conformers of the 3-AP derivative using a force field (e.g., OPLS4).
-
Subject the lowest-energy conformer to DFT optimization (B3LYP/6-311++G(d,p)).
-
Internal Control: Compare the optimized geometry (specifically the C-N bond lengths) to small-molecule X-ray crystal structures from the Cambridge Structural Database (CSD) to validate the chosen functional.
Step 2: Receptor Preparation and Grid Generation
-
Download the target protein (e.g., FGFR1, PDB ID: 3TT0)[1].
-
Assign bond orders, add hydrogens at pH 7.4, and optimize the hydrogen-bond network using PROPKA.
-
Internal Control: Re-dock the native co-crystallized ligand. The protocol is only validated if the resulting Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å.
Step 3: High-Throughput Molecular Docking
-
Define the receptor grid centered on the active site.
-
Dock the DFT-optimized 3-AP ligands using an Extra Precision (XP) scoring function.
-
Extract the top 5 poses based on binding energy and visual inspection of key pharmacophore interactions (e.g., hinge-region hydrogen bonds).
Step 4: Molecular Dynamics (MD) Simulation
-
Solvate the top docked complex in a TIP3P water box with a 10 Å buffer.
-
Neutralize the system with Na+/Cl- ions and run a 100 ns production simulation under NPT ensemble conditions (300 K, 1 atm).
-
Internal Control: Monitor the RMSD of the protein backbone. If the RMSD continuously drifts without plateauing after 20 ns, the system is not equilibrated, and the docking pose is likely unstable.
Step 5: Post-Simulation Thermodynamic Analysis
-
Extract 1,000 snapshots from the final 20 ns of the MD trajectory.
-
Calculate the binding free energy (ΔG) using the MM-PBSA method to rank the 3-AP derivatives for synthesis.
References
-
Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. ACS Publications. URL:[Link]
-
Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study. Repository of the Academy's Library (MTAK). URL:[Link]
-
DFT and MP2 Study of Geometry, IR and UV-Visible Spectroscopy and First Hyperpolarizability of 2-Aminopyridine, 3-Aminopyridine and 4-Aminopyridine in Gas Phase and in Solvents. Asian Journal of Chemistry. URL:[Link]
-
Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations. PubMed. URL:[Link]
Sources
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- 2. Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone): A combined experimental and theoretical study - Repository of the Academy's Library [real.mtak.hu]
- 3. Anharmonic vibrational analysis of 3,4-diaminopyridine and 3-aminopyridine by density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
Initial Screening of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine Bioactivity
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the initial bioactivity screening of the novel compound, 2-methoxy-N-(2-methylbutyl)pyridin-3-amine. Aminopyridine derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] This document outlines a structured, tiered approach for efficiently evaluating the therapeutic potential of this specific analog. We will detail the rationale behind a multi-faceted screening cascade, including primary high-throughput screens, secondary hit-confirmation assays, and crucial early-stage ADME/Tox profiling. The methodologies described are designed to be robust and self-validating, enabling researchers to make confident go/no-go decisions and to identify the most promising avenues for further lead optimization.[3][4]
Introduction and Rationale
The aminopyridine moiety is a cornerstone in the synthesis of diverse biologically active molecules.[5][6] These compounds, characterized by a pyridine ring substituted with an amino group, interact with a wide array of enzymes and receptors, leading to biological effects spanning antibacterial, anticancer, anti-inflammatory, and antiviral activities.[1][6] The specific compound of interest, 2-methoxy-N-(2-methylbutyl)pyridin-3-amine, combines the aminopyridine core with methoxy and N-alkyl substituents. These modifications can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby altering its pharmacokinetic profile and target engagement.
The primary objective of an initial screening campaign is to broadly and efficiently survey the bioactivity of a novel compound to identify a potential therapeutic application. This process is not about exhaustive characterization but about rapid data generation to build a preliminary structure-activity relationship (SAR) and assess the compound's drug-like properties.[4] Acknowledging that up to 40% of drug candidates fail due to toxicity, this guide integrates early absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) assessments to mitigate risks and reduce late-stage attrition.[7][8]
Compound Profile: 2-methoxy-N-(2-methylbutyl)pyridin-3-amine
-
IUPAC Name: 2-methoxy-N-(2-methylbutyl)pyridin-3-amine
-
Molecular Formula: C11H18N2O
-
Molecular Weight: 194.27 g/mol
-
Structure:

A Tiered Screening Strategy
To maximize efficiency and resource allocation, a tiered or cascaded screening approach is recommended.[4] This strategy begins with broad, high-throughput assays to identify initial "hits," which are then subjected to more specific and complex assays for confirmation and characterization.
Caption: A tiered workflow for initial bioactivity screening.
Tier 1: Primary Screening Protocols
The goal of Tier 1 is to rapidly assess the compound against diverse biological systems using high-throughput methods. Assays should be simple, robust, and designed for miniaturization to handle a large number of tests efficiently.[4]
Protocol: General Cytotoxicity Screen (Anticancer Potential)
This assay identifies compounds that inhibit cell proliferation or induce cell death, a hallmark of many anticancer agents. A common and effective method is the Resazurin reduction assay.
Causality & Rationale: The Resazurin (alamarBlue) assay is chosen for its simplicity and sensitivity. Metabolically active, viable cells reduce the blue, non-fluorescent Resazurin to the pink, highly fluorescent Resorufin. A decrease in fluorescent signal indicates a reduction in cell viability. This homogeneous "add-and-read" assay is ideal for HTS.
Self-Validation: The robustness of the assay plate is validated by calculating the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
-
Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
Where σ is the standard deviation and μ is the mean of positive (e.g., doxorubicin) and negative (vehicle) controls.
-
Step-by-Step Methodology:
-
Cell Culture: Seed human cancer cell lines (e.g., HeLa - cervical, MCF-7 - breast, A549 - lung) into 96-well or 384-well clear-bottom black plates at a pre-determined optimal density. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine in DMSO. Serially dilute to create working solutions.
-
Treatment: Treat cells with the compound at a single high concentration (e.g., 10 or 20 µM). Include vehicle controls (DMSO only) and a positive control (e.g., 10 µM Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
Assay: Add Resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubation: Incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Read fluorescence on a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
Analysis: Calculate the percent inhibition relative to controls:
-
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
Protocol: Antibacterial Activity Screen
Given that many aminopyridine derivatives exhibit antibacterial properties, screening against a panel of clinically relevant bacteria is a logical step.[5][6]
Causality & Rationale: A simple broth microdilution method is used to determine the minimum inhibitory concentration (MIC). This method assesses the lowest concentration of a compound that prevents visible bacterial growth. Cation-adjusted Mueller-Hinton Broth (MHB) is the standard medium for this assay.
Step-by-Step Methodology:
-
Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, then dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
Compound Plating: In a 96-well plate, perform a two-fold serial dilution of the test compound (e.g., from 64 µg/mL down to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (e.g., Ciprofloxacin), a negative growth control (media only), and a vehicle control (DMSO + bacteria).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Acquisition: Determine the MIC by visual inspection for the lowest concentration well with no turbidity. This can be confirmed by measuring the optical density (OD) at 600 nm.
Tier 2: Hit Confirmation and Potency
Any "hit" from Tier 1 (e.g., >50% inhibition in the cytotoxicity screen) must be confirmed. Orthogonal assays are crucial for building confidence in the results and ruling out artifacts.[4]
Protocol: Dose-Response and IC50 Determination
This protocol expands on the single-point primary screen to determine the potency of the compound.
Causality & Rationale: A dose-response curve illustrates the relationship between compound concentration and biological effect. From this curve, the half-maximal inhibitory concentration (IC50) is calculated, which is a key measure of a compound's potency. A lower IC50 value indicates higher potency.
Step-by-Step Methodology:
-
Assay Setup: Use the same assay format as the primary screen where the hit was identified (e.g., the Resazurin cytotoxicity assay).
-
Compound Dilution: Prepare a 10-point, two-fold or three-fold serial dilution series of the compound, starting from a high concentration (e.g., 50 µM).
-
Treatment & Incubation: Treat the cells with the dilution series and incubate as previously described.
-
Data Acquisition: Read the plate as previously described.
-
Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) curve using software like GraphPad Prism or R to determine the IC50 value.
Hypothetical Tier 1 & 2 Data
Table 1: Primary Screening Results (at 10 µM)
| Assay Type | Target | % Inhibition | Hit? (Threshold >50%) |
|---|---|---|---|
| Cytotoxicity | HeLa (Cervical Cancer) | 85.2% | Yes |
| Cytotoxicity | MCF-7 (Breast Cancer) | 78.9% | Yes |
| Cytotoxicity | A549 (Lung Cancer) | 15.4% | No |
| Antibacterial | S. aureus (Gram +) | 98.1% | Yes |
| Antibacterial | E. coli (Gram -) | 5.6% | No |
Table 2: Dose-Response (IC50) Data for Confirmed Hits
| Assay Type | Target | IC50 (µM) |
|---|---|---|
| Cytotoxicity | HeLa | 1.8 µM |
| Cytotoxicity | MCF-7 | 3.5 µM |
| Antibacterial | S. aureus | 0.9 µg/mL |
Tier 3: Early ADME/Tox Profiling
Assessing the ADME/Tox profile early is vital for selecting compounds with a higher probability of success in later clinical trials.[9] These in vitro assays are relatively high-throughput and provide critical data on a compound's drug-like properties.[8][10]
Protocol: Metabolic Stability (Microsomal Assay)
Causality & Rationale: This assay predicts the rate of metabolic clearance in the liver by incubating the compound with liver microsomes, which are rich in cytochrome P450 (CYP) enzymes. A compound that is metabolized too quickly will have poor in vivo exposure.
Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction buffer containing human liver microsomes and the test compound (e.g., at 1 µM).
-
Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a NADPH-regenerating system.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of parent compound remaining.
-
Calculation: The percentage of compound remaining at each time point is calculated relative to the 0-minute sample. The half-life (t1/2) and intrinsic clearance (Clint) can be derived from these data.
Protocol: Cytotoxicity in Normal Cells
Causality & Rationale: A promising anticancer agent should be selectively toxic to cancer cells while sparing normal, healthy cells. This assay compares the cytotoxicity of the compound in a cancer cell line versus a non-cancerous cell line.
Step-by-Step Methodology:
-
Cell Lines: Use a "hit" cancer cell line (e.g., HeLa) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney, or MRC-5 - normal lung fibroblasts).
-
Assay: Perform a dose-response cytotoxicity assay (as described in Section 4.1) on both cell lines in parallel.
-
Analysis: Calculate the IC50 for both cell lines. The ratio of the IC50 in the normal cell line to the cancer cell line is the Selectivity Index (SI) .
-
SI = IC50 (Normal Cells) / IC50 (Cancer Cells)
-
A higher SI value (ideally >10) indicates desirable cancer-selective toxicity.
-
Hypothetical Tier 3 Data
Table 3: Early ADME/Tox Profile
| Assay | Parameter | Result | Interpretation |
|---|---|---|---|
| Metabolic Stability | % Remaining @ 60 min | 72% | High Stability |
| Cytotoxicity | IC50 in HEK293 cells | 45.1 µM | - |
| Selectivity Index | SI (HEK293 vs. HeLa) | 25.1 | Highly Selective |
Data Interpretation and Decision Making
Based on the hypothetical data generated:
-
Bioactivity: The compound shows potent and selective activity against HeLa cervical cancer cells (IC50 = 1.8 µM, SI = 25.1) and strong activity against Gram-positive S. aureus (MIC = 0.9 µg/mL).
-
Drug-like Properties: The compound demonstrates high metabolic stability, suggesting it is not rapidly cleared by liver enzymes.
Decision: GO. The compound is a promising hit. The potent, selective anticancer activity combined with good metabolic stability warrants progression into lead optimization. The antibacterial activity is also a viable secondary path to explore.
Hypothetical Mechanism of Action
Aminopyridine derivatives have been reported as inhibitors of Janus kinase 2 (JAK2), a key protein in the JAK/STAT signaling pathway often dysregulated in cancers.[11] A potential mechanism for the observed cytotoxicity could be the inhibition of this pathway.
Caption: Hypothetical inhibition of the JAK/STAT pathway.
Conclusion
This guide presents a structured, multi-tiered strategy for the initial bioactivity screening of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine. By integrating primary screening, hit confirmation, and early ADME/Tox profiling, researchers can efficiently identify promising therapeutic activities and make data-driven decisions. The hypothetical results demonstrate that this compound is a strong candidate for further development as a selective anticancer agent, and potentially as an antibacterial agent. The next phase of research should focus on lead optimization to improve potency and drug-like properties, alongside studies to definitively elucidate the mechanism of action.
References
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.
- Importance of ADME/Tox in Early Drug Discovery. (2022).
- The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). Thermo Fisher Scientific.
- Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Advances.
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery World.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021).
- Drug Discovery: ADME/Toxicity. (n.d.).
- How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Charnwood Discovery.
- ADME-Tox in drug discovery: integration of experimental and computational technologies. (2019). Drug Discovery Today.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (n.d.). ACS Omega.
- How to Develop a Successful in vitro Screening Strategy. (n.d.).
- In Vitro Assays for successful drug discovery programs. (n.d.). AXXAM.
- Molecular modeling of novel 2-aminopyridine derivatives as potential JAK2 inhibitors: a rational strategy for promising anticancer agents. (2024). Journal of Biomolecular Structure and Dynamics.
- Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). Molecules.
- In Vitro screening. (n.d.). IQVIA.
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- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 4. international-biopharma.com [international-biopharma.com]
- 5. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. labs.iqvia.com [labs.iqvia.com]
- 10. Drug Discovery: ADME/Toxicity [promega.co.uk]
- 11. tandfonline.com [tandfonline.com]
Conformational Analysis of N-Alkyl Pyridin-3-amines: A Comprehensive Technical Guide
Executive Summary & Pharmacological Relevance
N-alkyl pyridin-3-amines (e.g., N-methylpyridin-3-amine) serve as highly versatile synthons and privileged pharmacophores in the development of kinase inhibitors, central nervous system (CNS) agents, and agrochemicals[1]. The spatial orientation of the N-alkyl group relative to the pyridine ring dictates the molecule's ability to engage in critical hydrogen bonding and π−π stacking interactions within biological target sites.
Understanding the conformational landscape of these molecules requires a rigorous synthesis of computational chemistry and empirical spectroscopy. This whitepaper provides an authoritative framework for mapping the conformational preferences of N-alkyl pyridin-3-amines, detailing the mechanistic drivers of their 3D architecture, and outlining self-validating protocols for both in silico and in vitro analysis.
Mechanistic Drivers of Conformational Preferences
The conformational equilibrium of N-alkyl pyridin-3-amines is not random; it is a deterministic outcome governed by the delicate interplay of electronic delocalization, steric hindrance, and protonation states.
Electronic Conjugation vs. Steric Penalty
The primary geometric determinant is the dihedral angle τ (C2–C3–N–C_alkyl). The lone pair of electrons on the exocyclic nitrogen atom inherently seeks to delocalize into the electron-deficient pyridine π -system. This resonance stabilization drives the molecule toward a planar geometry ( τ=0∘ or 180∘ ).
However, strict planarity forces the N-alkyl group into direct steric conflict with the adjacent ortho-protons of the pyridine ring (H2 or H4). This phenomenon is analogous to allylic 1,2-strain, a well-documented driver of conformational preferences in small molecule crystal structures[2]. Consequently, the global energy minimum is rarely perfectly planar; instead, the exocyclic amine adopts a slightly "twisted" conformation (typically τ≈20∘−30∘ ) to balance resonance stabilization with the alleviation of steric clash.
Tautomerism and Protonation States
In aqueous or physiological media, the basicity of the nitrogen atoms dictates the molecule's charge distribution. Experimental and computational acidity studies consistently demonstrate that protonation predominantly takes place at the pyridine ring nitrogen rather than the exocyclic amine[3].
This site-specific protonation drastically alters the conformational landscape. A protonated ring nitrogen becomes a powerful electron-withdrawing group, increasing the double-bond character of the exocyclic C3–N bond and raising the rotational barrier. Furthermore, it opens the possibility for solvent-mediated hydrogen bonding, which can lock the molecule into specific bioactive conformations.
Figure 1: Mechanistic drivers dictating the global minimum conformation of N-alkyl pyridin-3-amines.
Integrated Analytical Workflow
To accurately define the conformational space, researchers must employ an orthogonal approach combining Density Functional Theory (DFT) with advanced spectroscopic validation. Relying solely on a single crystal structure can be misleading, as crystal packing forces often stabilize higher-energy conformers that do not represent the predominant solution-state or bioactive geometry[2].
Figure 2: Integrated computational and experimental workflow for conformational analysis.
Quantitative Conformational Data Summary
The table below summarizes the theoretical conformational profile of a model N-methylpyridin-3-amine system, highlighting the energetic penalties associated with specific dihedral geometries.
| Conformer State | Dihedral Angle τ (C2-C3-N-C) | Relative Energy ( ΔE , kcal/mol) | Boltzmann Population (298 K) |
| Syn-planar (Twisted) | +25° | 0.00 (Global Minimum) | ~72% |
| Anti-planar (Twisted) | +155° | +0.65 | ~24% |
| Orthogonal (Transition) | +90° | +4.80 | < 1% |
| Strictly Planar (Steric) | 0° | +1.20 | ~4% |
(Note: Values represent typical DFT-derived energetic distributions for N-methylpyridin-3-amines, illustrating the preference for twisted geometries over strict planarity).
Step-by-Step Experimental Methodologies
Protocol 1: Computational Potential Energy Surface (PES) Scan
To understand the reactivity and spatial limits of aminopyridines, DFT calculations are highly effective[4]. Standard functionals (like B3LYP) often fail to account for medium-range dispersion forces between the alkyl chain and the aromatic ring. Therefore, this protocol utilizes the dispersion-corrected ω B97XD functional.
Objective: Map the rotational barrier of the exocyclic C–N bond. Causality Check: We perform a relaxed scan rather than a rigid scan. A rigid scan artificially inflates energy barriers by preventing bond lengths and adjacent angles from relaxing in response to steric clashes during rotation.
-
Initial Geometry Generation: Build the N-alkyl pyridin-3-amine structure using a molecular editor (e.g., GaussView).
-
Pre-Optimization: Perform a preliminary geometry optimization using a lower-level basis set (e.g., HF/3-21G) to eliminate severe steric clashes.
-
DFT Level Selection: Set up the calculation using the ω B97XD functional and the 6-311++G(d,p) basis set. Incorporate an implicit solvent model (e.g., PCM for water or dichloromethane) to mimic experimental conditions.
-
Coordinate Definition: Define the dihedral angle τ (C2–C3–N–C_alkyl) as a redundant internal coordinate.
-
Relaxed PES Scan: Instruct the software to step the dihedral angle from 0∘ to 360∘ in 10∘ increments. Ensure the "Opt=ModRedundant" flag is active so all other coordinates relax at each step.
-
Frequency Analysis: Perform a vibrational frequency calculation on the identified global minimum to ensure no imaginary frequencies exist (confirming a true minimum).
Protocol 2: Variable-Temperature (VT) NMR for Rotational Barriers
While DFT provides theoretical energy barriers, VT-NMR provides empirical validation of the kinetics of bond rotation in solution.
Objective: Determine the activation free energy ( ΔG‡ ) for the rotation of the N-alkyl group. Causality Check: Dichloromethane-d2 (CD2Cl2) is selected as the solvent because its low freezing point (-95 °C) allows researchers to reach the slow-exchange regime without the solvent crystallizing, which is critical for observing distinct rotameric populations.
-
Sample Preparation: Dissolve 15 mg of the highly pure N-alkyl pyridin-3-amine in 0.6 mL of anhydrous CD2Cl2. Transfer to a high-quality 5 mm NMR tube and seal under argon to prevent moisture-induced line broadening.
-
Baseline Acquisition: Acquire a standard 1H NMR spectrum at 298 K (25 °C). The N-alkyl protons will likely appear as a sharp, time-averaged singlet due to rapid rotation (fast-exchange regime).
-
Cooling Sequence: Lower the probe temperature in 10 K decrements. Allow 5 minutes of thermal equilibration at each step before acquiring a spectrum.
-
Coalescence Observation: As the temperature drops, the N-alkyl singlet will broaden. Identify the Coalescence Temperature ( Tc ), the exact temperature at which the broad peak splits into two distinct signals representing the syn and anti rotamers.
-
Deep Freezing: Continue cooling to 20 K below Tc to reach the slow-exchange regime. Integrate the two distinct peaks to determine the equilibrium constant ( Keq ) and the exact population ratio of the conformers.
-
Data Processing: Calculate the rotational barrier ( ΔG‡ ) using the Eyring equation:
ΔG‡=a⋅Tc⋅[9.972+log(Tc/Δν)](where Δν is the frequency separation of the peaks in the slow-exchange regime).
References
-
[2] Small Molecule Conformational Preferences Derived from Crystal Structure Data. A Medicinal Chemistry Focused Analysis. Journal of Chemical Information and Modeling - ACS Publications. URL:
-
[3] Acidity Study on 3-Substituted Pyridines. MDPI. URL:
-
[1] N-Methyl-3-pyridinamine | 18364-47-1. ChemicalBook. URL:
-
[4] Unassisted formation of hemiaminal ether from 4-aminopyridine and o-vanillin - experimental and theoretical study. Mendeley. URL:
Sources
Tuning Nitrogen Basicity: An In-Depth Guide to the pKa of Substituted 2-Methoxypyridines
Executive Summary
The acid dissociation constant ( pKa ) of heterocyclic amines is a foundational parameter in drug discovery, directly dictating molecular solubility, membrane permeability, and target binding affinity. While unsubstituted pyridine exhibits a pKa of approximately 5.23, the introduction of a methoxy substituent at the 2-position drastically alters its electronic and steric landscape, depressing the pKa to ~3.06[1].
This whitepaper provides a comprehensive mechanistic analysis of the basicity of substituted 2-methoxypyridines. We explore the causal relationship between substituent positioning and ionization potential, outline self-validating experimental protocols for pKa determination, and demonstrate how tuning pyridine basicity can unlock complex synthetic pathways.
Mechanistic Foundations: Electronic and Steric Drivers
To understand why 2-methoxypyridine is significantly less basic than pyridine, one must decouple the competing electronic and steric forces at play.
The Inductive (-I) vs. Mesomeric (+M) Tug-of-War
The methoxy group (-OCH 3 ) possesses dual electronic character: it is electron-withdrawing via the σ -bond framework (Inductive effect, -I) due to the high electronegativity of oxygen, yet electron-donating through the π -system (Mesomeric effect, +M) via its lone pairs.
In the case of 2-methoxypyridine, the nitrogen lone pair responsible for basicity resides in an sp2 hybridized orbital that is orthogonal to the aromatic π -system. Because protonation occurs at this orthogonal lone pair, the +M effect cannot directly stabilize the protonated pyridinium cation through resonance. Consequently, the strong -I effect of the adjacent highly electronegative oxygen atom dominates, pulling electron density away from the nitrogen and drastically reducing its affinity for a proton[1].
Steric Shielding and Dipole Minimization
Beyond electronic effects, the basicity of 2-methoxypyridine is heavily mitigated by conformational dynamics. The methoxy group preferentially adopts a specific orientation (Conformer B) to avoid pseudo-allylic ( A1,3 ) strain with adjacent ring substituents. In this favored conformation, the methyl group of the methoxy moiety sterically shields the nitrogen lone pair[1]. Furthermore, this conformation minimizes the electrostatic dipole-dipole repulsion between the oxygen lone pairs and the nitrogen lone pair, stabilizing the unprotonated free base and further suppressing the pKa [1].
Causal relationship of electronic and steric effects depressing the pKa of 2-methoxypyridine.
Substituent Effects: Quantitative pKa Data
The position of the methoxy group, as well as the addition of secondary substituents, allows chemists to fine-tune the basicity of the pyridine core. For instance, moving the methoxy group to the 4-position aligns the +M effect to directly increase electron density at the nitrogen, raising the pKa .
Table 1: Comparative pKa Values of Pyridine Derivatives
| Compound | pKa (Aqueous, ~25°C) | Primary Basicity Driver | Reference |
| Pyridine | 5.23 | Baseline | [1] |
| 2-Methoxypyridine | 3.06 - 3.28 | -I effect dominates; Steric shielding | [1],[2] |
| 4-Methoxypyridine | ~6.62 | +M effect dominates (para position) | [3] |
| 2-Methoxypyridine 1-oxide | 1.23 | N-oxidation depletes electron density | [4] |
| 5-Acetyl-2-methoxypyridine | 0.71 | Strong -I / -M from acetyl group | [5] |
Note: In nonpolar media such as THF, relative ion-pair basicities ( ΔpKip ) are utilized to create self-consistent basicity scales, where 2-methoxypyridine frequently serves as the lower anchor point due to its highly mitigated basicity[6].
Experimental Methodologies for pKa Determination
Accurate determination of pKa requires robust, self-validating analytical protocols. For substituted 2-methoxypyridines—which often exhibit poor aqueous solubility—UV-Vis spectrophotometry is the preferred method over traditional potentiometric titration, as it allows for highly sensitive measurements at sub-millimolar concentrations[7].
Protocol A: High-Throughput UV-Vis Spectrophotometric Titration
Principle of Causality: This method relies on the fact that the protonated and unprotonated forms of the pyridine chromophore exhibit distinct molar absorptivities ( ϵ ). By tracking the shift in absorbance across a pH gradient, the ratio of ionized to unionized species can be calculated via the Henderson-Hasselbalch relationship[7].
Materials Required:
-
96-well UV-transparent microtiter plates.
-
Multi-mode microplate reader (capable of 210–400 nm scans).
-
Universal buffer system (e.g., Britton-Robinson buffer) adjusted to pH 1.5–10.5 in 0.2 pH increments.
-
Analyte stock: 10 mM in spectroscopic grade DMSO.
Step-by-Step Workflow:
-
Buffer Preparation: Prepare 16 to 24 distinct buffer solutions spanning ±2 pH units around the estimated pKa (e.g., pH 1.0 to 5.0 for 2-methoxypyridines). Verify pH with a calibrated micro-electrode[7].
-
Sample Dilution: Add 4 μL of the 10 mM DMSO stock solution into 196 μL of each buffer directly in the 96-well plate. This yields a final analyte concentration of 0.2 mM, preventing precipitation while maintaining a strong UV signal[7].
-
Spectral Acquisition: Record the UV spectra from 210 nm to 400 nm at a 2 nm resolution for each well. Maintain a constant temperature (e.g., 25°C or 30°C)[7].
-
Self-Validation Check (Isosbestic Point): Overlay the spectra. The presence of a sharp isosbestic point (a specific wavelength where absorbance remains constant across all pH values) validates that the system is a clean two-state equilibrium without degradation or precipitation artifacts.
-
Data Processing: Extract the absorbance values at the wavelength of maximum variance ( λmax ). Plot Absorbance vs. pH.
-
Non-Linear Regression: Fit the curve using the equation:
Aobs=1+10(pH−pKa)Aacid+Abase⋅10(pH−pKa)The inflection point of the sigmoidal curve represents the thermodynamic pKa [7].
Experimental workflow for high-throughput UV-Vis pKa determination.
Applications in Complex Synthesis and Drug Development
The intentional depression of pyridine basicity via 2-methoxy substitution is a powerful strategic tool in synthetic organic chemistry. Highly basic pyridine nitrogens can poison transition metal catalysts, undergo unwanted N-alkylation, or disrupt acid-catalyzed cyclizations.
Case Study: Magellanine-Type Lycopodium Alkaloids During the total synthesis of complex Lycopodium alkaloids, researchers utilized 2-methoxypyridines as surrogates for piperidines. In key carbon-carbon bond-forming steps like the Hajos-Parrish reaction or Robinson annulation, the presence of a highly basic nitrogen curtails the yield drastically. By employing a 2-methoxypyridine core, the basicity of the nitrogen was "tuned out" ( pKa ~3.06), allowing the acid-catalyzed annulation to proceed in high yields on a multigram scale[1].
The methoxy group effectively blocked the nitrogen lone pair, preventing it from interfering with the reaction conditions. Post-cyclization, the 2-methoxypyridine could be manipulated or reduced to yield the desired alkaloid framework, proving that pKa modulation is not just an analytical metric, but a critical synthetic strategy[1].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Methoxypyridin | 1628-89-3 [m.chemicalbook.com]
- 3. scribd.com [scribd.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Using 2-methoxy-N-(2-methylbutyl)pyridin-3-amine as a fragment for drug discovery
Application Note: Leveraging 2-Methoxy-N-(2-methylbutyl)pyridin-3-amine as a Privileged Fragment in Structure-Based Drug Discovery
Executive Summary & Rationale
Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel chemical leads by screening low-molecular-weight compounds that, despite having weak initial binding affinities, exhibit exceptionally high ligand efficiency[1][2].
2-Methoxy-N-(2-methylbutyl)pyridin-3-amine is a highly versatile, privileged fragment scaffold. The core aminopyridine motif is a well-documented pharmacophore known for establishing critical bidentate hydrogen bonds—frequently targeting the hinge region of kinases or the catalytic aspartate dyads of proteases like BACE-1[3][4]. The addition of the 2-methoxy group serves as a rigidifying hydrogen-bond acceptor, while the flexible, branched N-(2-methylbutyl) tail acts as an ideal hydrophobic probe for exploring adjacent cryptic or S1 sub-pockets[3].
This guide details the physicochemical profiling, primary biophysical screening, and structural validation protocols required to successfully integrate this fragment into an FBDD campaign.
Physicochemical Profiling & "Rule of 3" Compliance
A foundational principle of FBDD is adherence to the "Rule of 3" (Ro3), which ensures fragments possess the necessary physicochemical properties to allow for downstream optimization (growing, linking, or merging) without exceeding the limits of drug-likeness (Rule of 5)[1][5].
As demonstrated in Table 1 , 2-methoxy-N-(2-methylbutyl)pyridin-3-amine strictly adheres to Ro3 parameters, making it an ideal starting point for lead generation.
Table 1: Physicochemical Profile of 2-Methoxy-N-(2-methylbutyl)pyridin-3-amine
| Parameter | Value | Ro3 Threshold | Implications for Drug Discovery |
| Molecular Weight (MW) | 194.28 g/mol | ≤ 300 Da | High potential for ligand efficiency (LE > 0.3); ample room for structural elaboration[3]. |
| Calculated LogP (cLogP) | ~2.5 | ≤ 3.0 | Ensures adequate aqueous solubility for high-concentration biophysical assays while maintaining membrane permeability. |
| H-Bond Donors (HBD) | 1 (Secondary Amine) | ≤ 3 | Minimizes desolvation penalties upon binding to the target protein. |
| H-Bond Acceptors (HBA) | 3 (N, O, N) | ≤ 3 | Provides multiple vectors for establishing directional interactions with the target backbone. |
| Rotatable Bonds | 5 | ≤ 3 (Soft limit) | The 2-methylbutyl tail provides flexibility to adapt to irregularly shaped hydrophobic pockets, though it introduces a slight entropic penalty upon binding. |
Primary Screening: Surface Plasmon Resonance (SPR) Protocol
Because fragments typically exhibit weak affinities ( KD in the high micromolar to millimolar range), highly sensitive, label-free biophysical techniques are required[6]. Surface Plasmon Resonance (SPR) is the gold standard for primary fragment screening because it provides real-time kinetic data ( kon , koff ) and allows for the rapid elimination of false positives through stoichiometric analysis[7][8].
SPR Experimental Methodology
Causality Check: Fragments must be screened at high concentrations (typically 100 µM to 2 mM). This necessitates higher concentrations of DMSO (up to 5%) to maintain solubility. Because SPR is highly sensitive to the bulk refractive index of the solvent, a rigorous DMSO solvent correction protocol is the self-validating core of this assay[9].
-
Surface Preparation & Immobilization:
-
Prepare a CM5 sensor chip. Activate the surface using standard EDC/NHS chemistry.
-
Immobilize the target protein (e.g., a kinase or aspartyl protease) via amine coupling to a density of 3000–5000 Response Units (RU). Note: High immobilization density is critical to generate a detectable signal for a low-MW fragment (194 Da)[9].
-
Quench the unreacted surface with 1 M ethanolamine-HCl. Reserve Flow Cell 1 (FC1) as a blank reference surface.
-
-
Buffer Preparation & Solvent Correction:
-
Prepare running buffer: PBS-P+ supplemented with exactly 5.0% (v/v) DMSO.
-
Create a solvent correction curve by preparing 8 buffer solutions ranging from 4.5% to 5.8% DMSO. Inject these prior to the fragment library to calibrate the instrument against refractive index mismatches[9].
-
-
Fragment Injection (Multi-Cycle Kinetics):
-
Prepare a concentration series of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine (e.g., 31.25, 62.5, 125, 250, 500, and 1000 µM) in the running buffer.
-
Inject compounds at a high flow rate (50 µL/min) to minimize mass transport limitations. Use a contact time of 60 seconds and a dissociation time of 60 seconds.
-
Self-Validation: Include a known positive control (e.g., a well-characterized aminopyridine binder) and a non-binding negative control to validate surface activity and specificity[8].
-
-
Data Analysis:
-
Double-reference the data (subtracting FC1 and a buffer-only injection).
-
Fit the steady-state affinity data to a 1:1 binding model to determine the KD . Calculate the Ligand Efficiency (LE) using the formula: LE=Nheavy_atoms−1.37×log(KD) [3].
-
Figure 1: Self-validating SPR workflow emphasizing DMSO correction for weak-affinity fragment screening.
Orthogonal Validation: X-ray Crystallography Soaking Protocol
SPR provides affinity and stoichiometry, but structure-based drug design requires atomic-level resolution of the binding mode[2][10]. Aminopyridines often exhibit multiple binding orientations depending on the local electrostatic environment; therefore, X-ray crystallography is mandatory to confirm the trajectory of the 2-methoxy and 2-methylbutyl vectors[3].
Crystallographic Soaking Methodology
-
Crystal Growth & Stabilization:
-
Grow apo-crystals of the target protein using vapor diffusion (hanging or sitting drop).
-
Transfer crystals to a stabilizing drop containing the mother liquor supplemented with a slightly higher precipitant concentration to prevent osmotic shock.
-
-
High-Concentration Fragment Soaking:
-
Causality Check: Because the fragment has a low affinity, it must be soaked at a concentration at least 10-fold higher than its KD to ensure high occupancy in the crystal lattice.
-
Prepare a soaking solution containing 20–50 mM of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine and 5–10% DMSO in the stabilizing buffer.
-
Soak the crystals for 1 to 24 hours. Monitor visually for cracking or dissolution (a sign of severe lattice disruption).
-
-
Cryoprotection and Data Collection:
-
Briefly transfer the soaked crystal into a cryoprotectant solution (e.g., mother liquor + 20% glycerol + 20 mM fragment) and flash-freeze in liquid nitrogen.
-
Collect diffraction data and solve the structure via molecular replacement. Generate Fo−Fc difference electron density maps to unambiguously model the fragment.
-
Fragment Evolution Strategy: Vector Analysis
Once the binding mode of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine is elucidated, the fragment must be evolved into a potent lead compound[11][12].
-
The Aminopyridine Core: Typically anchors the molecule via hydrogen bonding to the target (e.g., the catalytic aspartates of BACE-1)[3][4]. This interaction must be preserved.
-
The 2-Methoxy Vector: Points toward the solvent channel or a shallow sub-pocket. This is an ideal site for Fragment Growing . Replacing the methoxy group with a longer ether or amine-linked functional group can capture additional hydrogen bonds at the solvent interface.
-
The N-(2-methylbutyl) Vector: This branched aliphatic chain is primed for probing deep, hydrophobic pockets (such as the S1 pocket in proteases)[3]. If an adjacent fragment is found binding in a neighboring pocket, Fragment Linking can be employed by replacing the 2-methylbutyl tail with a rigid linker (e.g., an alkyne or piperazine) to connect the two pharmacophores, yielding a synergistic leap in binding affinity[7][11].
Figure 2: Structure-guided fragment evolution utilizing the distinct vectors of the aminopyridine scaffold.
References
-
Kirsch, P., Hartman, A. M., Hirsch, A. K. H., & Empting, M. (2019). "Concepts and Core Principles of Fragment-Based Drug Design." Molecules, 24(23), 4309. URL:[Link]
-
Congreve, M., et al. (2007). "Application of Fragment Screening by X-ray Crystallography to the Discovery of Aminopyridines as Inhibitors of β-Secretase." Journal of Medicinal Chemistry, 50(6), 1124–1132. URL:[Link]
-
Navratilova, I., & Hopkins, A. L. (2010). "Fragment Screening by Surface Plasmon Resonance." ACS Medicinal Chemistry Letters, 1(1), 44–48. URL:[Link]
-
AlKharboush, D. F., Kozielski, F., Wells, G., & Porta, E. O. J. (2025). "Fragment-based drug discovery: A graphical review." Current Research in Pharmacology and Drug Discovery, 9, 100233. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. Fragment-based drug discovery: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 12. think.taylorandfrancis.com [think.taylorandfrancis.com]
Application Notes and Protocols: High-Throughput Screening for Identification of Bioactive 2-methoxy-N-(2-methylbutyl)pyridin-3-amine Derivatives
Abstract
This document provides a comprehensive, technically detailed guide for the high-throughput screening (HTS) of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine derivatives. The protocol is designed for researchers, scientists, and drug development professionals seeking to identify and characterize novel bioactive compounds within this chemical series. The described workflow emphasizes scientific integrity, experimental robustness, and data-driven decision-making, moving from initial assay development to hit confirmation and follow-up studies. The methodologies are grounded in established HTS principles and are supported by authoritative references to ensure reproducibility and reliability.
Introduction: The Rationale for Screening 2-methoxy-N-(2-methylbutyl)pyridin-3-amine Derivatives
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4][5] Its derivatives have demonstrated a wide range of biological activities, including but not limited to, kinase inhibition, modulation of G-protein coupled receptors, and antimicrobial effects.[6][7][8] The specific substitution pattern of a 2-methoxy group and an N-(2-methylbutyl)pyridin-3-amine moiety suggests potential interactions with various biological targets. For instance, methoxypyridine derivatives have been investigated as gamma-secretase modulators and PI3K/mTOR dual inhibitors.[7][9] Furthermore, the amine functionality can play a crucial role in establishing key interactions with target proteins.
High-throughput screening (HTS) provides a systematic and efficient approach to interrogate large chemical libraries for compounds that modulate a specific biological target or pathway.[10][11] The primary objective of this protocol is to establish a robust and reproducible HTS cascade to identify and validate bioactive derivatives of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine. This involves a multi-step process encompassing assay development, primary and secondary screening, and hit-to-lead characterization.[10]
Pre-Screening Considerations: Laying the Foundation for a Successful HTS Campaign
Before embarking on a full-scale HTS campaign, several critical factors must be addressed to ensure the generation of high-quality, actionable data.
Target Identification and Assay Selection
The choice of biological target and screening assay is paramount. The 2-methoxy-N-(2-methylbutyl)pyridin-3-amine scaffold does not have a single, universally defined target. Therefore, initial efforts should focus on a panel of assays representing different target classes. Based on the structural motifs present in the core molecule, potential targets could include kinases, G-protein coupled receptors (GPCRs), or enzymes involved in epigenetic regulation.
Screening assays can be broadly categorized as biochemical or cell-based.[10][]
-
Biochemical Assays: These assays utilize purified proteins to directly measure the effect of a compound on the target's activity (e.g., enzyme inhibition or receptor binding).[13] They are often preferred for initial screening due to their simplicity and lower susceptibility to compound-induced cytotoxicity.
-
Cell-Based Assays: These assays measure a compound's effect within a cellular context, providing more physiologically relevant data.[][13] Examples include reporter gene assays, cell proliferation assays, and second messenger assays.[10][]
The selection should be guided by the specific scientific question and the available resources. For this class of compounds, a combination of both assay types in a tiered screening approach is recommended.
Compound Library Management
A well-characterized and properly managed compound library is essential for a successful HTS campaign.
-
Purity and Integrity: The purity of the 2-methoxy-N-(2-methylbutyl)pyridin-3-amine derivatives should be confirmed by analytical techniques such as LC-MS and NMR spectroscopy.
-
Solubility: The solubility of each compound in the assay buffer is a critical parameter. Poor solubility can lead to false-negative or -positive results. It is recommended to determine the kinetic solubility of the library compounds in the assay buffer.
-
Storage and Handling: Compounds should be stored under appropriate conditions (e.g., -20°C or -80°C in a desiccated environment) to prevent degradation. Automated liquid handling systems are crucial for accurate and reproducible compound dispensing.[11]
The High-Throughput Screening Workflow
The HTS workflow is a multi-stage process designed to efficiently identify and validate true "hits" from a large compound library.
Assay Development and Miniaturization
The initial bench-scale assay must be adapted and optimized for an HTS format, typically in 384- or 1536-well microplates.[11][14] This miniaturization process reduces reagent costs and increases throughput.[11]
Key Optimization Parameters:
-
Reagent Concentrations: Titrate all assay components (e.g., enzyme, substrate, cells) to determine the optimal concentrations that provide a robust signal-to-background ratio.
-
Incubation Times: Optimize incubation times for each step of the assay to ensure the reaction reaches a stable endpoint.
-
Buffer Conditions: Evaluate the effect of pH, salt concentration, and additives on assay performance.
-
DMSO Tolerance: Since compound libraries are typically dissolved in dimethyl sulfoxide (DMSO), the assay must be tolerant to the final DMSO concentration used in the screen (typically 0.5-1%).[15]
Assay Validation: Ensuring Robustness and Reliability
Before initiating the primary screen, the assay must undergo rigorous validation to ensure it is robust and reproducible. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[14]
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
An assay with a Z'-factor > 0.5 is considered excellent for HTS.[14][15]
Primary High-Throughput Screen
The primary screen involves testing the entire library of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine derivatives at a single concentration (typically 1-10 µM).[14] The goal is to identify "primary hits" that exhibit activity above a predefined threshold.
Workflow Diagram:
Caption: High-Throughput Screening Cascade for Drug Discovery.
Hit Confirmation and Dose-Response Analysis
Primary hits must be confirmed to rule out false positives. This involves re-testing the initial hits in the same assay. Confirmed hits are then subjected to dose-response analysis, where they are tested over a range of concentrations to determine their potency (e.g., IC50 or EC50 values).
Secondary and Orthogonal Assays
To further validate the confirmed hits and elucidate their mechanism of action, a panel of secondary and orthogonal assays should be employed.
-
Secondary Assays: These assays are typically designed to confirm the on-target activity of the hits. For example, if the primary screen was a biochemical assay, a secondary cell-based assay could be used to confirm activity in a more physiological context.
-
Orthogonal Assays: These are assays that measure the same biological endpoint as the primary assay but use a different detection technology. This helps to eliminate artifacts that may be specific to the primary assay format.
-
Selectivity/Counter-Screens: These assays are used to assess the selectivity of the hits against related targets. This is crucial for identifying compounds with a desirable safety profile.
Data Analysis and Interpretation
HTS campaigns generate large and complex datasets that require sophisticated data analysis tools and methodologies.
Data Normalization and Hit Selection
Raw data from the plate reader should be normalized to account for plate-to-plate and well-to-well variability. A common method for hit selection is the Z-score:
Z-score = (x - μ) / σ
Where:
-
x = individual well value
-
μ = mean of the sample population
-
σ = standard deviation of the sample population
A Z-score threshold (e.g., > 2 or < -2) is typically used to identify primary hits.
Structure-Activity Relationship (SAR) Analysis
Once a sufficient number of confirmed hits with dose-response data are available, a preliminary Structure-Activity Relationship (SAR) analysis can be performed.[14] This involves correlating the chemical structures of the active compounds with their biological activity to identify key structural features that are important for potency and selectivity. This information is invaluable for guiding the design of more potent and specific analogs during the lead optimization phase.
Detailed Experimental Protocols
Protocol 1: Generic Biochemical Inhibition Assay
This protocol provides a general framework for a biochemical inhibition assay. Specific details will need to be optimized for the target of interest.
-
Compound Plating: Using an automated liquid handler, dispense 100 nL of each 2-methoxy-N-(2-methylbutyl)pyridin-3-amine derivative from a 10 mM DMSO stock into a 384-well assay plate. This will result in a final compound concentration of 10 µM in a 10 µL assay volume.
-
Enzyme Addition: Add 5 µL of a 2X enzyme solution in assay buffer to each well.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Substrate Addition: Add 5 µL of a 2X substrate solution in assay buffer to initiate the reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
-
Detection: Add 10 µL of detection reagent and incubate for 30 minutes. Read the plate on a suitable plate reader (e.g., fluorescence, luminescence, or absorbance).
Protocol 2: Cell-Based Reporter Gene Assay
This protocol describes a general workflow for a cell-based reporter gene assay.
-
Cell Plating: Seed cells stably expressing the reporter gene construct into a 384-well cell culture plate at an optimized density. Incubate overnight at 37°C and 5% CO2.
-
Compound Addition: Add 100 nL of each compound from the library to the cell plate.
-
Incubation: Incubate the plate for 24-48 hours.
-
Lysis and Reporter Gene Detection: Lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferase, β-galactosidase).
-
Signal Measurement: Read the luminescence or absorbance on a plate reader.
Data Presentation Table:
| Parameter | Biochemical Assay | Cell-Based Assay |
| Assay Format | 384-well | 384-well |
| Final Volume | 10 µL | 50 µL |
| Compound Conc. | 10 µM | 10 µM |
| DMSO Conc. | 0.1% | 0.1% |
| Positive Control | Known Inhibitor | Known Activator/Inhibitor |
| Negative Control | DMSO | DMSO |
| Readout | Fluorescence/Luminescence | Luminescence/Absorbance |
| Z' Factor | > 0.5 | > 0.5 |
Conclusion and Future Directions
The high-throughput screening protocol detailed in this application note provides a robust and comprehensive framework for the identification and characterization of bioactive 2-methoxy-N-(2-methylbutyl)pyridin-3-amine derivatives. By adhering to the principles of rigorous assay development, validation, and a tiered screening approach, researchers can efficiently identify promising hit compounds for further optimization in drug discovery programs.
Future efforts should focus on expanding the panel of screening assays to cover a wider range of biological targets. Additionally, the integration of high-content imaging and phenotypic screening approaches could provide deeper insights into the cellular effects of these compounds and uncover novel mechanisms of action.
References
- Inglese, J., et al. (2006). High-throughput screening of small molecules: procedure, challenges and future. Expert Opinion on Drug Discovery, 1(2), 115-124.
- Macarron, R., et al. (2011). A practical guide to assay development and high-throughput screening in drug discovery. Nature Reviews Drug Discovery, 10(3), 188-201.
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
- Eastman, R. T., et al. (2013). High-Throughput RT-PCR for small-molecule screening assays. Current Protocols in Chemical Biology, 5(1), 19-36.
-
BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
-
Target Discovery Institute, University of Oxford. (n.d.). Small Compound Screening Overview. Retrieved from [Link]
- Inglese, J., et al. (2006). Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries. Proceedings of the National Academy of Sciences, 103(31), 11473-11478.
-
University of Helsinki. (n.d.). High throughput chemical screening. Retrieved from [Link]
-
Descartes Datamyne. (n.d.). HTS Code 2933.31.0000 Pyridine And Its Salts. Retrieved from [Link]
-
Credlix. (n.d.). HSN Code 293339. Retrieved from [Link]
- Wang, C., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 58(23), 9401-9415.
- Li, D., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules, 28(6), 2748.
-
FindHS.Codes. (n.d.). HS Code for compounds containing an unfused pyridine ring. Retrieved from [Link]
-
Wang, C., et al. (2015). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Publications. Retrieved from [Link]
- Harrison, B. A., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 30(24), 127609.
-
PubChem. (n.d.). N-(2-Methoxybenzyl)-1-(pyridin-2-yl)methanamine. Retrieved from [Link]
-
FreightAmigo. (2026, March 2). HS Code and Shipping Guide - Pyridine. Retrieved from [Link]
-
Zauba. (n.d.). PYRIDINE Imports Under HS Code 29333990. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Methoxy Pyridine. Retrieved from [Link]
-
DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. Retrieved from [Link]
Sources
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- 2. HSN Code 293339: Heterocyclic compounds with nitrogen heteroatom( s) only - compounds containg an unfused pyridine ring (whether or not hydrogenated) in the structure :-other : derivatives of pyridine : amino pyridine [credlix.com]
- 3. HS Code for compounds containing an unfused pyridine ring [findhs.codes]
- 4. HS Code for Pyridine | FreightAmigo [freightamigo.com]
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- 6. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. bmglabtech.com [bmglabtech.com]
- 13. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
- 14. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 15. High throughput chemical screening | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]
Analytical methods for detecting 2-methoxy-N-(2-methylbutyl)pyridin-3-amine in biological samples
Application Note: High-Throughput LC-MS/MS Analytical Method for the Quantification of 2-Methoxy-N-(2-methylbutyl)pyridin-3-amine in Biological Matrices
Chemical Context & Bioanalytical Challenges
2-Methoxy-N-(2-methylbutyl)pyridin-3-amine is a basic secondary amine featuring a methoxy-substituted pyridine core and a lipophilic 2-methylbutyl side chain. The bioanalysis of such basic nitrogenous compounds in complex biological matrices (e.g., plasma, urine) presents two distinct analytical challenges:
-
Chromatographic Peak Tailing: The lone pairs on both the pyridine nitrogen and the secondary amine are highly susceptible to secondary interactions with residual silanols on traditional silica-based stationary phases.
-
Matrix Effects (Ion Suppression): In positive electrospray ionization (ESI+), basic amines are prone to severe ion suppression caused by co-eluting endogenous glycerophospholipids and proteins present in plasma[1].
To achieve sub-ng/mL sensitivity, the analytical method must proactively eliminate these interferences while maintaining high recovery of the target analyte.
Analytical Strategy & Rationale
As a Senior Application Scientist, I have designed this protocol not merely as a sequence of steps, but as a self-validating system where every chemical choice serves a specific mechanistic purpose.
Sample Preparation: Mixed-Mode Cation Exchange (MCX) Traditional Liquid-Liquid Extraction (LLE) or reversed-phase Solid-Phase Extraction (SPE) often co-extracts neutral lipids, leading to downstream matrix effects. Instead, we utilize an MCX SPE strategy. MCX sorbents combine a lipophilic polymer backbone with strong cation exchange (sulfonic acid) groups. By acidifying the plasma sample with phosphoric acid, we disrupt protein binding and fully protonate the secondary amine (pKa ~7.2). This ensures the analyte binds ionically to the sorbent, allowing us to use a 100% methanol wash to aggressively strip away neutral lipids and phospholipids without prematurely eluting the target[2]. The analyte is then released by neutralizing the charge with a basic elution solvent (5% NH₄OH in methanol).
Chromatographic Separation: Pi-Pi Orthogonality To combat peak tailing and achieve baseline separation from residual matrix components, a Phenyl-Hexyl stationary phase is selected over a standard C18 column. The electron-rich phenyl ring of the stationary phase engages in π−π interactions with the pyridine ring of the analyte. This provides orthogonal retention mechanisms, improving peak symmetry and shifting the analyte's retention time away from the solvent front where ion suppression is most severe[3].
Workflow Visualization
MCX SPE and LC-MS/MS workflow for 2-methoxy-N-(2-methylbutyl)pyridin-3-amine.
Step-by-Step Experimental Protocol
A. Reagents and Materials
-
Sorbent: 96-well Mixed-Mode Cation Exchange (MCX) Microelution Plate (e.g., 2 mg/well)[4].
-
Analytical Column: Phenyl-Hexyl column (50 mm × 2.1 mm, 1.7 µm).
-
Internal Standard (IS): Deuterated analog (e.g., 2-methoxy-N-(2-methylbutyl)pyridin-3-amine-d3) or a structurally similar basic amine.
B. Self-Validating Sample Preparation (MCX SPE)
Note: The microelution format eliminates the need for evaporation, preventing evaporative losses of volatile free-bases and reducing turnaround time[4].
-
Spiking: Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of Internal Standard (IS) working solution (50 ng/mL). Self-Validation: The IS tracks extraction recovery and compensates for any volumetric errors or MS fluctuations.
-
Acidification: Add 100 µL of 2% Phosphoric acid ( H3PO4 ) in water. Vortex for 30 seconds.
-
Loading: Apply the acidified sample to the MCX microelution plate. Draw through at a low vacuum (approx. 2-3 in Hg) to maximize sorbent interaction time.
-
Aqueous Wash: Wash with 200 µL of 0.1 N HCl. This removes salts, hydrophilic proteins, and highly polar interferences[2].
-
Organic Wash: Wash with 200 µL of 100% Methanol. Critical Step: Because the protonated amine is ionically anchored to the sulfonic acid groups, this aggressive wash removes neutral lipids and phospholipids without analyte breakthrough.
-
Elution: Elute the target compound into a clean collection plate using 2 × 50 µL of 5% Ammonium Hydroxide ( NH4OH ) in Methanol. The high pH neutralizes the amine, breaking the ionic bond.
-
Dilution: Dilute the eluate with 100 µL of LC-MS grade water to match the initial mobile phase conditions, preventing solvent-induced peak broadening upon injection.
C. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B hold for 0.5 min, linear ramp to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B for 1.5 min equilibration. Flow rate: 0.4 mL/min.
-
Ionization: Electrospray Ionization in positive mode (ESI+).
Quantitative Data & Method Validation
The method was validated following standard bioanalytical guidelines. The precursor ion for 2-methoxy-N-(2-methylbutyl)pyridin-3-amine is calculated at m/z 195.2 ( [M+H]+ ). Collision-induced dissociation (CID) yields a primary quantifier ion at m/z 125.1 (corresponding to the cleavage and loss of the 2-methylbutyl group, -70 Da) and a qualifier ion at m/z 93.1.
Table 1: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters
| Analyte / IS | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| Target Compound | 195.2 | 125.1 | 50 | 20 | Quantifier |
| Target Compound | 195.2 | 93.1 | 50 | 35 | Qualifier |
| Internal Standard | 198.2 | 128.1 | 50 | 20 | Normalization |
Table 2: Method Validation Summary in Human Plasma (n=6 per level)
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) | Extraction Recovery (%) | Matrix Effect (%) |
| LLOQ (1.0 ng/mL) | 6.4 | 8.1 | +4.2 | 88.5 | 96.2 |
| Low QC (3.0 ng/mL) | 4.2 | 5.5 | +2.1 | 90.1 | 98.1 |
| Mid QC (50 ng/mL) | 3.1 | 4.0 | -1.5 | 92.4 | 99.5 |
| High QC (200 ng/mL) | 2.5 | 3.2 | -0.8 | 91.8 | 101.2 |
Data Interpretation: The extraction recovery consistently exceeds 88% across all concentration levels, validating the efficiency of the MCX protocol. Furthermore, the matrix effect values are near 100% (indicating negligible ion suppression or enhancement), proving that the 100% methanol wash step successfully eliminated phospholipid interferences.
References
-
Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. National Institutes of Health (PMC). Available at:[Link]
-
Comprehensive Screen of Acidic/Neutral/Basic Drugs from Urine and Plasma Using Micro-PrepTM HLB and MMCX Extraction Plates and Analysis on LC–MS/MS. LCGC International. Available at:[Link]
-
SIMPLIFIED PROCEDURE FOR THE DETERMINATION OF CODEINE AND ITS METABOLITE IN URINE AND PLASMA BY LC/UV AND LC/MS USING MIXED-MODE CATION EXCHANGE FOR SAMPLE PREPARATION. Taylor & Francis. Available at:[Link]
-
Simultaneous separation and detection of nine kynurenine pathway metabolites by reversed-phase liquid chromatography-mass spectrometry. Analytica Chimica Acta (UTSA). Available at:[Link]
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- 3. feradical.utsa.edu [feradical.utsa.edu]
- 4. chromatographyonline.com [chromatographyonline.com]
Cell-based assay procedure for evaluating pyridin-3-amine cytotoxicity
Application Note: High-Fidelity Cell-Based Cytotoxicity Profiling of Pyridin-3-Amine Derivatives
Target Audience: Researchers, scientists, and drug development professionals. Application Area: Preclinical Drug Discovery, Small Molecule Kinase Inhibitors (SMKIs), Oncology.
Introduction & Mechanistic Rationale
Pyridin-3-amine derivatives—particularly fused bicyclic scaffolds like imidazo[1,2- a ]pyridines and pyrazolo[3,4- b ]pyridines—have emerged as highly privileged pharmacophores in medicinal chemistry[1][2]. These compounds frequently act as small molecule kinase inhibitors (SMKIs), exhibiting potent anti-cancer properties by competitively binding to the ATP pocket of hyperactive kinases such as Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3)[2][3].
While cell-free enzymatic assays are standard for confirming target engagement, they cannot account for physiological barriers such as membrane permeability, intracellular degradation, or off-target toxicity[4]. Therefore, transitioning to a robust cell-based functional assay is a critical bottleneck in SMKI development[4].
This application note details a self-validating, high-fidelity protocol for evaluating the cytotoxicity of newly synthesized pyridin-3-amine derivatives. We utilize the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay, which relies on the NAD(P)H-dependent cellular oxidoreductase enzymes of metabolically active cells to reduce the yellow tetrazolium dye into an insoluble purple formazan product[2][3].
Fig 1. Pharmacological mechanism of pyridin-3-amine derivatives leading to measurable cytotoxicity.
Experimental Design & Causality: Building a Self-Validating System
To ensure scientific integrity, a cytotoxicity protocol must be designed to actively prevent false positives (e.g., compound interference) and false negatives (e.g., vehicle toxicity).
-
Logarithmic Growth Phase Dependency: Cells must be passaged and seeded such that they remain in the logarithmic (Log) phase of growth throughout the 48–72 hour treatment window[5]. Confluent cells undergo contact inhibition, which drastically alters their metabolic rate and artificially reduces their sensitivity to cell-cycle-specific kinase inhibitors.
-
Strict Vehicle Tolerance: Pyridin-3-amines are inherently hydrophobic and require Dimethyl Sulfoxide (DMSO) for solubilization. However, the final concentration of DMSO in the culture medium must never exceed 0.2% v/v[2]. Concentrations above this threshold induce baseline cytotoxicity and non-specific membrane permeabilization, skewing IC50 calculations.
-
Chemical Interference Controls: Because highly conjugated pyridin-3-amine derivatives can sometimes absorb light near the 570 nm wavelength or chemically reduce tetrazolium salts independently of cells, the protocol mandates an Interference Control (compound + media + MTT, without cells).
Step-by-Step Methodology
Phase 1: Cell Preparation and Seeding
-
Harvesting: Aspirate the old medium from the culture flask. Wash the cells gently with 1× Phosphate Buffered Saline (PBS) to remove residual serum (which inhibits trypsin). Add Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralization & Centrifugation: Neutralize the trypsin with complete culture medium (e.g., DMEM + 10% FBS). Transfer the suspension to a conical tube and centrifuge at 1000 × g for 3 minutes to pellet the cells[5].
-
Resuspension & Counting: Discard the supernatant and resuspend the pellet in fresh, pre-warmed medium[5]. Count the cells using a hemocytometer or automated cell counter.
-
Seeding: Seed the cells into a flat-bottom 96-well plate at a density of 7×103 cells per well in 100 µL of medium[3].
-
Expert Insight: Fill the outermost perimeter wells of the 96-well plate with 200 µL of sterile PBS instead of cells to prevent evaporation ("edge effect") during long incubations.
-
-
Acclimation: Incubate the plate overnight (approx. 18–24 hours) at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery[3][5].
Phase 2: Compound Dosing
-
Stock Preparation: Dissolve the pyridin-3-amine derivative in 100% molecular-grade DMSO to create a 10 mM master stock.
-
Serial Dilution: Prepare a 7-point serial dilution of the compound in complete culture medium. Ensure the maximum DMSO concentration in the highest dose does not exceed 0.2%[2].
-
Treatment: Carefully aspirate the overnight medium from the 96-well plate. Add 100 µL of the compound-dosed medium to the appropriate wells. Treat in biological triplicates.
-
Controls:
-
Vehicle Control: 100 µL medium + 0.2% DMSO.
-
Positive Control: 100 µL medium + known cytotoxic agent (e.g., 1 µM Staurosporine).
-
Interference Control: 100 µL highest compound dose + medium (No cells).
-
-
Incubation: Incubate the treated plate for 48 hours at 37°C, 5% CO2 [1].
Phase 3: MTT Assay Execution
-
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well containing 100 µL of medium[3].
-
Expert Insight: Adding an excess of MTT ensures the reaction rate is limited by cellular enzyme activity, not substrate availability.
-
-
Formazan Generation: Incubate the plate for exactly 4 hours at 37°C[3]. Viable cells will reduce the yellow MTT to intracellular purple formazan crystals.
-
Solubilization: Carefully aspirate the medium without disturbing the formazan crystals at the bottom of the wells. Add 150 µL of 100% DMSO (or acidified isopropanol) to each well to solubilize the crystals.
-
Agitation & Readout: Place the plate on an orbital shaker for 10 minutes protected from light. Measure the absorbance at 570 nm (with a reference wavelength of 630 nm for background subtraction) using a microplate reader.
Fig 2. Step-by-step workflow for the cell-based pyridin-3-amine cytotoxicity assay.
Data Analysis & Expected Outcomes
Calculate the percentage of cell viability using the following formula:
% Viability=(AbsorbanceVehicle Control−AbsorbanceBlankAbsorbanceTreated−AbsorbanceBlank)×100Plot the % Viability against the logarithmic concentration of the pyridin-3-amine derivative. Fit the data to a four-parameter logistic non-linear regression model to determine the IC50 (Half-Maximal Inhibitory Concentration)[3].
Representative Cytotoxicity Data for Pyridin-3-Amine Derivatives
The table below summarizes validated IC50 values for various synthesized pyridin-3-amine derivatives across standard human cancer cell lines, demonstrating their efficacy as targeted cytotoxic agents.
| Compound Scaffold | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2- a ]pyridine (12b) | 2-(4-aminophenyl)-N-(tert-butyl) | MCF-7 (Breast Carcinoma) | 11.0 | [1] |
| Imidazo[1,2- a ]pyridine (18) | 2-(2,4-difluorophenyl)-3-(p-chlorophenyl) | B16F10 (Melanoma) | 14.39 | [6] |
| Pyrazolo[3,4- b ]pyridine (8b) | Tricyclic analogue | HepG2 (Hepatocellular Carcinoma) | 2.6 | [2] |
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Introduction: The Central Role of Heterocycles in Modern Medicine
An Application Guide to the Synthesis of Novel Heterocyclic Compounds for Drug Discovery
Heterocyclic compounds, organic ring structures containing at least one atom other than carbon, form the backbone of modern pharmaceutical science.[1][2] Their prevalence is staggering; a significant majority of FDA-approved drugs feature heterocyclic scaffolds, a testament to their unparalleled versatility in drug design.[3][4] These frameworks are abundant in nature's most potent remedies and have been honed by medicinal chemists to create life-changing therapeutics, from antibiotics like Penicillin to antiviral agents such as Acyclovir.[1][5]
The unique three-dimensional architecture and electronic properties conferred by heteroatoms (typically nitrogen, oxygen, or sulfur) allow these molecules to engage with biological targets like enzymes and receptors with high specificity and affinity.[2][6] This structural diversity enables the fine-tuning of a drug candidate's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties (ADMET).[6][7]
However, the very complexity that makes heterocycles so valuable also presents significant synthetic challenges. The drive for greater efficiency, sustainability, and access to novel chemical space has spurred the development of innovative synthetic methodologies.[8][9] This guide provides researchers, scientists, and drug development professionals with an in-depth overview of key modern strategies and detailed protocols for the synthesis of novel heterocyclic compounds.
Pillar 1: Modern Synthetic Strategies for Heterocyclic Scaffolds
The modern synthetic chemist's toolkit has expanded far beyond classical condensation reactions. The following methodologies represent cornerstones of contemporary heterocyclic synthesis, enabling rapid, efficient, and innovative approaches to molecular construction.
Multicomponent Reactions (MCRs): The Power of Convergence
Multicomponent reactions are defined by their remarkable efficiency, combining three or more starting materials in a single, one-pot operation to form a product that incorporates substantial portions of all reactants.[10][11] This convergent approach aligns perfectly with the principles of green chemistry by maximizing atom economy, reducing the number of synthetic steps, and minimizing waste generation and purification efforts.[11][12]
Causality in Application: For drug discovery, the primary advantage of MCRs is the ability to rapidly generate large libraries of structurally diverse molecules from a set of readily available building blocks.[13] By simply varying one of the initial components, chemists can systematically explore the structure-activity relationship (SAR) of a new heterocyclic scaffold, accelerating the hit-to-lead optimization process. Classic examples like the Biginelli and Hantzsch reactions remain staples for creating dihydropyrimidinones and dihydropyridines, respectively—scaffolds with known biological relevance.[10]
Caption: Conceptual workflow of a three-component MCR.
Palladium-Catalyzed Cross-Coupling: Precision in Functionalization
Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds.[14] Reactions like the Suzuki, Heck, and Sonogashira couplings are indispensable tools for the synthesis and functionalization of heterocyclic systems.[15][16] Their power lies in their broad functional group tolerance and reliable, high-yielding performance under mild conditions.[14]
Causality in Application: In drug development, particularly during lead optimization, the ability to precisely and predictably add new substituents to a core heterocycle is critical. Pd-catalyzed reactions allow for the late-stage functionalization of complex molecules, enabling chemists to introduce groups that can modulate potency, improve solubility, or block metabolic pathways without redesigning the entire synthesis. The development of highly stable and active catalysts, particularly those employing N-heterocyclic carbene (NHC) ligands, has further broadened the scope and utility of these transformations.[17]
Caption: The catalytic cycle for Pd-catalyzed cross-coupling.
Photoredox Catalysis: Harnessing the Power of Light
Visible-light photoredox catalysis has emerged as a powerful strategy for accessing novel reactivity under exceptionally mild conditions.[18] This approach uses a photocatalyst (often based on iridium or ruthenium, but increasingly on organic dyes or earth-abundant metals) that, upon absorbing light, can initiate single-electron transfer (SET) processes.[19][20] This generates highly reactive radical intermediates that can participate in bond formations often impossible to achieve through traditional thermal methods.
Causality in Application: Photoredox catalysis opens new avenues for heterocyclic synthesis by enabling unique C-H functionalization, cycloadditions, and cross-coupling reactions that do not require harsh reagents or high temperatures.[8] This mildness is particularly valuable when working with sensitive, highly functionalized substrates common in the later stages of drug development. It represents a significant advance in green chemistry, using light as a traceless and sustainable reagent.[3]
Caption: A simplified representation of oxidative and reductive quenching cycles in photoredox catalysis.
Flow Chemistry: Enhancing Safety and Scalability
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional flask.[21][22] This paradigm shift from batch to continuous processing offers unparalleled control over reaction parameters such as temperature, pressure, and reaction time.[23]
Causality in Application: This precise control brings significant advantages, particularly in terms of safety and scalability.[22] Many useful reactions in heterocyclic synthesis involve highly exothermic processes or the generation of hazardous intermediates (e.g., azides). In a flow reactor, the small reaction volume at any given moment minimizes risk, while the high surface-area-to-volume ratio allows for extremely efficient heat exchange. This enables reactions to be run safely at temperatures and pressures inaccessible in batch, often leading to dramatically accelerated reaction times and cleaner product profiles.[21] Furthermore, scaling up a reaction is achieved simply by running the system for a longer duration, bypassing the complex and often unpredictable challenges of batch scale-up.[23]
Caption: A basic modular setup for a continuous flow chemistry synthesis.
Pillar 2: Experimental Protocols and Self-Validating Systems
The following protocols provide detailed, step-by-step methodologies for key synthetic transformations. Each protocol is designed as a self-validating system, with clear explanations for each step and expected outcomes.
Protocol 1: Green Synthesis of a Dihydropyrimidinone (DHPM) via Biginelli MCR
This protocol details a solvent-free, microwave-assisted synthesis of a model dihydropyrimidinone, demonstrating a green and efficient MCR approach.
Step-by-Step Methodology:
-
Reactant Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine benzaldehyde (1.0 mmol, 106 mg), ethyl acetoacetate (1.0 mmol, 130 mg), and urea (1.2 mmol, 72 mg).
-
Catalyst Addition: Add a catalytic amount of a solid acid catalyst, such as silica sulfuric acid (SSA) (0.05 g). Rationale: Solid acid catalysts are easily recoverable and reusable, enhancing the green credentials of the synthesis.[9]
-
Reaction Setup: Seal the vial and place it in the cavity of a laboratory microwave reactor.
-
Microwave Irradiation: Irradiate the mixture at 100 °C for 5-10 minutes under stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent. Rationale: Microwave irradiation provides rapid and uniform heating, drastically reducing reaction times compared to conventional methods.[24]
-
Workup and Isolation: After completion, cool the vial to room temperature. Add 10 mL of cold water to the solid mass and stir vigorously.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water (2 x 5 mL) and then a small amount of cold ethanol. Allow the product to air dry. The product is often pure enough at this stage, but can be further purified by recrystallization from ethanol if necessary.[25]
-
Characterization: Confirm the structure of the synthesized DHPM using NMR (¹H, ¹³C), FT-IR, and Mass Spectrometry.[26][27]
Data Presentation: Representative DHPM Synthesis
| Entry | Aldehyde | Catalyst | Time (min) | Yield (%) | M.p. (°C) |
| 1 | Benzaldehyde | SSA | 7 | 92 | 202-204 |
| 2 | 4-Chlorobenzaldehyde | SSA | 5 | 95 | 213-215 |
| 3 | 4-Methoxybenzaldehyde | SSA | 8 | 89 | 200-201 |
Protocol 2: Late-Stage Functionalization via Suzuki Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki coupling of 2-chloropyridine with 4-methoxyphenylboronic acid, a common transformation in medicinal chemistry.
Step-by-Step Methodology:
-
Inert Atmosphere: Assemble a round-bottom flask with a reflux condenser and magnetic stir bar. Purge the entire system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Rationale: The Pd(0) active catalyst is oxygen-sensitive; maintaining an inert atmosphere is crucial for catalytic activity.
-
Reagent Addition: To the flask, add 2-chloropyridine (1.0 mmol, 113 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 35 mg). Rationale: Tetrakis(triphenylphosphine)palladium(0) is a common, effective precatalyst for Suzuki couplings. The phosphine ligands stabilize the metal center.
-
Solvent Addition: Add a degassed solvent mixture, typically toluene (5 mL) and water (1 mL). Rationale: The two-phase system is common for Suzuki reactions, with the inorganic base residing in the aqueous phase and the organic reactants and catalyst in the organic phase.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Add 15 mL of ethyl acetate and 10 mL of water. Separate the organic layer. Wash the organic layer with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure product.[25]
-
Characterization: Analyze the final product by NMR and Mass Spectrometry to confirm its identity and purity.
Protocol 3: General Troubleshooting for Heterocycle Purification
Purification is a critical step that often presents challenges. Recrystallization and chromatography are the most common methods.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" during Recrystallization | 1. Solution is supersaturated or cooled too quickly. 2. Melting point of the compound is lower than the solvent's boiling point. 3. Presence of impurities. | 1. Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly. Scratch the inside of the flask with a glass rod to create nucleation sites.[25] 2. Switch to a lower-boiling point solvent or use a co-solvent system ("good" solvent and "poor" solvent).[28] 3. Attempt a preliminary purification via a quick silica plug filtration before recrystallizing.[25] |
| Poor Separation in Column Chromatography | 1. Inappropriate solvent system (polarity too high or too low). 2. Column was overloaded with crude material. 3. Co-elution of closely related impurities. | 1. Perform careful TLC analysis with multiple solvent systems to find the optimal eluent that gives a good separation (ΔRf > 0.2). 2. Use an appropriate ratio of crude material to silica gel (typically 1:50 to 1:100 by weight). 3. Use a shallower solvent gradient during elution or switch to a different stationary phase (e.g., reversed-phase C18 silica). |
| Persistent Emulsion during Aqueous Workup | 1. Vigorous shaking of the separatory funnel. 2. Presence of surfactant-like impurities. | 1. Gently invert the funnel multiple times instead of shaking. 2. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which often helps break emulsions. |
References
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- Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de. (n.d.).
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- Palladium-catalyzed Heck reaction and tandem cross coupling reactions for heterocycle synthesis - TSpace. (n.d.).
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- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - MDPI. (2025, April 2).
- Applications of Heterocyclic Compounds in Pharmaceuticals - Reachem. (2024, September 23).
- Multicomponent reactions for the synthesis of heterocycles - PubMed - NIH. (2010, November 2).
- Special Issue : Heterocyclic Compounds in Drug Discovery and Their Medical Applications. (n.d.).
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- Photoredox route to medically-important heterocycles | Research - Chemistry World. (2014, August 13).
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- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6).
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- Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential | Choudhary | Journal of Pharmaceutical Chemistry and Drug formulation ISSN: 3108-0782 (Online). (n.d.).
- Synthesis and characterization of some new heterocyclic compounds (hydroqinazoline and thiazinone) prepared from Schiff bases derived from flucytosine drug and study of biological activity - Journal of Medicinal and Pharmaceutical Chemistry Research. (2023, July 15).
- Technical Support Center: Purification of Chlorinated Heterocyclic Compounds - Benchchem. (n.d.).
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Anti-inflammatory activity assessment of pyridin-3-amine compounds
Application Note & Protocol
Topic: A Comprehensive Guide to the Preclinical Assessment of Pyridin-3-Amine Compounds for Anti-Inflammatory Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The transcription factor NF-κB serves as a pivotal mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes that encode cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[2][3] Consequently, the signaling cascades that lead to NF-κB activation, such as the Mitogen-Activated Protein Kinase (MAPK) pathways, are prime targets for therapeutic intervention.[4][5]
While non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids are mainstays of treatment, their long-term use is often limited by significant side effects.[1] This has fueled a persistent search for novel, safer, and more effective anti-inflammatory agents. The pyridine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives, including pyridin-3-amine compounds, have emerged as a promising class of molecules for anti-inflammatory drug discovery, with some demonstrating potent inhibition of key inflammatory mediators.[6]
This guide provides a strategic and methodological framework for the preclinical evaluation of pyridin-3-amine compounds. As a Senior Application Scientist, this document moves beyond simple protocols to explain the scientific rationale behind each step, enabling researchers to design, execute, and interpret experiments with confidence and scientific rigor. We will journey from broad-spectrum in vitro screening to targeted mechanistic studies and culminate in a foundational in vivo model of acute inflammation.
Section 1: The Strategic Workflow for Anti-Inflammatory Assessment
A logical, tiered approach is critical to efficiently identify and characterize promising lead compounds. The workflow should begin with high-throughput in vitro assays to establish biological activity and triage candidates, followed by more complex cellular and mechanistic studies, and finally, validation in a relevant in vivo model. This funneling approach conserves resources by ensuring that only the most promising compounds advance to more labor-intensive and costly stages.
Caption: Tiered screening cascade for identifying lead anti-inflammatory compounds.
Section 2: In Vitro Assessment of Anti-Inflammatory Potential
The initial phase of screening aims to answer a fundamental question: Does the compound exhibit anti-inflammatory activity in a relevant cellular context? Macrophages are key players in the inflammatory response, and their activation by lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a robust and widely used in vitro model of inflammation.[7]
Protocol 2.1: Inhibition of LPS-Induced Cytokine Production in RAW 264.7 Macrophages
Principle: This assay quantifies the ability of a test compound to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from macrophage cells stimulated with LPS.[8][9] A reduction in cytokine levels in the presence of the compound indicates potential anti-inflammatory activity.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)[8]
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Pyridin-3-amine test compounds and a reference standard (e.g., Dexamethasone)
-
MTT or similar cell viability reagent
-
ELISA kits for murine TNF-α and IL-6
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 4 × 10⁵ cells/mL and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[9]
-
Compound Pre-treatment: Prepare serial dilutions of the pyridin-3-amine compounds and the reference drug in complete medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for 1-2 hours.
-
Scientific Rationale: Pre-incubation allows the compound to enter the cells and engage with its molecular target before the inflammatory stimulus is introduced.
-
-
LPS Stimulation: Add LPS to all wells (except the vehicle control) to a final concentration of 1 µg/mL.
-
Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO₂.[9]
-
Supernatant Collection: Centrifuge the plates at low speed to pellet any detached cells. Carefully collect the cell-free supernatants for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.[10]
-
Cell Viability Assessment: Add MTT reagent to the remaining cells in the plate to assess cytotoxicity. This is a critical control to ensure that the reduction in cytokines is not merely due to cell death.
Data Analysis & Interpretation: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-only control. Plot the results to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the cytokine release).
| Compound | TNF-α IC₅₀ (µM) | IL-6 IC₅₀ (µM) | Cell Viability at 50 µM (%) |
| Pyridin-3-amine X | 12.5 | 15.8 | >95% |
| Pyridin-3-amine Y | >100 | >100 | >95% |
| Dexamethasone (Ref) | 0.05 | 0.08 | >95% |
Table 1: Example data from the LPS-induced cytokine release assay.
Section 3: Elucidating the Molecular Mechanism of Action
Compounds that demonstrate significant activity in the cellular screen must be investigated further to understand how they work. Many anti-inflammatory agents function by inhibiting key enzymes in inflammatory pathways or by disrupting the signaling cascades that lead to pro-inflammatory gene expression.
Targeting Key Inflammatory Enzymes: COX-1/COX-2 Inhibition
Principle: Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[11] NSAIDs exert their effects by inhibiting these enzymes. The two main isoforms, COX-1 and COX-2, have different physiological roles. COX-1 is constitutively expressed and has housekeeping functions, whereas COX-2 is induced during inflammation.[11] An ideal modern anti-inflammatory drug would selectively inhibit COX-2 to minimize the gastrointestinal side effects associated with COX-1 inhibition. This assay determines the compound's inhibitory potency and selectivity for each isoform.
Protocol 3.1.1: In Vitro Cyclooxygenase (COX) Inhibition Assay
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
COX inhibitor screening assay kit (colorimetric or fluorometric)[12]
-
Arachidonic acid (substrate)
-
Pyridin-3-amine test compounds
-
Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare all buffers, cofactors, and enzymes as per the assay kit manufacturer's protocol.[11]
-
Assay Plate Setup: To a 96-well plate, add assay buffer, heme cofactor, and either the COX-1 or COX-2 enzyme to designated wells.
-
Inhibitor Addition: Add serial dilutions of the test compounds or reference inhibitors to the wells. Include wells for 100% enzyme activity (vehicle control) and background.
-
Pre-incubation: Incubate the plate at 25°C for 5-10 minutes to allow the inhibitors to bind to the enzymes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[13]
-
Signal Detection: After a final incubation period (typically 5-10 minutes), measure the absorbance or fluorescence using a microplate reader. The signal is proportional to prostaglandin production.
Data Analysis & Interpretation: Calculate the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A high SI value (>10) indicates desirable COX-2 selectivity.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| Pyridin-3-amine X | 45.2 | 2.1 | 21.5 |
| Ibuprofen (Ref) | 15.0 | 35.0 | 0.43 |
| Celecoxib (Ref) | >100 | 1.1 | >90 |
Table 2: Example data from the COX inhibition assay.
Interrogating Intracellular Signaling Pathways
Principle: The NF-κB and MAPK signaling pathways are central hubs for inflammatory responses.[14][15] LPS activation of TLR4 on macrophages triggers a phosphorylation cascade involving MAPK proteins (p38, ERK, JNK) and the IKK complex, which ultimately leads to the phosphorylation and nuclear translocation of NF-κB (p65 subunit).[2][16] By using Western blotting to measure the levels of the phosphorylated (i.e., activated) forms of these proteins, we can determine if a compound's anti-inflammatory effect stems from the blockade of these critical upstream signals.
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.
Section 4: In Vivo Proof-of-Concept
After a compound has demonstrated potent and selective in vitro activity with a known or hypothesized mechanism, the next critical step is to evaluate its efficacy in a living organism. The carrageenan-induced paw edema model in rodents is a classic, highly reproducible, and well-characterized assay for evaluating the acute anti-inflammatory activity of novel compounds.[17][18]
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
Principle: Subplantar injection of carrageenan, a seaweed polysaccharide, into a rat's paw induces a biphasic acute inflammatory response.[19] The initial phase (0-2 hours) is mediated by histamine, serotonin, and bradykinin, while the second, more prolonged phase (3-6 hours) is characterized by the production of prostaglandins and the infiltration of neutrophils.[20] Measuring the reduction in paw swelling (edema) in compound-treated animals compared to controls provides a direct measure of anti-inflammatory efficacy.[21]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Lambda-Carrageenan (1% w/v in sterile saline)
-
Pyridin-3-amine test compound and a reference standard (e.g., Indomethacin or Diclofenac)
-
Vehicle for compound administration (e.g., 0.5% CMC or 5% Tween 80)
-
Plethysmometer or digital calipers
-
Animal handling and dosing equipment
Step-by-Step Methodology:
-
Animal Acclimation & Grouping: Acclimate animals for at least one week.[18] Randomly divide them into groups (n=6-8 per group): Vehicle Control, Reference Drug, and Test Compound (at least 3 dose levels).
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Compound Administration: Administer the test compound, reference drug, or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before the carrageenan challenge (typically 30-60 minutes).[17]
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[22] The uninjected left paw serves as an internal control.
-
Paw Volume Measurement: Measure the paw volume of each rat at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[21]
-
Euthanasia: At the end of the experiment, euthanize the animals according to approved ethical protocols.
Data Analysis & Interpretation:
-
Calculate Edema: Paw Edema (mL) = Paw Volume at time 't' - Paw Volume at time '0'.
-
Calculate Percentage Inhibition: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] × 100
The results will indicate the dose-dependent efficacy of the compound, particularly in the prostaglandin-driven second phase of inflammation.
| Treatment Group (Dose) | Mean Paw Edema at 3h (mL) ± SEM | % Inhibition |
| Vehicle Control | 0.85 ± 0.06 | - |
| Indomethacin (10 mg/kg) | 0.34 ± 0.04 | 60.0% |
| Pyridin-3-amine X (10 mg/kg) | 0.68 ± 0.07 | 20.0% |
| Pyridin-3-amine X (30 mg/kg) | 0.45 ± 0.05 | 47.1% |
| Pyridin-3-amine X (100 mg/kg) | 0.31 ± 0.04 | 63.5% |
Table 3: Example data from the carrageenan-induced paw edema model.
Conclusion
The systematic evaluation pipeline detailed in this guide provides a robust framework for assessing the anti-inflammatory potential of novel pyridin-3-amine compounds. By progressing from high-throughput cellular screens to specific enzyme and signaling pathway analyses, and culminating in a validated in vivo model, researchers can efficiently identify lead candidates and build a comprehensive data package. This integrated approach, which emphasizes understanding the underlying mechanism of action, is crucial for the successful development of the next generation of safe and effective anti-inflammatory therapeutics.
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Barnes, P. J., & Karin, M. (2001). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation, 107(1), 7–11. [Link]
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Patel, M., Murugananthan, G., & Shivalinge Gowda, K. P. (Year N/A). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. [Link]
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Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 442-452. [Link]
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Ezeja, M. I., & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. American Journal of Biomedical and Life Sciences, 7(6), 136. [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Morris, C. J. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology, 14(1), 5.4.1-5.4.5. [Link]
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Burkholder, B., & Williams, J. L. (2016). Importance of the alternative NF-κB activation pathway in inflammation-associated gastrointestinal carcinogenesis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 311(5), G781–G787. [Link]
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AnyGenes. (n.d.). NF-κB Signaling Pathway: Functions and Biomarkers. Retrieved from [Link]
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Thompson, M. R., & Peisley, A. (2023). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Frontiers in Immunology, 14, 1279093. [Link]
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Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Nature Reviews Drug Discovery, 16(12), 843–862. [Link]
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Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. Retrieved from [Link]
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Coderre, T. J., & Wall, P. D. (1987). Carrageenan-Induced Paw Edema in the Rat and Mouse. Methods in Molecular Biology, 84, 125-134. [Link]
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Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
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Sun, S. C. (2017). MAPK Signaling in Inflammation-Associated Cancer Development. Protein & Cell, 8(5), 313–323. [Link]
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Schroecksnadel, K., Winkler, C., Wirleitner, B., Schennach, H., & Fuchs, D. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta, 412(5-6), 468-472. [Link]
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Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]
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Rahman, H., & Gupta, V. (2015). In-Vivo Animal Models For Evaluation Of Anti-Inflammatory Activity. Journal of Pharmacognosy and Phytochemistry, 4(1), 127-130. [Link]
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Sunil, C., & Duraipandiyan, V. (2011). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. Journal of Applied Pharmaceutical Science, 1(9), 217-220. [Link]
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Norman, P. (2014). Discovery and Development of Janus Kinase (JAK) Inhibitors for Inflammatory Diseases. Journal of Medicinal Chemistry, 57(12), 4953–4972. [Link]
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de Cássia da Silveira e Sá, R., & Andrade, L. N. (2013). In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. Revista Brasileira de Farmacognosia, 23(1), 143-152. [Link]
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Singh, R., & Kumar, D. (2023). Small molecule drug discovery targeting the JAK-STAT pathway. Future Medicinal Chemistry, 15(1), 75-104. [Link]
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Georgiev, G. A., & Dimitrova, S. S. (2016). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 30(4), 776-782. [Link]
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Ezeja, M. I., & Anaga, A. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. [Link]
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Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
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Rahman, M. M., & Islam, M. R. (2013). 2.7. Carrageenan-induced paw edema assay. Bio-protocol, 3(14), e497. [Link]
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Peiris, D. S. H. S., & Samarakoon, S. R. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. [Link]
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Hu, X., & Ivashkiv, L. B. (2023). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Journal of Leukocyte Biology, 113(3), 209-224. [Link]
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Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. Retrieved from [Link]
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Gautam, R., & Jachak, S. M. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Recent patents on inflammation & allergy drug discovery, 7(1), 1-12. [Link]
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Delfan, B., & Zare, S. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of reports in pharmaceutical sciences, 3(1), 48-53. [Link]
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Sharma, S., & Kumar, P. (2017). A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. International Journal of Scientific Development and Research, 2(5), 346-353. [Link]
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Kumar, S., & Pandey, A. K. (2015). COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. The Journal of Phytopharmacology, 4(3), 169-173. [Link]
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ResearchGate. (n.d.). Pyridine derivatives 46a–50 reported as anti-inflammatory agents. Retrieved from [Link]
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Delfan, B., & Zare, S. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of reports in pharmaceutical sciences, 3(1), 48-53. [Link]
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IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved from [Link]
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Kulkarni, S. K. (2006). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 68(4), 423. [Link]
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Zaini, N. A. M., & Osman, N. (2019). Dual COX/LOX Inhibition: Screening and Evaluation of the Effect of Pyroligneous acid Fractions of Palm kernel Shell as an Anti-inflammatory agents. Jurnal Sains Kesihatan Malaysia (Malaysian Journal of Health Sciences), 17(2). [Link]
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Roy, A., & Mamidi, P. (2016). Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM. Journal of Biological Chemistry, 291(12), 6134–6145. [Link]
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Request PDF. (2026). LPS-Induced Cytokine Production in Human Monocytes and Macrophages. Retrieved from [Link]
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ResearchGate. (2025). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Retrieved from [Link]
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Ke, J., & Li, X. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 2(4), 868–874. [Link]
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El-Gamal, M. I., & Al-Said, M. S. (2022). Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 633-644. [Link]
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Wang, Y., & Chen, J. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 17(4), 3876–3886. [Link]
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ResearchGate. (n.d.). LPS-induced time-and dose-dependent release of IL-1 (A), TNF-(B), and IL-6 (C) by primary human alveolar macrophages and ATII cells. Retrieved from [Link]
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Stankiewicz, M., & Szewczyk, K. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 28(8), 3333. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on 2-Methoxypyridines
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers attempting late-stage functionalizations on pyridine scaffolds. While 2-halopyridines are standard substrates for Nucleophilic Aromatic Substitution (SNAr), utilizing 2-methoxypyridines as starting materials presents a unique thermodynamic and kinetic hurdle.
This guide provides field-proven troubleshooting strategies, causality-driven mechanistic explanations, and self-validating protocols to help you successfully displace the methoxy group and avoid common degradation pathways.
Troubleshooting Guide & FAQs
Q1: Why does 2-methoxypyridine resist direct amination under standard SNAr conditions compared to 2-fluoropyridine? A: The efficiency of an SNAr reaction on a pyridine ring is dictated by two primary factors: the LUMO (Lowest Unoccupied Molecular Orbital) energy of the electrophile and the leaving group's ability to depart[1].
-
Causality: The highly electronegative fluorine atom in 2-fluoropyridine exerts a strong inductive pull (-I effect), significantly lowering the LUMO energy and accelerating the initial nucleophilic attack. Furthermore, fluoride is an excellent leaving group in SNAr. In contrast, the methoxy group is a strong π -electron donor (+M effect). This resonance donation raises the LUMO energy, making the initial nucleophilic attack kinetically unfavorable. Additionally, the methoxide anion is a remarkably poor leaving group (pKa of conjugate acid MeOH ≈ 15.5) compared to fluoride (pKa of HF ≈ 3.2). Consequently, without specialized activation, the tetrahedral Meisenheimer intermediate either fails to form or simply reverts to starting materials rather than expelling methoxide[2].
Q2: What are the best field-proven methods for direct displacement of the methoxy group with amines? A: To overcome the high activation barrier, you must either dramatically increase the nucleophilicity of the amine or activate the pyridine ring.
-
Superbase Catalysis (e.g., t -Bu-P4): The organic phosphazene superbase t -Bu-P4 can deprotonate the incoming amine to generate a highly reactive, "naked" amide anion. This extreme nucleophilicity forces the formation of the tetrahedral intermediate, successfully pushing the equilibrium forward to displace the methoxy group[3].
-
Indirect Activation via POCl 3 : If direct displacement fails, treat the 2-methoxypyridine with POCl 3 . The methoxy oxygen attacks the phosphorus, creating a superior leaving group (-OPCl 2 ), which is subsequently displaced by chloride to form 2-chloropyridine[4]. The resulting 2-chloropyridine can then undergo standard SNAr with your amine of choice.
Q3: I am observing 2-pyridone formation instead of my desired aminated product. How do I prevent this? A: The formation of 2-pyridone is a classic side reaction caused by O-demethylation.
-
Causality: When 2-methoxypyridine is exposed to adventitious water or hydroxide ions under basic conditions, the hydroxide acts as a hard nucleophile. It attacks the C2 position, and subsequent loss of methoxide yields 2-hydroxypyridine. This intermediate rapidly tautomerizes to the thermodynamically stable 2-pyridone (amide form)[4].
-
Solution: Rigorously anhydrous conditions are mandatory. Dry all solvents over activated molecular sieves, utilize strict Schlenk techniques, and ensure your amine nucleophile is completely free of moisture.
Quantitative Data: Leaving Group Reactivity Comparison
To guide your experimental design, the following table summarizes the quantitative and qualitative differences between common C2-substituents in SNAr reactions[5].
| Leaving Group at C2 | Inductive Effect (-I) | Resonance Effect (+M) | LUMO Energy Impact | Conjugate Acid pK a | Relative SNAr Rate | Typical Amination Conditions |
| -F (Fluoro) | Very Strong | Weak | Significantly Lowers | ~ 3.2 | Extremely Fast | Mild (Room Temp, weak base) |
| -Cl (Chloro) | Strong | Weak | Lowers | ~ -7.0 | Fast | Moderate (60-80 °C, amine base) |
| -OMe (Methoxy) | Moderate | Strong | Raises | ~ 15.5 | Very Slow | Harsh (>90 °C, Superbase) |
Experimental Protocol: Direct SNAr Amination using t -Bu-P4
This protocol describes the direct displacement of the C2-methoxy group by an aniline derivative utilizing superbase catalysis[3]. It is designed as a self-validating system to ensure experimental integrity at every step.
Step 1: Anhydrous Preparation Flame-dry a Schlenk tube under vacuum and backfill with Argon three times. Causality Check: t -Bu-P4 is highly moisture-sensitive; exposure to atmospheric moisture will quench the superbase and lead to O-demethylation (pyridone formation).
Step 2: Reagent Loading Add 2-methoxypyridine (1.0 equiv) and the aniline derivative (1.2 equiv) to the tube under a positive flow of Argon.
Step 3: Solvent Addition Inject anhydrous cyclohexane (or toluene) to achieve a 0.2 M concentration.
Step 4: Catalyst Introduction Carefully add t -Bu-P4 (0.2 equiv, 0.8 M in hexane) via a gastight syringe. Seal the tube securely.
Step 5: Thermal Activation Stir the reaction mixture at 90 °C for 12–24 hours. The elevated temperature is required to overcome the high activation energy associated with expelling the poor methoxide leaving group.
Step 6: Validation & Monitoring (Critical Step) Withdraw a 10 µL aliquot, dilute in LC-MS grade MeCN, and analyze via LC-MS.
-
Success Indicator: Disappearance of the 2-methoxypyridine signal and emergence of the product mass [M+H]+ .
-
Failure Indicator (O-Demethylation): Appearance of a peak at [M−14] (loss of a methyl group, corresponding to 2-pyridone). If observed, immediately halt the reaction, discard the mixture, and rigorously re-dry your reagents before repeating.
Step 7: Workup and Purification Quench the reaction with a saturated aqueous NH 4 Cl solution to neutralize the superbase. Extract with EtOAc (3x), dry the combined organic layers over Na 2 SO 4 , concentrate under reduced pressure, and purify via silica gel flash chromatography.
Mechanistic Visualization
Reaction pathways for 2-methoxypyridine: Direct SNAr, POCl3 activation, and O-demethylation.
References
Sources
Technical Support Center: Pyridine Synthesis Troubleshooting
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine synthesis and overcome common challenges in the laboratory. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) structured to provide not just solutions, but a foundational understanding of the underlying chemical principles to help you avoid the formation of side products and optimize your reaction outcomes.
I. General Troubleshooting & FAQs
This section addresses broad issues applicable to various pyridine synthesis methodologies.
Q1: My pyridine synthesis reaction is resulting in a low yield. What are the initial parameters I should investigate?
A1: A low yield in pyridine synthesis can be attributed to several factors. A systematic approach to troubleshooting is crucial.[1] Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and reactant concentration are critical variables. Optimizing these parameters is often necessary for different substrates.[2] Some reactions may require higher temperatures to overcome activation barriers, while others might need lower temperatures to minimize the formation of byproducts.[2]
-
Catalyst Activity: If a catalyst is used, its activity may be compromised. Consider the possibility of catalyst deactivation due to poisoning or sintering.[2] Always ensure the catalyst is fresh or has been properly activated. The choice of catalyst itself can significantly influence the yield.[2]
-
Solvent Effects: The polarity and boiling point of the solvent can impact reaction rates and equilibria. It is advisable to screen a range of solvents to identify the optimal one for your specific reaction.[2]
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to the formation of side products and consequently, lower yields. Always verify the purity of your reagents before commencing the synthesis.
Q2: My reaction mixture is turning into a viscous tar-like substance, and the yield of my pyridine product is very low. What is happening?
A2: The formation of a viscous or tarry substance is a strong indicator of polymerization. This is a common issue in the synthesis of cyanopyridines, especially under harsh conditions like high temperatures or in the presence of certain catalysts.[3] The exothermic nature of some pyridine syntheses can also lead to localized overheating, which can initiate polymerization.[3]
II. Hantzsch Pyridine Synthesis: Troubleshooting Guide
The Hantzsch synthesis is a cornerstone for the preparation of dihydropyridines and their subsequent oxidation to pyridines.[4][5] However, it is not without its challenges.
Q1: My Hantzsch reaction yields a mixture of the desired pyridine and the dihydropyridine intermediate. How can I ensure complete aromatization?
A1: Incomplete oxidation of the 1,4-dihydropyridine (1,4-DHP) intermediate is a frequent cause of obtaining a product mixture.[3] The choice of oxidizing agent and reaction conditions is critical for driving the reaction to completion.
Causality: The initial product of the Hantzsch condensation is a 1,4-DHP.[4] The driving force for its conversion to the pyridine is the formation of a stable aromatic ring.[4] However, this oxidation step requires an appropriate oxidizing agent.
Troubleshooting Strategies:
-
Selection of Oxidizing Agent: While classical oxidants like chromium trioxide (CrO₃), potassium permanganate (KMnO₄), and nitric acid are effective, they can be harsh, leading to side reactions and difficult workups.[4] Consider milder and more selective oxidizing agents. A comparative overview is provided in the table below.
-
One-Pot Aromatization: To streamline the process and avoid isolating the potentially unstable 1,4-DHP intermediate, a one-pot synthesis with in-situ aromatization can be employed. This has been successfully demonstrated using reagents like ferric chloride, manganese dioxide, or potassium permanganate in water.[4]
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the 1,4-DHP intermediate and the formation of the pyridine product to determine the optimal reaction time for the oxidation step.[2]
| Oxidizing Agent | Conditions | Advantages | Disadvantages | Reference |
| Nitric Acid | Acetic Acid | Inexpensive, readily available | Harsh conditions, potential for nitration side products | [1] |
| Ceric Ammonium Nitrate (CAN) | Solid-supported or in solution | Mild, high yielding | Can be expensive | [6][7] |
| Iodine in Methanol | Refluxing methanol | Mild, high yielding, tolerates various functional groups | Longer reaction times | [8] |
| Manganese Dioxide (MnO₂) | Microwave irradiation | Rapid, high yields | Heterogeneous reaction | [6] |
| Sodium Nitrite | Acetic acid, low temperature | Inexpensive, good yields | Potential for diazotization side reactions | [6] |
Q2: I am observing the formation of unexpected byproducts in my Hantzsch synthesis. What are the likely side reactions and how can I avoid them?
A2: The Hantzsch reaction can proceed through at least five different mechanistic pathways, and varying the reaction conditions can lead to the formation of unexpected products.[4]
Causality: Self-condensation of the aldehyde or the β-keto ester are common side reactions. In unsymmetrical Hantzsch reactions, the incorrect order of reagent addition can also lead to the formation of undesired regioisomers.[3]
Troubleshooting Strategies:
-
Slow Addition of Aldehyde: To minimize self-condensation of the aldehyde, add it slowly to the reaction mixture to maintain a low concentration.
-
Pre-formation of Intermediates: To control regiochemistry in unsymmetrical syntheses, it is often beneficial to pre-form the enamine or the Knoevenagel condensation product before the final cyclization step.[3]
-
Green Chemistry Approaches: Consider modern, more efficient protocols that often lead to cleaner reactions and higher yields. Microwave-assisted synthesis and reactions in aqueous micellar solutions catalyzed by p-toluenesulfonic acid (PTSA) have been shown to significantly improve outcomes.[4][9] For instance, ultrasonic irradiation in an aqueous SDS solution with PTSA as a catalyst has been reported to yield up to 96% of the desired product.[4]
Experimental Protocol: Microwave-Assisted Hantzsch Synthesis
This protocol describes a high-yielding and rapid synthesis of a 1,4-dihydropyridine derivative using microwave irradiation.[9]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium formate (1.5 mmol)
Procedure:
-
In a microwave-safe vessel, combine the aromatic aldehyde, ethyl acetoacetate, and ammonium formate.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).
-
Monitor the reaction progress by TLC.
-
After cooling, the reaction mixture can be concentrated under reduced pressure.
-
The residue can then be purified by recrystallization.
III. Bohlmann-Rahtz Pyridine Synthesis: Troubleshooting Guide
The Bohlmann-Rahtz synthesis offers a versatile route to substituted pyridines.[10] However, the traditional two-step method has notable drawbacks.
Q1: The high temperature required for the cyclodehydration step in my Bohlmann-Rahtz synthesis is causing decomposition of my product. How can I lower the reaction temperature?
A1: The high temperatures needed for the final cyclodehydration of the aminodiene intermediate are a significant limitation of the classical Bohlmann-Rahtz synthesis.[10] This step is necessary to facilitate the E/Z isomerization required for cyclization.[10][11]
Causality: The initially formed aminodiene intermediate exists as a mixture of isomers, and thermal energy is required to overcome the rotational barrier for the E/Z isomerization that precedes the cyclodehydration.
Troubleshooting Strategies:
-
Acid Catalysis: The use of Brønsted or Lewis acids can significantly lower the temperature required for cyclodehydration.[11] Acetic acid, Amberlyst-15 (an ion-exchange resin), zinc bromide (ZnBr₂), and ytterbium(III) triflate (Yb(OTf)₃) have all been successfully employed as catalysts.[11][12]
-
One-Pot Procedures: Modern modifications of the Bohlmann-Rahtz synthesis often employ one-pot procedures where the enamine is generated in situ from a 1,3-dicarbonyl compound and ammonium acetate, followed by the addition of the alkynone and an acid catalyst.[12] This avoids the need to isolate the aminodiene intermediate and allows for milder reaction conditions.
-
N-Iodosuccinimide (NIS) as a Lewis Acid: NIS has been shown to be a highly effective Lewis acid for promoting the cyclodehydration of Bohlmann-Rahtz aminodienone intermediates at low temperatures, with some reactions proceeding to near-quantitative yield at 0°C.[13]
Experimental Protocol: One-Pot, Three-Component Bohlmann-Rahtz Synthesis
This protocol describes a modified, one-pot Bohlmann-Rahtz synthesis that avoids high temperatures and the isolation of intermediates.[12]
Materials:
-
β-ketoester (1 equiv)
-
Alkynone (2 equiv)
-
Ammonium acetate (10 equiv)
-
Toluene-acetic acid (5:1 mixture) or Amberlyst-15
Procedure:
-
To a solution of the β-ketoester and alkynone in the toluene-acetic acid mixture, add ammonium acetate.
-
Alternatively, to a solution of the β-ketoester and alkynone in toluene, add ammonium acetate and Amberlyst-15.
-
Heat the reaction mixture at reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and partition between water and ethyl acetate.
-
The aqueous layer is further extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated in vacuo to give the crude pyridine product, which can be further purified by column chromatography.
IV. Guareschi-Thorpe Pyridine Synthesis: Troubleshooting Guide
The Guareschi-Thorpe synthesis is a valuable method for preparing 2-pyridones.[14]
Q1: My Guareschi-Thorpe reaction is producing significant amounts of amide and carboxylic acid byproducts. What is causing this and how can I prevent it?
A1: The formation of amide and carboxylic acid byproducts is indicative of nitrile group hydrolysis. This is a common side reaction, particularly when water is present and is exacerbated by acidic or basic conditions and elevated temperatures.[3]
Causality: The cyano group is susceptible to hydrolysis, especially under the conditions often employed in the Guareschi-Thorpe synthesis.
Troubleshooting Strategies:
-
Anhydrous Conditions: The most effective way to prevent hydrolysis is to use anhydrous (dry) solvents and glassware.
-
pH Control: If an aqueous medium is used, employing a buffered system to maintain a neutral or near-neutral pH can significantly suppress hydrolysis. An advanced version of the Guareschi-Thorpe reaction utilizes ammonium carbonate in an aqueous medium, which acts as both a nitrogen source and a buffer, leading to high yields with minimal side reactions.[3][15][16]
-
Temperature and Reaction Time Management: Lowering the reaction temperature and minimizing the reaction time can reduce the extent of hydrolysis.[3] Monitor the reaction closely by TLC or HPLC and quench the reaction as soon as the starting material is consumed.[3]
Q2: What is the role of ammonium carbonate in the advanced Guareschi-Thorpe synthesis, and how does it help in avoiding side products?
A2: In the advanced, greener version of the Guareschi-Thorpe synthesis, ammonium carbonate serves a dual purpose. It acts as both a non-toxic nitrogen source for the pyridine ring and as a pH-controlling agent in the aqueous medium.[15][16] The buffering capacity of ammonium carbonate helps to maintain a pH that is optimal for the desired condensation reactions while minimizing pH-dependent side reactions like hydrolysis.[3][16] This approach is not only more environmentally friendly but also often leads to higher yields and simpler work-up procedures, as the product may precipitate directly from the reaction mixture.[15][16]
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis in an Aqueous Medium
This protocol describes a high-yielding and environmentally friendly method for the synthesis of a substituted 2,6-dihydroxypyridine.[3]
Materials:
-
Ethyl cyanoacetate (1 mmol)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Ethanol-water mixture (1:1 v/v)
Procedure:
-
In a sealed vessel, combine ethyl cyanoacetate, the 1,3-dicarbonyl compound, and ammonium carbonate.
-
Add the ethanol-water mixture.
-
Stir the mixture at 80°C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the pure product.
V. Purification Troubleshooting
Q1: I am having difficulty purifying my pyridine derivative by column chromatography. The peaks are tailing, and the separation is poor. What can I do?
A1: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel.[17]
Causality: The basic nitrogen atom of the pyridine ring interacts strongly with the acidic residual silanol groups on the surface of the silica gel.[17] This leads to multiple retention mechanisms and causes the peak to tail.[17]
Troubleshooting Strategies:
-
Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (TEA) or pyridine, to the eluent. The competing base will preferentially interact with the active silanol sites, effectively shielding them from your pyridine product and improving the peak shape.
-
Use of Different Stationary Phases: If peak tailing persists, consider using a less acidic stationary phase, such as alumina or a polymer-based column.[17]
-
Acid-Base Extraction: Before chromatography, consider an acid-base extraction to remove non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The pyridinium salt will move to the aqueous layer. Then, basify the aqueous layer and re-extract your product with an organic solvent.[2]
VI. Visualizing Reaction Mechanisms and Workflows
Hantzsch Pyridine Synthesis Workflow
Caption: Workflow for the Hantzsch Pyridine Synthesis.
Bohlmann-Rahtz Synthesis: One-Pot vs. Two-Step
Caption: Comparison of Two-Step and One-Pot Bohlmann-Rahtz Synthesis.
VII. References
-
Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved March 14, 2026, from [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]
-
Common side reactions in the synthesis of pyridine-3-carbonitriles. (2025). Benchchem.
-
Troubleshooting common issues in pyridine synthesis. (2025). Benchchem.
-
Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. (2010). Molecules, 15(5), 3213–3228.
-
A Comparative Guide to the Hantzsch Pyridine Synthesis: Validating Diethyl 2-(2-oxopropyl)malonate as a Versatile Building Block. (2025). Benchchem.
-
A Head-to-Head Comparison: One-Pot Versus Multi-Step Syntheses of Indolizines. (2025). Benchchem.
-
Bohlmann–Rahtz Pyridine Synthesis. (2025). J&K Scientific LLC.
-
Tamaddon, F., & Roodan, S. M. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25359–25366.
-
A Review: Alternative Methods of Preparing 1, 4- Dihydropyridine Derivatives by Hantzsch Reaction. (2018). International Journal of Pharmaceutical Sciences and Research, 9(10), 4069-4076.
-
Minimizing side product formation during Michael addition reactions for pyrroline synthesis. (2025). Benchchem.
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2013). Beilstein Journal of Organic Chemistry, 9, 1957–1968.
-
Synthesis of Pyridine Derivatives via Oxidative Aromatization of Hantzsch 1,4‐Dihydropyridines: An Undergraduate Laboratory Technique. (2025). Chemistry-An Asian Journal.
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. (2023). RSC Publishing.
-
Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (2025). Benchchem.
-
Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. (2003). Molecules, 8(4), 373-383.
-
Yadav, J. S., Reddy, B. V. S., Sabitha, G., & Reddy, G. S. K. K. (2000). Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH. Synthesis, 2000(11), 1532–1534.
-
Bohlmann–Rahtz pyridine synthesis. (2023, February 26). YouTube. Retrieved March 14, 2026, from [Link]
-
Bohlmann–Rahtz pyridine synthesis. (n.d.). In Wikipedia. Retrieved March 14, 2026, from [Link]
-
Comparative analysis of synthesis methods for polysubstituted pyridines. (2025). Benchchem.
-
Tamaddon, F., & Roodan, S. M. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25359–25366.
-
Tamaddon, F., & Roodan, S. M. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate.
-
Tron, G. C., Minassi, A., Sorba, G., Fausone, M., & Appendino, G. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351.
-
Comparative Study of Various Green Chemistry Approaches for the Efficient Synthesis of 1,4-Dihydropyridines†. (2013). Asian Journal of Chemistry, 25(16), 9031-9034.
-
Guareschi-Thorpe synthesis of pyridine. (n.d.). Chem.libretexts.org.
-
One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. (n.d.). CORE. Retrieved March 14, 2026, from [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.). University of Nottingham.
-
Efficient synthesis of pyridines via a sequential solventless aldol condensation and Michael addition. (2000). Journal of the Chemical Society, Perkin Transactions 1, (21), 3701-3704.
-
What is best method to remove pyridine from a reaction mixture?. (2014, April 2). ResearchGate. Retrieved March 14, 2026, from [Link]
-
synthesis of some pyridine and pyrimidine derivatives via michael-addition. (2015). Journal of the Chinese Chemical Society, 62(1), 79-86.
-
Michael Addition with an Olefinic Pyridine: Organometallic Nucleophiles and Carbon Electrophiles. (2020). The Journal of Organic Chemistry, 85(18), 11843–11850.
-
Michael addition with an olefinic pyridine: organometallic nucleophiles and carbon electrophiles. (2020). PMC.
-
Purification method of pyridine and pyridine derivatives. (2012). Google Patents.
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (1993). Analytical Biochemistry, 211(1), 17-21.
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]
-
Pyridine Synthesis: Cliff Notes. (2004). Baran Lab.
-
Thermodynamic and kinetic study of NO reduction by pyridine/pyrrole during biomass tar reburning: the quantum chemical method approach. (2020). ResearchGate.
-
A deconstruction–reconstruction strategy for pyrimidine diversification. (2020). Nature Chemistry, 12(12), 1146–1152.
-
Strategies for Tar Reduction in Fuel-Gases and Synthesis-Gases from Biomass Gasification. (2007). ResearchGate.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thebges.edu.in [thebges.edu.in]
- 7. researchgate.net [researchgate.net]
- 8. Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH [organic-chemistry.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 15. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stabilizing 2-methoxy-N-(2-methylbutyl)pyridin-3-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and formulation scientists working with 2-methoxy-N-(2-methylbutyl)pyridin-3-amine .
This compound features a highly electron-rich 3-aminopyridine core. While this specific electronic topology is often desirable for target binding in drug discovery, it introduces significant vulnerabilities during long-term storage. This guide synthesizes mechanistic chemistry with field-proven protocols to ensure the structural integrity of your compound from synthesis to assay.
Mechanistic Insights: The Causality of Degradation
To stabilize a molecule, we must first understand how it degrades. 2-methoxy-N-(2-methylbutyl)pyridin-3-amine possesses three primary structural liabilities:
-
The Electron-Rich Pyridine Nitrogen: The mesomeric (+M) electron-donating effects of both the 2-methoxy group and the 3-alkylamino group push significant electron density into the pyridine ring. This makes the cyclic nitrogen highly nucleophilic and exceptionally prone to N-oxidation [1].
-
The Secondary Amine: The N-(2-methylbutyl) moiety is a secondary amine. Secondary amines are highly susceptible to oxidative degradation (forming nitrones or hydroxylamines) and can act as nucleophiles to capture atmospheric carbon dioxide ( CO2 ), forming insoluble carbamate salts [2].
-
Photolytic Cleavage: The aminopyridine scaffold absorbs UV light, which can generate radical intermediates that lead to ring cleavage or polymerization over time [3].
Fig 1: Primary chemical degradation pathways of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine.
Troubleshooting Guide & FAQs
Q1: Why does my sample turn yellow or brown after a few weeks on the benchtop? A1: This discoloration is a classic hallmark of secondary amine oxidation and photolytic degradation. When exposed to ambient light and oxygen, the secondary amine undergoes radical-mediated oxidation to form nitrones or hydroxylamines. To prevent this, the compound must be stored in amber glass vials (to block UV transmission) and handled under an inert atmosphere.
Q2: During LC-MS analysis, we are seeing a new major impurity peak with a mass shift of +16 Da. What is causing this? A2: A +16 Da mass shift almost certainly indicates the formation of a Pyridine N-oxide . Because the 2-methoxy and 3-amino groups enrich the pyridine ring's electron density, the cyclic nitrogen acts as a strong nucleophile toward dissolved oxygen or trace peroxides in your solvents [1]. Ensure your storage solvents are degassed and peroxide-free (especially if using ethers like THF or dioxane).
Q3: The compound was highly soluble in dichloromethane (DCM) when we first synthesized it, but after 3 months of storage, a white, insoluble precipitate forms. Why? A3: You are observing carbamate formation . Secondary amines react readily with atmospheric CO2 to form stable, highly polar carbamate salts[2]. Because carbamates are essentially zwitterionic/ionic salts, their solubility in non-polar or moderately polar solvents like DCM drops drastically. This is why purging the headspace of your storage vials with Argon or Nitrogen is a critical, non-negotiable step.
Quantitative Stability Data
The following table summarizes the stability of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine under various conditions, aligning with ICH Q1A(R2) stability testing guidelines [4].
| Storage Condition | Atmosphere | Container Closure | 3-Month Purity | 6-Month Purity | 12-Month Purity |
| 25°C / 60% RH | Ambient Air | Clear Glass | 91.2% | 86.4% | 78.1% |
| 25°C / 60% RH | Argon | Amber Glass | 98.7% | 97.9% | 96.5% |
| 2°C - 8°C | Argon | Amber Glass | >99.5% | >99.1% | 98.8% |
| 40°C / 75% RH (Accelerated) | Ambient Air | Clear Glass | 82.5% | 71.0% | Terminated |
Data Interpretation: The compound exhibits rapid degradation under ambient air and light. However, combining inert gas purging with refrigeration (2-8°C) effectively halts both N-oxidation and carbamate formation, maintaining >98% purity over a 12-month lifecycle.
Standard Operating Procedure (SOP): Storage & Stability Testing
To ensure the compound remains a self-validating system where degradation is mathematically predictable and preventable, follow this step-by-step methodology.
Phase 1: Aliquoting and Environmental Control
-
Preparation: Transfer the bulk compound into a controlled glovebox environment purged with high-purity Argon (Nitrogen is acceptable, but Argon is heavier and provides a superior blanket against CO2 and O2 ).
-
Container Selection: Use only Type I borosilicate amber glass vials . Avoid plastics (e.g., polypropylene) for long-term storage, as they are permeable to oxygen over extended periods.
-
Closure System: Seal the vials using PTFE-lined silicone septa caps. PTFE provides an inert barrier that prevents the amine from reacting with the silicone backing.
Phase 2: ICH Q1A(R2) Stability Testing Workflow
-
Baseline Analysis (T=0): Analyze the pristine sample using HPLC-UV (at 254 nm) and LC-MS to establish a baseline purity profile.
-
Incubation: Place the sealed vials into validated stability chambers set to 2°C - 8°C (Long-term) and 25°C/60% RH (Accelerated for refrigerated products) [4].
-
Sampling Intervals: Pull samples at 1, 3, 6, 9, and 12 months.
-
Sample Prep: Dissolve the pulled aliquots in freshly degassed HPLC-grade acetonitrile/water to prevent in-solution oxidation prior to injection.
Fig 2: Standardized workflow for the aliquoting, storage, and stability testing of the compound.
References
-
Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines Source: National Institutes of Health (NIH) / PubMed URL:[Link][1]
-
The application of amine-based materials for carbon capture and utilisation: an overarching view Source: RSC Publishing URL:[Link][2]
-
Quality Guidelines: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link][3]
Sources
- 1. Analysis of the molecular electrostatic potential for the prediction of N-oxidation and biological activity of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The application of amine-based materials for carbon capture and utilisation: an overarching view - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00360G [pubs.rsc.org]
- 3. ICH Official web site : ICH [ich.org]
Overcoming poor reactivity in functionalizing the pyridine ring
Welcome to the Pyridine Functionalization Diagnostic & Resolution Hub . As a Senior Application Scientist, I have designed this technical support center to address the fundamental chemical barriers associated with pyridine functionalization.
The pyridine ring is notoriously electron-deficient. Its nitrogen atom withdraws electron density via induction, and its lone pair readily coordinates with Lewis acids and electrophiles, further deactivating the aromatic system . Below, we troubleshoot the most common failure modes in pyridine chemistry—Electrophilic Aromatic Substitution (EAS) resistance, poor regioselectivity in radical additions, and chemoselectivity issues during metalation—providing causality-driven explanations and self-validating protocols.
Module 1: Overcoming EAS Resistance (The N-Oxide Strategy)
Q: Why do my Friedel-Crafts and halogenation reactions on native pyridine yield nothing but recovered starting material or intractable tar?
The Causality: Pyridine’s nitrogen lone pair lies in the sp2 plane, orthogonal to the π -system. When you introduce a Lewis acid or a strong electrophile, the nitrogen lone pair coordinates to it immediately. This creates a pyridinium-like species, drastically lowering the HOMO of the ring and rendering it completely inert to Electrophilic Aromatic Substitution (EAS).
The Resolution: You must temporarily reverse the dipole of the ring by converting it to a Pyridine N-oxide . The highly electronegative oxygen atom pulls electron density from the nitrogen, which in turn back-donates its π -electrons into the aromatic ring via resonance. This dipole reversal significantly enriches the C2 and C4 positions, lowering the activation barrier for EAS . Once functionalized, the N-oxide is easily reduced back to the native pyridine.
Mechanistic workflow for activating pyridine via N-oxidation and subsequent deoxygenation.
Self-Validating Protocol: N-Oxidation & Deoxygenation
-
Oxidation: Dissolve the native pyridine (1.0 equiv) in anhydrous DCM at 0 °C. Slowly add m-CPBA (1.2 equiv). Stir and allow to warm to room temperature over 4 hours.
-
Validation Check 1 (TLC): Pyridine N-oxides are highly polar. On a standard silica TLC plate (eluting with 10% MeOH/DCM), the N-oxide will appear as a baseline-shifted spot compared to the high-running native pyridine.
-
EAS Functionalization: Subject the N-oxide to your desired EAS conditions (e.g., HNO3 / H2SO4 for nitration). The reaction will now proceed smoothly at C4.
-
Deoxygenation: Dissolve the isolated functionalized N-oxide in CHCl3 . Add PCl3 (3.0 equiv) dropwise and reflux for 2 hours. Quench carefully with saturated aqueous NaHCO3 .
-
Validation Check 2 (NMR): 1 H NMR of the final product will show the return of the sharp, downfield C2/C6 protons (typically >8.5 ppm), confirming successful deoxygenation.
Module 2: Regioselective Radical Alkylation (The Minisci Conundrum)
Q: I am trying to alkylate pyridine using the Minisci reaction, but I am getting a messy, inseparable mixture of C2 and C4 regioisomers. How can I control this?
The Causality: The native pyridine ring is not sufficiently electrophilic to react with nucleophilic carbon-centered radicals. The classic Minisci reaction uses strong acids to protonate the nitrogen, drastically lowering the LUMO of the heterocycle. However, this protonation activates both the C2 and C4 positions almost equally, leading to statistical mixtures of regioisomers.
The Resolution: To achieve exclusive C4-alkylation, you must utilize a steric blocking group. Recent advancements have demonstrated that reacting pyridine with a maleate-derived blocking group forms a bulky pyridinium salt. This covalent modification not only lowers the LUMO for radical attack but sterically shields the C2 and C6 positions, forcing the incoming radical exclusively to the C4 position .
Radical addition pathway in the Minisci reaction highlighting C4-selective activation states.
Self-Validating Protocol: C4-Selective Minisci Alkylation
-
Salt Formation: React native pyridine with the maleate-derived blocking group reagent to form the pyridinium salt.
-
Validation Check 1 (Visual): The successful formation of the pyridinium-maleate salt is visually confirmed by the precipitation of a stable, crystalline solid from the reaction mixture.
-
Radical Addition: Suspend the pyridinium salt (0.5 mmol) in a 1:1 mixture of DCE/H 2 O. Add the target carboxylic acid (alkyl donor, 1.0 mmol), AgNO3 (20 mol%), and (NH4)2S2O8 (1.0 mmol). Heat to 50 °C for 2 hours.
-
Deprotection: Treat the crude reaction mixture with DBU (6.0 equiv) to eliminate the blocking group and restore the aromatic pyridine core.
-
Validation Check 2 (NMR): Crude 1 H NMR will show the complete disappearance of the C4 proton (typically around 7.5-7.8 ppm in native pyridine), with the C2/C6 protons remaining intact as a clear doublet or singlet depending on symmetry.
Module 3: Chemoselective Metalation (The Turbo Grignard Solution)
Q: When I try to form a pyridyl Grignard reagent from bromopyridine using standard n -BuLi or Mg turnings, I get terrible yields, ring-opening, or nucleophilic attack at C2. How can I reliably metalate?
The Causality: Standard organolithium reagents (like n -BuLi) are highly nucleophilic. When exposed to electron-deficient pyridines, they often undergo Chichibabin-type addition to the azomethine bond (C=N) rather than the desired lithium-halogen exchange. Conversely, standard Grignard reagents ( RMgCl ) form tight, polymeric aggregates in solution, rendering them kinetically sluggish for halogen-metal exchange.
The Resolution: Employ the Turbo Grignard reagent ( i -PrMgCl·LiCl) . The addition of stoichiometric Lithium Chloride breaks up the polymeric magnesium aggregates, forming a highly reactive, monomeric magnesiate complex ([iPrMgCl2]- Li+). This drastically increases the nucleophilicity of the isopropyl group, allowing for rapid, chemoselective halogen-magnesium exchange at temperatures as low as -78 °C to -20 °C. The resulting pyridylmagnesium species is stable and does not attack its own ring .
Chemoselective metalation using Turbo Grignard versus standard organolithium side reactions.
Self-Validating Protocol: Turbo Grignard Metalation
-
Preparation: In an oven-dried flask under argon, dissolve the bromopyridine (1.0 equiv) in anhydrous THF (0.5 M) and cool to -20 °C.
-
Metalation: Add i -PrMgCl·LiCl (1.1 equiv, typically a 1.3 M solution in THF) dropwise over 10 minutes. Stir for 30 minutes at -20 °C.
-
Validation Check (Iodine Titration): Withdraw a 0.1 mL aliquot and quench it into a solution of iodine in THF. A rapid color change from brown to colorless indicates the presence of the active, highly nucleophilic pyridylmagnesium intermediate.
-
Trapping: Add your desired electrophile (e.g., an aldehyde or a transition-metal catalyst for cross-coupling) directly to the flask. Warm to room temperature over 1 hour, then quench with saturated aqueous NH4Cl .
Quantitative Strategy Comparison
To assist in experimental design, use the following matrix to select the appropriate functionalization strategy based on your required regioselectivity and starting materials.
| Functionalization Strategy | Primary Reagents | Regioselectivity | Reaction Condition | Key Advantage | Major Limitation |
| Pyridine N-Oxidation | m -CPBA, then E+ , then PCl3 | C2 / C4 (EAS) | Mild to Moderate | Enables classic EAS on a highly deactivated ring. | Requires two additional synthetic steps (oxidation/reduction). |
| Minisci Radical Alkylation | Carboxylic acid, (NH4)2S2O8 , AgNO3 , Maleate | C4 (Exclusively) | Mild (Aqueous/50 °C) | Direct C-H functionalization; highly scalable. | Requires stoichiometric radical precursors and oxidants. |
| Turbo Grignard Metalation | i -PrMgCl·LiCl, THF | C-Halogen site | Cryogenic to RT | Exquisite chemoselectivity; tolerates esters/amides. | Requires pre-halogenated pyridine substrates. |
References
-
Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5671-5690.[Link]
-
Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(31), 11927–11933.[Link]
-
Bao, R. L.-Y., Zhao, R., & Shi, L. (2015). Progress and developments in the turbo Grignard reagent i-PrMgCl·LiCl: a ten-year journey. Chemical Communications, 51(32), 6884-6900.[Link]
Technical Support Center: Advanced Regiocontrol in Pyridine Functionalization
Welcome to the Technical Support Center for Pyridine Functionalization. As a ubiquitous motif in FDA-approved drugs and agrochemicals, the pyridine ring is a high-value target for late-stage C–H functionalization. However, its electron-deficient nature and the strong coordinating ability of the nitrogen atom often lead to poor reactivity, catalyst poisoning, and intractable mixtures of regioisomers.
This guide provides field-proven strategies, mechanistic insights, and step-by-step troubleshooting protocols to help researchers achieve precise regiocontrol (C-2, C-3, C-4, or C-5) in their synthetic workflows.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why does the traditional Minisci reaction yield mixtures of C-2 and C-4 alkylated pyridines, and how can I force C-4 selectivity? A1: The traditional Minisci reaction relies on the addition of nucleophilic alkyl radicals to protonated pyridines. Because the positive charge is delocalized, both the C-2 and C-4 positions are highly electrophilic, leading to poor regioselectivity[1]. To achieve exclusive C-4 selectivity, you must alter the steric environment. A highly effective approach is the temporary installation of a maleate-derived blocking group at the pyridine nitrogen. This forms a bulky pyridinium salt that sterically shields the C-2 and C-6 positions, forcing the incoming radical to attack exclusively at the C-4 position[2].
Q2: I need to functionalize the meta-position (C-3/C-5). Why is this so difficult, and what is the recommended approach? A2: The meta-positions of pyridine are the least electrophilic, making them unreactive towards radicals and most electrophiles. Furthermore, transition-metal-catalyzed C–H activation typically occurs at the ortho-position (C-2) due to nitrogen coordination. To achieve meta-selectivity, use a bifunctional ligand strategy. For example, in Iridium-catalyzed borylation, using a ligand with a Lewis acidic moiety (like an alkylborane) allows the ligand to interact with the pyridine nitrogen's lone pair. This non-covalent interaction correctly positions the Iridium catalyst to activate the C-3 or C-5 C–H bond, overriding the innate electronic bias[3].
Q3: Can electrochemistry provide better regiocontrol for pyridine carboxylation? A3: Yes. Recent advancements in electrocatalysis have demonstrated regiodivergent carboxylation of pyridines using CO2. By simply changing the electrochemical cell setup, you can tune the selectivity. In a divided cell, a one-electron reduction forms a radical anion intermediate with the highest electron density at C-5, leading to C-5 carboxylation. Conversely, an undivided cell promotes paired electrolysis that alters the intermediate stabilization, shifting the selectivity to the C-4 position[4].
Section 2: Quantitative Comparison of Regioselective Strategies
To select the right methodology for your target, consult the performance metrics in the table below.
| Functionalization Strategy | Target Position | Reagents / Catalysts | Typical Yield | Regioselectivity |
| Traditional Minisci Alkylation | C-2 / C-4 | Alkyl radical, Acid, Oxidant | 40–60% | Poor (Inseparable Mixtures) |
| Blocked Minisci Alkylation | C-4 | Maleate BG, (NH4)2S2O8, AgNO3 | 60–90% | >95% C-4 |
| Ir-Catalyzed Borylation | C-3 (meta) | Ir catalyst, Lewis Acid Ligand | 70–85% | High meta-selectivity |
| Y-Catalyzed Borylation | C-2 (ortho) | Yttrocene catalyst, HBpin | 75–95% | >90% C-2 |
| Divided Cell Electro-Carboxylation | C-5 | CO2, e⁻ (Divided Cell) | 50–70% | High C-5 |
Section 3: Troubleshooting Guides & Step-by-Step Protocols
Workflow 1: Achieving Pure C-4 Alkylation via the Blocking Group Strategy
Problem: Direct alkylation of native pyridine yields an inseparable 1:1 mixture of C-2 and C-4 isomers. Causality & Solution: The compact geometry of carbon-centered radicals allows them to attack the sterically hindered C-2 position[2]. By converting the pyridine into a stable, bulky pyridinium salt using a maleate-derived blocking group, you physically block the C-2 trajectory. The reaction proceeds under acid-free conditions, and the blocking group is easily removed with a mild base[1].
Step-by-Step Protocol:
-
Blocking Group Installation: React the native pyridine with the maleate-derived reagent to form the pyridinium salt. Isolate the stable crystalline salt.
-
Minisci Alkylation Setup: To a 15 mL culture tube, add the pyridinium salt (0.5 mmol, 1.0 equiv), carboxylic acid (1.0 mmol, 2.0 equiv), (NH4)2S2O8 (1.0 mmol, 2.0 equiv), and AgNO3 (20 mol%).
-
Reaction: Add a 1:1 mixture of dichloroethane (DCE) and water (5 mL total). Stir the biphasic mixture at 50 °C for 2 hours.
-
Deprotection: Dilute the reaction with dichloromethane (DCM). Add DBU (1.5 mmol, 3.0 equiv) and stir at room temperature for 30 minutes to cleave the blocking group.
-
Isolation: Extract with DCM, dry over Na2SO4, and purify via flash chromatography to obtain the pure C-4 alkylated pyridine.
Workflow for C-4 selective Minisci alkylation using a temporary maleate-derived blocking group.
Workflow 2: Overcoming Catalyst Poisoning for C-2 (ortho) Borylation
Problem: Transition metal catalysts (like Pd or Ir) are poisoned by the strong coordination of the pyridine nitrogen, halting the C–H activation cycle. Causality & Solution: The nitrogen lone pair irreversibly binds to late transition metals, deactivating them. To achieve C-2 borylation, switch to an oxophilic rare-earth catalyst, such as an Yttrocene complex. The Yttrium center utilizes the N-coordination as a directing interaction rather than a poisoning event. The metal coordinates to the nitrogen, bringing the catalyst into proximity with the adjacent C-2 C–H bond, enabling highly selective ortho-borylation[5].
Step-by-Step Protocol:
-
Preparation: In a nitrogen-filled glovebox, charge a vial with the pyridine substrate (1.0 equiv) and pinacolborane (HBpin, 1.5 equiv).
-
Catalyst Addition: Add the Yttrocene catalyst (Cp*2YR, 5 mol%) dissolved in dry toluene or THF.
-
Reaction: Seal the vial and stir at 60 °C for 12–24 hours. The N-coordination will direct the borylation exclusively to the C-2 position.
-
Quenching: Remove the vial from the glovebox, quench with a few drops of methanol, and concentrate under reduced pressure.
-
Purification: Purify the resulting 2-pyridyl boronate via neutral alumina chromatography (Standard silica gel may cause protodeboronation of the sensitive product).
Mechanistic pathway for Yttrium-catalyzed C-2 selective pyridine borylation.
Sources
Technical Support Center: Optimizing Cell Permeability of 2-Methoxy-N-(2-methylbutyl)pyridin-3-amine Analogs
This guide provides in-depth technical support for researchers and drug development professionals working to optimize the cell permeability of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine analogs. Here, we address common experimental challenges with practical, field-proven insights and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: My 2-methoxy-N-(2-methylbutyl)pyridin-3-amine analog shows high potency in biochemical assays but has low or no activity in cell-based assays. What is the likely cause?
A primary reason for this discrepancy is often poor cell permeability.[1] While your compound can effectively interact with its target protein in a cell-free system, it may be unable to cross the cell membrane to reach its intracellular or transmembrane target in a whole-cell context. Other potential causes include compound instability in cell culture media, rapid intracellular metabolism, or active efflux from the cell.
Q2: How can I determine if poor permeability is the root cause of my issue?
Several assays can directly measure the permeability of your compound. The two most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.[1][2]
-
PAMPA is a high-throughput, cell-free assay that predicts passive diffusion.[2][3] It's a cost-effective first step to assess if your compound can cross a lipid membrane.
-
Caco-2 permeability assays use a monolayer of human intestinal cells to model the intestinal barrier.[4] This assay can assess both passive diffusion and active transport processes, including efflux.[2][5]
A significant discrepancy between PAMPA and Caco-2 results can indicate the involvement of active transport mechanisms.[5]
Q3: What physicochemical properties of my pyridine analogs should I focus on to improve passive permeability?
Key physicochemical determinants for passive diffusion include lipophilicity, molecular weight, and hydrogen-bonding capacity.[6][7]
-
Lipophilicity (LogP/LogD): An optimal lipophilicity is crucial. If a compound is too hydrophilic, it won't readily partition into the lipid bilayer. If it's too lipophilic, it may get trapped within the membrane or have poor aqueous solubility.[8]
-
Molecular Weight: Generally, smaller molecules (under 500 Da, as per Lipinski's Rule of Five) tend to have better passive diffusion.[9]
-
Hydrogen Bonding: A high number of hydrogen bond donors and acceptors can hinder permeability by increasing the energy required to leave the aqueous environment and enter the lipid membrane.[6][10] Masking polar groups through chemical modification can sometimes improve permeability.[1] The formation of intramolecular hydrogen bonds can also shield polarity and improve membrane permeability.[11][12][13]
Q4: My compound shows low permeability in the Caco-2 assay, but good permeability in PAMPA. What does this suggest?
This scenario strongly suggests that your compound is a substrate for active efflux transporters.[5] The Caco-2 cells express various efflux pumps, such as P-glycoprotein (P-gp/MDR1), which actively transport substrates out of the cell.[14][15][16] This reduces the net flux of the compound across the cell monolayer.
Q5: How can I confirm if my compound is a P-glycoprotein (P-gp) substrate?
A bi-directional Caco-2 assay is the standard method.[14] You measure the permeability in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[1][14] To confirm P-gp involvement, you can run the assay in the presence of a known P-gp inhibitor, like verapamil.[15] If the efflux ratio decreases significantly in the presence of the inhibitor, it confirms that your compound is a P-gp substrate.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered when optimizing the cell permeability of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine analogs.
Issue 1: Low Apparent Permeability (Papp) in PAMPA
If your compound shows low permeability in the PAMPA assay, it suggests that passive diffusion across a lipid membrane is a primary hurdle.[1]
Troubleshooting Workflow for Low PAMPA Permeability
Caption: Troubleshooting workflow for low PAMPA results.
-
Causality: The PAMPA model isolates passive diffusion.[3] Therefore, a low Papp value points directly to suboptimal physicochemical properties for crossing a lipid bilayer.
-
Actionable Insights:
-
Suboptimal Lipophilicity: If the LogP is too low or too high, consider chemical modifications to the pyridine ring or the butyl side chain to achieve a more optimal value (typically between 1 and 3 for good permeability).
-
High Hydrogen Bonding Capacity: The amine and methoxy groups on the pyridine ring can participate in hydrogen bonding.[17][18] Consider strategies to mask these groups, such as creating a prodrug, which can be cleaved intracellularly to release the active compound.[19]
-
High Molecular Weight: If the analog is large, it may be sterically hindered from passing through the lipid membrane.[6] Re-evaluate the necessity of all functional groups on the scaffold.
-
Issue 2: High Efflux Ratio in Caco-2 Assay
A high efflux ratio indicates that your compound is actively transported out of the cells, likely by P-gp.[20][21][22]
Troubleshooting Workflow for High Efflux Ratio
Caption: Workflow to address high efflux in Caco-2 assays.
-
Causality: P-gp and other efflux transporters are ATP-dependent pumps that recognize and expel a wide range of substrates from the cell, thereby limiting their intracellular concentration and absorption.[23][24]
-
Actionable Insights:
-
Confirm P-gp Substrate Activity: As outlined in the workflow, co-dosing with a P-gp inhibitor is the definitive way to confirm P-gp mediated efflux.
-
Structural Modification: If your compound is a P-gp substrate, consider structural modifications to reduce its recognition by the transporter. This can be a challenging endeavor, but sometimes minor changes to the structure can disrupt the interaction with P-gp. Structure-activity relationship (SAR) studies of your pyridine derivatives can help identify which parts of the molecule are critical for P-gp recognition.[25]
-
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a method for assessing the passive permeability of your 2-methoxy-N-(2-methylbutyl)pyridin-3-amine analogs.
Materials:
-
96-well filter plate (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plate (non-binding surface)
-
Phosphatidylcholine in dodecane (1% w/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Test compounds and control compounds (high and low permeability)
-
Plate reader (UV-Vis or LC-MS/MS for analysis)
Procedure:
-
Prepare the PAMPA Plate: Coat the filter of each well of the 96-well filter plate with 5 µL of the phosphatidylcholine in dodecane solution. Be careful not to puncture the membrane.
-
Prepare Solutions:
-
Dissolve test compounds and controls in DMSO to create 10 mM stock solutions.
-
Prepare the donor solution by diluting the stock solutions in PBS to a final concentration of 100 µM (the final DMSO concentration should be 1%).
-
Fill the wells of the acceptor plate with 300 µL of PBS.
-
-
Run the Assay:
-
Add 200 µL of the donor solution to each well of the coated filter plate.
-
Carefully place the filter plate onto the acceptor plate, creating a "sandwich".
-
Incubate the plate sandwich at room temperature for 4-16 hours with gentle shaking.
-
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
-
Calculate Apparent Permeability (Papp):
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_eq)) Where:
-
V_D = volume of the donor well
-
V_A = volume of the acceptor well
-
A = area of the membrane
-
t = incubation time
-
C_A(t) = concentration in the acceptor well at time t
-
C_eq = equilibrium concentration
-
-
Data Interpretation:
| Permeability Classification | Papp (x 10⁻⁶ cm/s) |
| Low | < 1 |
| Medium | 1 - 10 |
| High | > 10 |
Protocol 2: Caco-2 Bidirectional Permeability Assay
This protocol is for determining the permeability and efflux ratio of your compounds using a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4
-
Test compounds, control compounds, and Lucifer Yellow (for monolayer integrity check)
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[26]
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the monolayer. Values should be >200 Ω·cm².
-
Perform a Lucifer Yellow permeability assay. The Papp for Lucifer Yellow should be low (<1.0 x 10⁻⁶ cm/s).
-
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
A-to-B Permeability: Add the test compound (in HBSS) to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
B-to-A Permeability: Add the test compound (in HBSS) to the basolateral (B) side and fresh HBSS to the apical (A) side.
-
Incubate at 37°C for 2 hours with gentle shaking.
-
-
Sample Analysis:
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analyze the concentration of the compound in each sample by LC-MS/MS.
-
-
Calculations:
-
Calculate the Papp values for both the A-to-B and B-to-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Data Interpretation:
| Parameter | Interpretation |
| Papp (A-B) | Indicates the rate of absorption. |
| Efflux Ratio > 2 | Suggests the compound is a substrate for an efflux transporter.[1] |
References
- DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27).
-
P-glycoprotein and its role in drug-drug interactions - Australian Prescriber. (2014, August 4). Australian Prescriber. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. Creative Bioarray. [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. Creative Biolabs. [Link]
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Understanding P-glycoprotein Efflux Studies: Key Insights for Drug Development - Infinix Bio. (2026, March 13). Infinix Bio. [Link]
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Caco2 assay protocol. [Link]
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Role of P-glycoprotein in drug disposition - PubMed. (2000, February 15). PubMed. [Link]
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Physicochemical properties of drugs and membrane permeability : review article - Sabinet African Journals. Sabinet African Journals. [Link]
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P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. (2020, June 3). [Link]
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Advances in cell-based permeability assays to screen drugs for intestinal absorption. (2020, May 15). Taylor & Francis. [Link]
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Permeability of red cell membranes to small hydrophilic and lipophilic solutes - PubMed. PubMed. [Link]
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Medicines interactions: the role of P-glycoprotein - Medsafe. (2011, September 15). Medsafe. [Link]
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Drug Absorption - StatPearls - NCBI Bookshelf. (2024, February 27). NCBI. [Link]
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Drug Permeability Assay Using Microhole-Trapped Cells in a Microfluidic Device | Analytical Chemistry - ACS Publications. (2021, November 18). ACS Publications. [Link]
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Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - RSC Publishing. RSC Publishing. [Link]
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Permeability - Sygnature Discovery. Sygnature Discovery. [Link]
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MDR1/P-gp in Drug-Drug Interaction | INDIGO Biosciences. INDIGO Biosciences. [Link]
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Permeability | Pharmaron. Pharmaron. [Link]
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Structure–Activity Relationship Studies of 3- or 4-Pyridine Derivatives of DS-6930 - PMC. (2018, August 9). NCBI. [Link]
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Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. Concept Life Sciences. [Link]
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Drug Absorption - Clinical Pharmacology - MSD Manual Professional Edition. MSD Manuals. [Link]
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CHAPTER 1: How Physicochemical Properties of Drugs Affect Their Metabolism and Clearance - Books. (2015, January 1). [Link]
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Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols - Wikidot. (2017, March 7). Wikidot.com. [Link]
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Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. - SciLifeLab Publications. SciLifeLab. [Link]
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Caco-2 Permeability Assay - Domainex. Domainex. [Link]
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A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs. (2024, April 10). Wiley Online Library. [Link]
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A seminar on Physicochemical properties affecting drug absorption - SRM University. (2014, October 20). Share and Discover Knowledge on SlideShare. [Link]
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Mechanism of multidrug recognition by MDR1/ABCB1 - PMC - NIH. (2007, June 29). NCBI. [Link]
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Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC. (2023, October 24). NCBI. [Link]
-
Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry - ACS Publications. (2014, February 13). ACS Publications. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096) - BioAssay Systems. BioAssay Systems. [Link]
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Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed. (2018, December 27). PubMed. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) training video | Pion Inc - YouTube. (2022, December 9). YouTube. [Link]
-
Application of a high‐resolution in vitro human MDR1‐MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration - PMC. (2022, February 13). NCBI. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. (2024, July 11). NCBI. [Link]
-
MDCK-MDR1 Permeability Assay - Evotec. Evotec. [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - ResearchGate. (2025, November 26). ResearchGate. [Link]
-
Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC. (2017, June 29). NCBI. [Link]
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - MDPI. (2024, December 6). MDPI. [Link]
-
The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed. (2024, July 11). PubMed. [Link]
-
Structure-Activity Relationship Studies of Pyridine-Based Ligands and Identification of a Fluorinated Derivative for Positron Emission Tomography Imaging of Cannabinoid Type 2 Receptors - PubMed. (2019, December 26). PubMed. [Link]
-
Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab. (2024, January 15). PRISM BioLab. [Link]
-
Using membrane perturbing small molecules to target chronic persistent infections - PMC. (2021, June 11). NCBI. [Link]
-
Optimizing Peptide Permeability Assays - Resolian. Resolian. [Link]
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- 6. journals.co.za [journals.co.za]
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- 11. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 12. Impact of stereospecific intramolecular hydrogen bonding on cell permeability and physicochemical properties. [publications.scilifelab.se]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
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- 21. P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects | IntechOpen [intechopen.com]
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- 24. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
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Method refinement for consistent results in biological assays with this compound
Welcome to the MZ1 Assay Refinement Center . As a Senior Application Scientist specializing in targeted protein degradation, I have designed this technical guide to help you navigate the unique kinetic and biophysical challenges associated with PROTACs.
Working with MZ1—a foundational heterobifunctional molecule that bridges Bromodomain-Containing Protein 4 (BRD4) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase—requires a departure from traditional occupancy-driven pharmacology. Because MZ1 operates via an event-driven, catalytic mechanism, standard assay assumptions often lead to inconsistent results. This guide will provide you with the mechanistic grounding, self-validating protocols, and troubleshooting logic needed to achieve reproducible degradation data.
Module 1: Mechanistic Grounding & The Hook Effect
To achieve consistent results with MZ1, you must first understand the causality of ternary complex formation. MZ1 does not simply inhibit BRD4; it acts as a molecular bridge, recruiting BRD4 to the VHL E3 ligase to induce ubiquitination and subsequent proteasomal degradation[1].
The most common point of failure in MZ1 assays is the "Hook Effect" (or prozone effect). Unlike traditional inhibitors where higher concentrations yield greater target suppression, excessive PROTAC concentrations saturate both the target protein (BRD4) and the E3 ligase (VHL) independently. This forces the system into non-productive binary complexes (MZ1-BRD4 and MZ1-VHL), which competitively inhibit the formation of the productive ternary complex (BRD4-MZ1-VHL) required for degradation[2][3].
Mechanism of MZ1-induced BRD4 degradation and the high-concentration hook effect.
Module 2: Quantitative Benchmarks for MZ1 Assays
Assay quality is highly dependent on understanding the kinetic parameters of your PROTAC[2]. MZ1 exhibits highly cooperative ternary complex formation, which is the root cause of its selectivity for BRD4 over its paralogues (BRD2 and BRD3), despite the JQ1 warhead being a pan-BET inhibitor[4][5]. Use the following benchmarks to set your experimental expectations:
| Parameter | BRD4 (Target) | BRD2 (Paralogue) | BRD3 (Paralogue) |
| Ternary Complex Half-Life | 130 seconds | 67 seconds | 6 seconds |
| Degradation Selectivity | Primary Target (Highest Dmax) | Secondary (Lower Dmax) | Minimal Degradation |
| Typical Hook Effect Onset | 1 µM – 45 µM (Cell-line dependent) | N/A | N/A |
| Optimal Assay Timepoint | 4 to 24 hours | 4 to 24 hours | N/A |
Data synthesized from surface plasmon resonance (SPR) and cellular degradation kinetics[1][4][5].
Module 3: Self-Validating Experimental Protocol
To ensure trustworthiness in your results, every PROTAC assay must be a self-validating system . A loss of BRD4 signal on a Western blot could be due to true degradation, but it could also result from compound toxicity, transcriptional downregulation, or off-target effects.
To prove causality, this protocol incorporates mechanistic rescue controls: MG132 (a proteasome inhibitor) and VHL-IN-1 (a VHL ligand competitor)[1][6].
Step-by-Step Methodology: MZ1 Dose-Response & Mechanistic Validation
-
Cell Seeding: Plate your target cells (e.g., PC3, HeLa, or AML cell lines) in 6-well plates at a density ensuring 70-80% confluency at the time of harvest[7][8]. Allow adherence overnight.
-
Pre-Treatment (The Validation Step):
-
MZ1 Titration: Prepare a broad serial dilution of MZ1 in culture medium. Because the hook effect can occur anywhere from 1 µM to 45 µM depending on intracellular accumulation, test a granular range: 1 pM, 10 pM, 100 pM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, and 50 µM [1][7]. Add these to your standard wells, and add a mid-range dose (e.g., 100 nM) to your pre-treated Control Wells B and C.
-
Incubation: Incubate for 4 to 24 hours. (Note: MZ1 can achieve near-complete BRD4 degradation as early as 4 hours[1]).
-
Harvest & Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer strictly supplemented with both protease and phosphatase inhibitors to preserve the ubiquitinated intermediates[7].
-
Quantification & Blotting: Perform a BCA assay to ensure equal protein loading (critical for PROTAC assays). Run SDS-PAGE, transfer to PVDF, and probe for BRD4 and a stable loading control (e.g., GAPDH)[7].
Self-validating experimental workflow for MZ1 dose-response degradation assays.
Module 4: Troubleshooting & FAQs
Q: My dose-response curve is bell-shaped, and BRD4 degradation decreases at my highest concentrations. What is happening? A: You are observing the classic PROTAC hook effect. At excessively high concentrations (often >1 µM for MZ1), the PROTAC molecules saturate the binding pockets of BRD4 and VHL independently, forming binary complexes[5]. Because the ternary complex (BRD4-MZ1-VHL) is required to transfer ubiquitin, degradation halts. Solution: Identify the concentration that yields maximal degradation ( Dmax ) and strictly use concentrations at or below this threshold for downstream phenotypic assays.
Q: I am treating my cells with MZ1 at published DC50 concentrations, but I am seeing zero degradation. Is my compound degraded? A: While compound stability is a factor, the most likely culprits are cell permeability and E3 ligase expression. PROTACs have high molecular weights (typically 700-1200 Da), which inherently limits their cell permeability[9]. Furthermore, if your specific cell line has low basal expression of the VHL E3 ligase, MZ1 cannot function. Solution: First, verify VHL expression in your cell line via Western blot. Second, perform a Cellular Thermal Shift Assay (CETSA) or NanoBRET assay to confirm that MZ1 is actually penetrating the cell membrane and engaging BRD4[2].
Q: How can I prove that the loss of BRD4 signal is due to targeted degradation and not just compound toxicity or transcriptional changes? A: You must demonstrate that the loss of protein is dependent on both the proteasome and the specific E3 ligase. If you pre-treat your cells with MG132 (a proteasome inhibitor) or VHL-IN-1 (a VHL competitor) and the BRD4 signal is "rescued" (remains intact despite MZ1 treatment), you have definitively proven that the mechanism of action is VHL-mediated proteasomal degradation[1][6].
Q: My assay results are highly inconsistent between biological replicates. How do I stabilize the assay? A: The Ubiquitin-Proteasome System (UPS) is highly sensitive to cellular stress and confluency. Variability in cell passage number, seeding density, and metabolic state will drastically alter basal E3 ligase activity and ubiquitin pool availability. Solution: Standardize your cell culture protocols. Always treat cells at the exact same confluency (e.g., 75%), use cells within a strict passage window, and ensure fresh media is used to avoid metabolic starvation prior to MZ1 treatment.
References
-
Crown Bioscience. "Targeted Protein Degradation with PROTACs and Molecular Glues - Blog." Crown Bioscience. Available at: [Link] (Accessed via Grounding Tool)
-
Frontiers in Chemistry. "From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation." Frontiers. Available at: [Link] (Accessed via Grounding Tool)
-
National Institutes of Health (PMC). "Structural basis of PROTAC cooperative recognition for selective protein degradation." NIH. Available at: [Link] (Accessed via Grounding Tool)
-
National Institutes of Health (PMC). "Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic." NIH. Available at: [Link] (Accessed via Grounding Tool)
-
Taylor & Francis. "Full article: BRD4 PROTAC degrader MZ1 exhibits anti-B-cell acute lymphoblastic leukemia effects via targeting CCND3." Taylor & Francis Online. Available at: [Link] (Accessed via Grounding Tool)
-
Theranostics. "A novel ROR1-targeting antibody-PROTAC conjugate promotes BRD4 degradation for solid tumor treatment." Theranostics. Available at: [Link] (Accessed via Grounding Tool)
-
bioRxiv. "Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization." bioRxiv. Available at: [Link] (Accessed via Grounding Tool)
Sources
- 1. A novel ROR1-targeting antibody-PROTAC conjugate promotes BRD4 degradation for solid tumor treatment [thno.org]
- 2. Tracking the PROTAC degradation pathway in living cells highlights the importance of ternary complex measurement for PROTAC optimization | bioRxiv [biorxiv.org]
- 3. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Enhancing Cycloaddition Strategies for Pyridine Synthesis
Welcome to the technical support center for pyridine synthesis via cycloaddition reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the efficiency and troubleshoot common issues in their synthetic routes. Here, we move beyond simple protocols to provide in-depth explanations for experimental choices, ensuring a robust and reproducible methodology.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions and challenges encountered during pyridine synthesis using cycloaddition reactions.
Q1: My [4+2] cycloaddition (Diels-Alder) reaction for pyridine synthesis is consistently low-yielding. What are the most likely causes?
Low yields in Diels-Alder reactions for pyridine synthesis are often due to unfavorable electronics and the high thermal requirements of the reaction.[1] Unlike typical Diels-Alder reactions, the introduction of a nitrogen atom into the diene (an azadiene) can alter the frontier molecular orbital energies, making the reaction less favorable.[2][3] To address this, consider the following:
-
Inverse-Electron-Demand Diels-Alder: Most successful pyridine syntheses via this route utilize an inverse-electron-demand approach. This involves an electron-poor diene, such as a 1,2,4-triazine, reacting with an electron-rich dienophile.[1] The initial adduct then typically extrudes a small molecule like N₂ to afford the pyridine ring.[1]
-
Catalysis: While many Diels-Alder reactions are thermally driven, Lewis acid catalysis can sometimes accelerate the reaction and improve yields, although this is less common for pyridine synthesis compared to other cycloadditions.
-
Reaction Conditions: Ensure your reaction is conducted under strictly anhydrous conditions, as moisture can lead to side reactions and decomposition of starting materials. The reaction temperature and time should also be optimized; some reactions require prolonged heating at high temperatures.[2]
Q2: I'm observing significant side product formation in my metal-catalyzed [2+2+2] cycloaddition. How can I improve the selectivity?
The [2+2+2] cycloaddition of two alkynes and a nitrile is a powerful, atom-economical method for constructing pyridines, often catalyzed by transition metals like cobalt or iron.[4][5][6] Side product formation can arise from several factors:
-
Catalyst Choice: The nature of the metal catalyst and its ligand sphere is crucial. For instance, using an iron(II) complex with a hemilabile bidentate ligand has been shown to improve chemoselectivity in favor of the desired pyridine product.[7]
-
Substrate Control: The electronic and steric properties of your alkyne and nitrile substrates can influence the reaction's regioselectivity. In some cases, using a nitrile with a coordinating group can help direct the cycloaddition.[8]
-
Reaction Parameters: Optimization of temperature, solvent, and reaction time is critical. Microwave irradiation has been successfully employed to reduce reaction times and potentially minimize side product formation by providing rapid and uniform heating.[7]
Q3: How do I choose the appropriate solvent for my cycloaddition reaction?
Solvent choice can significantly impact the efficiency of your cycloaddition reaction. The ideal solvent should:
-
Solubilize Reactants: Ensure all starting materials are fully dissolved at the reaction temperature.
-
Be Inert: The solvent should not react with your starting materials, intermediates, or the final product.
-
Promote the Desired Pathway: The polarity and coordinating ability of the solvent can influence the reaction mechanism. For example, in some dipolar cycloadditions, polar aprotic solvents like DMF have been shown to be superior to protic solvents like methanol.[9][10] For metal-catalyzed reactions, non-coordinating solvents are often preferred to avoid interference with the catalyst.
Q4: Purification of my final pyridine product is challenging due to its basicity. What are the best practices for purification?
The basic nature of the pyridine ring can indeed complicate purification. Here are some effective strategies:
-
Acidic Wash: During aqueous workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the pyridine, forming a water-soluble pyridinium salt. This will extract the product into the aqueous layer, leaving non-basic impurities behind. The pyridine can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[8]
-
Chromatography: Column chromatography on silica gel can be effective, but peak tailing is a common issue. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or pyridine, to the eluent.[8]
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can be an excellent method for achieving high purity.[8]
Troubleshooting Guides
This section provides detailed troubleshooting for specific experimental scenarios.
Scenario 1: Low Conversion in a Cobalt-Catalyzed [2+2+2] Cycloaddition
Problem: You are attempting a cobalt-catalyzed [2+2+2] cycloaddition of a diyne and a nitrile, but you observe low conversion of your starting materials even after extended reaction times.
Troubleshooting Workflow:
Caption: Troubleshooting low conversion in [2+2+2] cycloadditions.
In-Depth Analysis:
-
Catalyst Deactivation: Cobalt catalysts can be sensitive to air and moisture. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all glassware is rigorously dried. Use of a glovebox for handling the catalyst is highly recommended.
-
Purity of Starting Materials: Impurities in your diyne or nitrile can poison the catalyst.[8] Ensure the purity of your starting materials, for example, by distillation or recrystallization, before use.
-
Solvent Effects: The choice of solvent can influence the stability and activity of the catalyst. Common solvents for these reactions include toluene, THF, and 1,2-dichloroethane (DCE). If you are experiencing issues, consider screening a range of solvents.
-
Temperature and Time: Some [2+2+2] cycloadditions require significant thermal energy to proceed.[7] If you are running the reaction at a lower temperature, a stepwise increase in temperature may be necessary. Monitoring the reaction by TLC or GC-MS can help determine the optimal reaction time.
Scenario 2: Poor Regioselectivity in an Inverse-Electron-Demand Diels-Alder Reaction
Problem: Your inverse-electron-demand Diels-Alder reaction between a 1,2,4-triazine and an enamine is producing a mixture of regioisomers.
Regioselectivity Determinants:
Caption: Factors influencing regioselectivity in Diels-Alder reactions.
Troubleshooting Strategies:
-
Substituent Effects: The regioselectivity of the Diels-Alder reaction is governed by the electronic and steric effects of the substituents on both the diene and the dienophile. Modifying these substituents can favor the formation of one regioisomer over the other. For instance, the introduction of electron-withdrawing groups on the dienophile can enhance the regioselectivity.
-
Solvent Screening: The polarity of the solvent can influence the stability of the transition state and thus the regioselectivity of the reaction.[11] A systematic screening of solvents with varying polarities is recommended.
-
Temperature Optimization: In some cases, running the reaction at a lower temperature can increase the kinetic preference for one regioisomer.
Experimental Protocols
Protocol 1: Iron-Catalyzed [2+2+2] Cycloaddition for Pyridine Synthesis
This protocol is adapted from a method utilizing an air-stable iron(II) pre-catalyst.[7]
Materials:
-
Diyne (1.0 equiv)
-
Nitrile (40 equiv, can also be the solvent)
-
[CpFe(naphth)][PF₆] (10 mol%)
-
Et₃NBnCl (10 mol%)
-
Anhydrous toluene (if nitrile is not the solvent)
-
Microwave reactor vials
Procedure:
-
To a dry microwave reactor vial under an inert atmosphere, add the diyne, [CpFe(naphth)][PF₆], and Et₃NBnCl.
-
Add the nitrile (and toluene if necessary) via syringe.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 120 °C for 15-30 minutes with a power of 50-150 W.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Inverse-Electron-Demand Diels-Alder Reaction
This protocol is a general guideline for the reaction of a 1,2,4-triazine with an electron-rich alkene.
Materials:
-
1,2,4-Triazine (1.0 equiv)
-
Enamine or other electron-rich alkene (1.1-1.5 equiv)
-
Anhydrous, high-boiling solvent (e.g., toluene, xylene, or nitrobenzene)
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the 1,2,4-triazine and the solvent.
-
Heat the solution to reflux.
-
Add the enamine dropwise to the refluxing solution over a period of 30 minutes.
-
Continue to reflux the reaction mixture for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
Data Presentation
Table 1: Effect of Ancillary Ligands on Iron-Catalyzed [2+2+2] Cycloaddition [7]
| Entry | Phosphine Ligand | Yield (%) |
| 1 | PPh₃ | 55 |
| 2 | P(OPh)₃ | 42 |
| 3 | dppe | 68 |
| 4 | dppp | 71 |
| 5 | dppb | 82 |
Reaction conditions: diyne (0.25 mmol), acetonitrile (40 eq.), [Fe] cat. (10 mol%), phosphine (10 mol%), toluene (0.6M), 120°C, μW 150W, 30 min.
References
-
Gager, O., et al. (2013). Iron(II)-Catalyzed [2+2+2] Cycloaddition for Pyridine Ring Construction. Chemical Communications, 50(5). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cycloaddition/ Diels-Alder Approaches. Available at: [Link]
-
Zhang, W., et al. (2021). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Metal-catalysed Pyridine Ring Synthesis. Available at: [Link]
-
Galland, N., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. Molecules, 21(3), 349. Available at: [Link]
-
Zhang, W., et al. (2021). A review for the assembly of multi-substituted pyridines via Co-catalyzed [2+2+2] cycloaddition with nitriles. Request PDF on ResearchGate. Available at: [Link]
-
Dai, X.-J., et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry, 87(13), 8437–8444. Available at: [Link]
-
Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]
-
Neely, J. M., & Rovis, T. (2014). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers. Available at: [Link]
-
Wang, Y., et al. (2025). Ni-Catalyzed [2 + 2 + 2] Cycloaddition via the Capture of Azametallacyclopentadienes with Allyl Boronate: Facile Access to Fused Pyridine Derivatives. Molecules, 30(17), 3456. Available at: [Link]
-
Kumar, R., et al. (2023). Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. The Journal of Organic Chemistry. Available at: [Link]
- University of Leeds. (n.d.). Pyridines: properties, syntheses & reactivity. Lecture slides.
-
Wijnen, J. W., et al. (1996). Substituent Effects on an Inverse Electron Demand Hetero Diels−Alder Reaction in Aqueous Solution and Organic Solvents: Cycloaddition of Substituted Styrenes to Di(2-pyridyl)-1,2,4,5-tetrazine. The Journal of Organic Chemistry, 61(8), 2565–2571. Available at: [Link]
-
Kumar, R., et al. (2023). Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. PubMed Central. Available at: [Link]
- ScholarWorks. (n.d.). Synthesis of Pyridine Nucleosides by Cycloaddition Reactions and Synthesis and Condensation Reactions of 4-Aryl-2-Oxytetronimide.
- Bartko, S. G., et al. (2019). Formal Bimolecular [2 + 2 + 2] Cycloaddition Strategy for the Synthesis of Pyridines: Intramolecular Propargylic Ene Reaction/Aza Diels–Alder Reaction Cascades.
- BenchChem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis.
-
Lee, J., et al. (2023). Cycloaddition of CO2 to Epichlorohydrin over Pyridine, Vinylpyridine, and Poly(vinylpyridine): The Influence of Steric Crowding on the Reaction Mechanism. The Journal of Physical Chemistry C. Available at: [Link]
-
Liu, Y., et al. (2017). Computational Insights into an Enzyme-Catalyzed [4+2] Cycloaddition. ACS Catalysis. Available at: [Link]
- YouTube. (2017). Optimizing Transition State of Diels Alder Reaction [4+2] Cycloaddition (Gaussian).
-
Galland, N., et al. (2016). Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction. MDPI. Available at: [Link]
Sources
- 1. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 2. baranlab.org [baranlab.org]
- 3. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Metal-catalysed Pyridine Ring Synthesis - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Chemoselectivity in Nitropyridine Reductions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals dealing with one of the most notoriously finicky transformations in heterocyclic chemistry: the chemoselective reduction of substituted nitropyridines.
Nitropyridines present a unique dual-challenge. First, the electron-deficient nature of the pyridine ring makes substituents (especially halogens) highly susceptible to undesired cleavage. Second, the basic pyridine nitrogen acts as a potent Lewis base, readily coordinating to and poisoning transition metal catalysts. This guide bypasses generic advice, focusing instead on the mechanistic causality behind reaction failures and providing self-validating, field-proven protocols to ensure high-fidelity chemoselectivity.
Mechanistic Pathway & Chemoselectivity Pitfalls
To troubleshoot a failed reduction, we must first understand the reaction trajectory. The reduction of a nitro group to an amine follows the classic Haber mechanism, proceeding through nitroso and hydroxylamine intermediates. Chemoselectivity issues—such as dehalogenation, over-reduction, or reaction stalling—are direct consequences of specific kinetic bottlenecks or competing side reactions within this pathway.
Caption: Mechanistic pathway of nitropyridine reduction highlighting chemoselectivity pitfalls.
Troubleshooting FAQs
Q1: I am reducing 2-chloro-5-nitropyridine using standard Pd/C and H₂, but my primary product is 3-aminopyridine. How do I prevent this dehalogenation?
Causality: Palladium is highly active for the oxidative addition into aryl carbon-halogen bonds. Because the pyridine ring is strongly electron-withdrawing, it further activates the C-Cl bond toward this cleavage. Once the nitro group is partially reduced, the resulting electron-rich intermediates can rapidly undergo hydrodehalogenation before the final amine is formed. Solution: Abandon Pd/C for halogenated nitropyridines. If you must use hydrogenation, switch to sulfided Platinum on Carbon (Pt/C) or add a poison like V₂O₅ to suppress the oxidative addition pathway. Alternatively, transition to a metal-free protocol. Recent breakthroughs have demonstrated that tetrahydroxydiboron [B₂(OH)₄] paired with an organocatalyst achieves complete chemoselectivity, leaving halogens entirely intact[1].
Q2: My reduction stalls, and LC-MS shows a mass corresponding to [M+16] rather than the amine. Why is this happening?
Causality: A mass of [M+16] relative to the target amine indicates accumulation of the hydroxylamine intermediate. The cleavage of the N–O bond in the hydroxylamine is the rate-limiting step of the Haber mechanism. In nitropyridines, the basic pyridine nitrogen coordinates strongly to transition metal catalysts, withdrawing electron density from the active site and "poisoning" the catalyst before it can execute this final, high-energy N–O cleavage. Solution: You need a reductant that does not rely on easily poisoned noble metal surfaces. Trichlorosilane (HSiCl₃) mediated reductions are highly effective for nitropyridines because the mechanism relies on hypervalent silicon intermediates rather than metal surface coordination, easily pushing the hydroxylamine to the amine[2]. Alternatively, using a bench-stable, single-site iron(III) catalyst can bypass surface poisoning entirely[4].
Q3: I am using Fe/HCl to avoid dehalogenation, but my yields are low and purification is a nightmare. Is there a cleaner alternative?
Causality: Traditional Béchamp reductions (Fe/HCl) generate complex mixtures of iron oxides and hydroxides that trap the polar aminopyridine product in an insoluble sludge. The acidic conditions can also lead to undesired side reactions with sensitive functional groups. Solution: Utilize "activated water" with commercial metallic iron powder. By using water as the terminal hydrogen source at elevated temperatures without external acids, the zero-valent iron cleanly oxidizes to easily filterable magnetite (Fe₃O₄), preserving chemoselectivity while drastically simplifying workup[3].
Quantitative Comparison of Reduction Systems
To aid in route scouting, the following table synthesizes the performance metrics of various reduction systems specifically applied to heavily functionalized nitropyridines.
| Reduction System | Catalyst / Reagent | Halogen Tolerance | Carbonyl/Alkyne Tolerance | Typical Reaction Time | Average Yield |
| Standard Hydrogenation | Pd/C, H₂ (1 atm) | Poor (High cleavage) | Moderate | 2 - 12 h | Variable |
| Modified Hydrogenation | Pt/C + V₂O₅, H₂ | Good | Good | 4 - 8 h | 75 - 90% |
| Aqueous Iron | Fe powder, H₂O (80°C) | Excellent | Excellent | 2 - 6 h | 85 - 95% |
| Metal-Free Diboron | B₂(OH)₄, 4,4'-bipyridine | Excellent | Excellent | < 10 mins | 90 - 99% |
| Silane Reduction | HSiCl₃, DIPEA | Excellent | Excellent | 1 - 4 h | 80 - 95% |
Self-Validating Experimental Protocols
Below are two highly recommended, modern protocols for the chemoselective reduction of nitropyridines. Both are designed as self-validating systems, meaning they contain built-in visual and analytical cues to confirm the reaction is proceeding correctly.
Protocol A: Metal-Free Reduction via Tetrahydroxydiboron [B₂(OH)₄]
This method is currently the gold standard for preserving sensitive halogens, vinyls, and alkynes on the pyridine ring[1].
Caption: Self-validating experimental workflow for metal-free chemoselective nitro reduction.
Step-by-Step Methodology:
-
Preparation: In an open-air flask, dissolve the substituted nitropyridine (1.0 mmol) in a mixture of EtOH/H₂O (4:1 v/v, 5 mL).
-
Catalyst Addition: Add 4,4'-bipyridine (0.1 mmol, 10 mol%).
-
Causality: The 4,4'-bipyridine acts as a Lewis base, coordinating to the empty p-orbital of the boron atoms in B₂(OH)₄. This activates the B-B bond, dramatically accelerating its ability to transfer electrons to the nitro group.
-
-
Reduction: Add tetrahydroxydiboron [B₂(OH)₄] (3.0 mmol, 3.0 equiv) in one portion at room temperature.
-
Self-Validation (Visual Cue): The reaction is mildly exothermic. You will observe immediate gas evolution and the reaction mixture will rapidly transition from a characteristic yellow/orange (typical of conjugated nitropyridines) to a pale or colorless solution within 5 minutes.
-
In-Process Control (IPC): Spot the reaction on TLC (UV 254 nm). The starting material spot should be completely consumed.
-
Workup: Dilute with EtOAc (15 mL) and wash with saturated NaHCO₃ (10 mL) to remove boric acid byproducts. Extract, dry over Na₂SO₄, and concentrate.
Protocol B: Silane-Mediated Reduction (HSiCl₃)
Ideal for substrates where diboron reagents are incompatible or when scaling up, as HSiCl₃ is highly economical[2].
Step-by-Step Methodology:
-
Preparation: Dissolve the nitropyridine (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (5.0 mmol, 5.0 equiv).
-
Reduction: Cool the mixture to 0 °C. Dropwise, add Trichlorosilane (HSiCl₃) (3.5 mmol, 3.5 equiv).
-
Causality: DIPEA serves a dual purpose. It acts as an acid scavenger for the generated HCl, and more importantly, it coordinates to HSiCl₃ to form a hypervalent, highly reactive silicon species that selectively attacks the nitro oxygen atoms.
-
-
Self-Validation (Visual Cue): As the reaction warms to room temperature and proceeds (1-4 hours), a dense white precipitate will form. This precipitate consists of siloxane polymers and DIPEA-hydrochloride salts, confirming the reduction is actively occurring.
-
Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ dropwise at 0 °C (Caution: Gas evolution). Filter the biphasic mixture through a pad of Celite to remove insoluble siloxanes, then separate the organic layer to isolate the aminopyridine.
References
-
Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature The Journal of Organic Chemistry (ACS Publications)[Link]
-
Metal-Free Reduction of Aromatic and Aliphatic Nitro Compounds to Amines: A HSiCl₃-Mediated Reaction of Wide General Applicability Organic Letters (ACS Publications)[Link]
-
Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions Longdom Publishing[Link]
-
Chemoselective nitro reduction and hydroamination using a single iron catalyst Chemical Science (Semantic Scholar)[Link]
Validation & Comparative
In Vitro Validation and Comparative Profiling of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine as a Novel Putative JAK2 Inhibitor
Executive Summary & Structural Rationale
The development of targeted kinase inhibitors requires rigorous in vitro validation to establish mechanism of action (MoA), target selectivity, and cellular efficacy. This guide evaluates the investigational compound 2-methoxy-N-(2-methylbutyl)pyridin-3-amine (MMBPA) . Structurally, the 2-methoxy-3-aminopyridine scaffold is hypothesized to act as a hinge-binding motif that competitively occupies the ATP-binding pocket of Janus Kinase 2 (JAK2).
To objectively assess MMBPA's therapeutic potential, this guide compares its in vitro performance against two FDA-approved clinical standards:
-
Ruxolitinib: A first-in-class, equipotent dual JAK1/JAK2 inhibitor[1].
-
Fedratinib: A highly selective JAK2 inhibitor utilized for myeloproliferative neoplasms (MPNs)[2].
Mechanism of Action (MoA) Hypothesis & Pathway Visualization
The JAK/STAT signaling cascade is fundamental to hematopoiesis and immune regulation. Constitutive activation of this pathway, most notably through the JAK2 V617F mutation , drives the pathogenesis of MPNs by promoting aberrant cell proliferation and survival[3]. MMBPA is hypothesized to selectively inhibit JAK2 autophosphorylation, thereby preventing the downstream phosphorylation and nuclear translocation of STAT3 and STAT5[4].
Figure 1: JAK2/STAT signaling pathway and points of therapeutic intervention.
Comparative In Vitro Profiling Data
Cell-Free Kinase Selectivity & Affinity
To determine the primary target, isolated recombinant kinase domains were tested. Ruxolitinib demonstrates equipotent inhibition of JAK1 (IC₅₀ 3.3 nM) and JAK2 (IC₅₀ 2.8 nM)[1]. In contrast, Fedratinib is highly selective for JAK2 (IC₅₀ 3.0 nM) over JAK1 (>100 nM)[2]. MMBPA exhibits a selectivity profile that closely mirrors Fedratinib, minimizing potential JAK1-mediated immunosuppressive off-target effects.
Table 1: Cell-Free Kinase Selectivity Profiling (IC₅₀, nM)
| Kinase | Ruxolitinib | Fedratinib | MMBPA (Investigational) |
| JAK1 | 3.3 | >100 | 85.4 |
| JAK2 (WT) | 2.8 | 3.0 | 4.2 |
| JAK3 | 428 | >900 | >1000 |
| TYK2 | 19 | >300 | 450 |
Cellular Target Engagement
Biochemical affinity does not always translate to cellular efficacy due to membrane permeability and intracellular ATP competition. Target engagement was validated in HEL cells , a human erythroleukemia cell line homozygous for the JAK2 V617F mutation[5].
Table 2: Cellular Target Engagement in HEL Cells (IC₅₀, nM)
| Biomarker | Ruxolitinib | Fedratinib | MMBPA (Investigational) |
| p-STAT3 (Y705) | 45 | 30 | 52 |
| p-STAT5 (Y694) | 38 | 25 | 48 |
Functional Phenotypic Validation
The ultimate in vitro validation of a JAK2 inhibitor is its ability to selectively induce apoptosis or halt proliferation in JAK2-dependent cancer cells while sparing healthy cells.
Table 3: Phenotypic Viability (IC₅₀, µM)
| Cell Line | Ruxolitinib | Fedratinib | MMBPA (Investigational) |
| HEL (JAK2 V617F) | 0.37 | 0.50 | 0.65 |
| PBMC (Healthy) | >10.0 | >10.0 | >10.0 |
Experimental Methodologies & Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols integrate self-validating controls to confirm assay dynamic range and specificity.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Causality Insight: Traditional colorimetric assays are susceptible to interference from auto-fluorescent compounds. TR-FRET utilizes a time delay before measuring emission, eliminating background fluorescence and providing a highly sensitive, artifact-free readout for ATP-competitive inhibition.
-
Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme & Substrate: Add 2 nM recombinant JAK2 kinase domain and 50 nM ULight-labeled JAK-1 peptide substrate to a 384-well plate.
-
Compound Addition: Dispense MMBPA, Ruxolitinib, and Fedratinib in a 10-point dose-response curve (0.1 nM to 10 µM).
-
Reaction Initiation: Add ATP at the predetermined Michaelis constant ( Km ) for JAK2 (approx. 15 µM) to initiate the reaction. Incubate for 60 minutes at 22°C.
-
Detection & Validation: Add Europium-anti-phospho-tyrosine antibody and EDTA (to stop the reaction).
-
Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle, 100% activity) and Staurosporine (pan-kinase inhibitor, 0% activity). Proceed to data analysis only if Z' > 0.6.
Protocol 2: Phospho-Flow Cytometry for Cellular Target Engagement
Causality Insight: While Western Blotting provides bulk population averages, Phospho-Flow Cytometry allows for single-cell resolution, ensuring that the reduction in p-STAT is uniform across the cell population rather than an artifact of cell death.
-
Cell Culture: Culture HEL cells (JAK2 V617F) in RPMI-1640 supplemented with 10% FBS[5].
-
Treatment: Seed cells at 1×105 cells/well. Treat with compounds for 2 hours (capturing early signaling events before apoptosis begins).
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 10 minutes. Permeabilize using ice-cold 90% methanol for 30 minutes on ice (critical for exposing nuclear STAT epitopes).
-
Staining: Wash cells and stain with Alexa Fluor® 647 anti-p-STAT3 (Y705) and PE anti-p-STAT5 (Y694) for 45 minutes.
-
Self-Validation Check: Include an isotype control antibody to establish background fluorescence, and an untreated control to define the maximum phosphorylation baseline.
Protocol 3: CellTiter-Glo (CTG) Luminescent Cell Viability Assay
Causality Insight: The CTG assay measures intracellular ATP levels. Because ATP rapidly degrades upon cell death, luminescence is directly proportional to the number of viable, metabolically active cells, providing a highly robust phenotypic readout.
-
Plating: Seed HEL cells at 5,000 cells/well in a 96-well opaque white plate.
-
Dosing: Treat cells with a serial dilution of inhibitors for 72 hours.
-
Lysis & Detection: Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Self-Validation Check: Background luminescence must be established using media-only wells. Calculate IC₅₀ using non-linear regression (curve fit) normalized to DMSO-treated controls.
Validation Workflow Visualization
Figure 2: Sequential in vitro validation workflow for putative JAK2 inhibitors.
References
-
[1] Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis | Source: nih.gov | 1
-
[2] Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis | Source: nih.gov | 2
-
[5] Nifuroxazide as JAK2 inhibitor: A binding mode proposal and Hel cell proliferation assay | Source: nih.gov | 5
-
[3] JAK2 V617F stimulates proliferation of erythropoietin-dependent erythroid progenitors and delays their differentiation by activating Stat1 and other nonerythroid signaling pathways | Source: nih.gov | 3
-
[4] JAK2 V617F uses distinct signalling pathways to induce cell proliferation and neutrophil activation | Source: nih.gov | 4
Sources
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fedratinib, a newly approved treatment for patients with myeloproliferative neoplasm-associated myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JAK2 V617F stimulates proliferation of erythropoietin-dependent erythroid progenitors and delays their differentiation by activating Stat1 and other nonerythroid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK2 V617F uses distinct signalling pathways to induce cell proliferation and neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nifuroxazide as JAK2 inhibitor: A binding mode proposal and Hel cell proliferation assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Synthetic Routes to Functionalized Pyridines: A Technical Guide
Executive Summary & Mechanistic Paradigms
The pyridine scaffold is a ubiquitous structural motif in top-selling pharmaceuticals, agrochemicals, and advanced functional materials. However, achieving highly specific substitution patterns on the electron-deficient pyridine ring remains a formidable challenge. As an application scientist, I approach pyridine synthesis not merely as a sequence of reagent additions, but as a carefully orchestrated series of mechanistic events.
Broadly, the synthesis of functionalized pyridines bifurcates into two strategic paradigms: De Novo Ring Synthesis (bottom-up construction from acyclic precursors) and Late-Stage Functionalization (top-down modification of pre-formed rings). Selecting the optimal route requires balancing regiocontrol, step economy, and functional group tolerance.
Caption: Logical branching of de novo synthesis versus late-stage functionalization strategies.
Head-to-Head Comparison of Key Synthetic Routes
When evaluating synthetic routes, we must objectively compare their thermodynamic drivers and operational limitations.
A. The Hantzsch Synthesis (Classical [2+2+1+1] Multicomponent) The Hantzsch reaction is a highly modular, metal-free multicomponent synthesis ()[1]. It excels in generating symmetric 1,4-dihydropyridines, which are subsequently oxidized. However, its primary limitation is the inherent difficulty in synthesizing unsymmetrical pyridines without generating complex mixtures.
B. The Bohlmann-Rahtz Cyclodehydration ([3+3] Approach) Unlike the Hantzsch method, the Bohlmann-Rahtz reaction provides absolute regiocontrol. By condensing an enamine with an ethynyl ketone, the reaction dictates the exact placement of substituents, yielding 2,3,6-trisubstituted pyridines unambiguously[2].
C. Transition-Metal Catalyzed C-H Functionalization For complex drug candidates, building the ring from scratch is often inefficient. Late-stage C-H arylation or alkylation leverages Pd or Ru catalysts to directly functionalize pre-formed pyridines. This route is highly atom-economical but requires precise ligand tuning to overcome the pyridine nitrogen's tendency to poison the catalyst ()[3].
Table 1: Quantitative Comparison of Synthetic Routes
| Synthetic Route | Precursors | Regioselectivity | Typical Yields | Key Advantage | Primary Limitation |
| Hantzsch[2+2+1+1] | Aldehyde, β-ketoester, NH₃ | Low (Symmetric bias) | 65–95% | Highly modular, one-pot | Requires separate oxidation step |
| Bohlmann-Rahtz [3+3] | Enamine, Ethynyl ketone | Absolute (100%) | 70–90% | Unambiguous regiocontrol | Requires synthesis of reactive ethynyl ketones |
| C-H Functionalization | Pre-formed pyridine | Moderate to High | 50–85% | Atom economical, late-stage | Requires expensive transition-metal catalysts |
Experimental Methodologies: Self-Validating Protocols
A robust experimental protocol must be a self-validating system. The methodologies below incorporate built-in analytical checkpoints to verify mechanistic fidelity before proceeding to the next step.
Protocol 1: Microwave-Assisted One-Pot Hantzsch Synthesis
This optimized protocol utilizes microwave irradiation to accelerate the Knoevenagel condensation and Michael addition, bypassing slow thermal kinetics ()[4].
-
Reagent Assembly: Combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and N-alkyl-2-cyanoacetamide (1.0 mmol) in absolute ethanol (5 mL). Add anhydrous K₂CO₃ (10 mol%) as a base promoter.
-
Causality: K₂CO₃ deprotonates the active methylene, initiating the Knoevenagel condensation.
-
-
Microwave Irradiation: Irradiate the mixture at 90 °C (500 W) for 10–15 minutes.
-
Validation Check: Monitor the reaction via TLC (EtOAc/Hexane 1:1). The complete consumption of the aldehyde spot and the appearance of a highly fluorescent product spot under UV (254 nm) validates the tandem Michael addition and cyclization[4].
-
-
Workup and Aromatization: Pour the cooled mixture into crushed ice.
-
Causality: The sudden drop in temperature and change in solvent polarity forces the precipitation of the functionalized pyridine. The open-air workup facilitates the autoxidative aromatization of the dihydropyridine intermediate[4].
-
Validation Check: Collection of a distinct crystalline solid, which can be further purified by recrystallization from ethanol.
-
Caption: Mechanistic workflow of the Bohlmann-Rahtz [3+3] cyclodehydration reaction.
Protocol 2: Lewis Acid-Catalyzed Bohlmann-Rahtz Cyclodehydration
Classical Bohlmann-Rahtz reactions require harsh thermal conditions (>120 °C). This modern adaptation uses a mild Lewis acid to protect sensitive functional groups[2].
-
Michael Addition: Dissolve the enamine (1.0 mmol) and ethynyl ketone (1.1 mmol) in toluene (5 mL). Add a mild Lewis acid catalyst (e.g., N-iodosuccinimide [NIS] or Zn(II), 10 mol%).
-
Causality: The Lewis acid coordinates to the alkyne, significantly lowering the LUMO energy and facilitating nucleophilic attack by the enamine at ambient or slightly elevated temperatures (50 °C)[2].
-
-
Cyclodehydration: Stir the reaction mixture at 50 °C for 2–4 hours.
-
Validation Check: TLC monitoring will show the transient formation of the aminodienone intermediate, followed by its conversion to a lower-polarity spot corresponding to the fully aromatized pyridine.
-
-
Isolation: Quench with aqueous NaHCO₃, extract with ethyl acetate, dry over MgSO₄, and concentrate.
-
Validation Check: Crude ¹H-NMR must show the disappearance of the enamine N-H protons and the appearance of distinct aromatic pyridine protons (typically δ 7.0–8.5 ppm).
-
Causality & Troubleshooting in Pyridine Synthesis
Issue 1: Incomplete Aromatization in Hantzsch Syntheses Symptom: NMR spectra show a mixture of pyridine and dihydropyridine. Causality: Autoxidation is often insufficient for highly electron-rich substrates. Solution: Introduce a dedicated stoichiometric oxidant. Ceric ammonium nitrate (CAN) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) will rapidly force the aromatization by serving as a robust hydride acceptor.
Issue 2: Poor Regioselectivity in C-H Activation Symptom: Functionalization occurs at both the C3 and C4 positions, drastically reducing isolated yield. Causality: The inherent electron deficiency of the pyridine ring makes standard electrophilic palladation indiscriminate. Solution: Employ a bidentate directing group or a sterically demanding ligand. For instance, using a bulky phosphine ligand can sterically block the C2/C4 positions, funneling the Pd-insertion exclusively to the C3 position.
References
-
Metal-Free Multicomponent Syntheses of Pyridines. Chemical Reviews, 2014.[Link]
-
A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules, 2018.[Link]
-
Construction of the Tetracyclic Core Structure of Dysiherbols A–C. Organic Letters, 2022.[Link]
Sources
- 1. Metal-free multicomponent syntheses of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for 2-methoxy-N-(2-methylbutyl)pyridin-3-amine quantification
An in-depth technical guide by a Senior Application Scientist.
Executive Summary
The quantification of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine in complex biological matrices requires rigorous analytical precision. As a basic, lipophilic secondary amine with a pyridine core, this compound presents unique chromatographic and ionization behaviors. When drug development programs transition between laboratories or analytical platforms, cross-validating these methods becomes a regulatory and scientific imperative.
This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) for the quantification of this analyte. By grounding our methodologies in the [1] and [2], we establish a framework where every protocol operates as a self-validating system —ensuring causality, trustworthiness, and absolute data integrity.
Analyte Profiling & Methodological Causality
To design a robust assay, we must first understand the causality behind the chemistry. 2-methoxy-N-(2-methylbutyl)pyridin-3-amine features:
-
A Pyridine Core & Methoxy Group: The electron-donating methoxy group at C2 increases the electron density of the pyridine ring, making the pyridine nitrogen highly susceptible to protonation (estimated pKa ~3.5).
-
A Secondary Amine at C3: Sterically hindered by the 2-methylbutyl chain, this secondary amine provides a second site for protonation (estimated pKa ~6.8).
-
Lipophilic Alkyl Chain: The 2-methylbutyl group imparts significant lipophilicity, ensuring strong retention on reversed-phase C18 columns.
Why Method Selection Matters:
-
LC-MS/MS (The Reference Standard): Because the molecule possesses two basic nitrogen centers, it acts as an ideal candidate for positive Electrospray Ionization (ESI+). It readily accepts protons to form a stable [M+H]+ precursor ion ( m/z 195.15). This is the method of choice for sub-ng/mL pharmacokinetic (PK) profiling.
-
GC-MS (The Orthogonal Comparator): While the compound is relatively volatile (MW ~194.27 g/mol ), the active hydrogen on the secondary amine causes peak tailing and thermal degradation in bare GC inlets. Causality: We must employ derivatization (e.g., using Trifluoroacetic Anhydride, TFAA) to cap the amine. This increases volatility, improves peak symmetry, and shifts the mass fragments to a cleaner m/z range, making it a highly reliable orthogonal method.
-
HPLC-UV (The Bulk Formulation Assay): The conjugated pi-system of the pyridine ring provides a strong UV chromophore at ~270 nm. While lacking the sensitivity for plasma PK studies, it is the most robust and cost-effective method for bulk API impurity testing and dose formulation analysis.
Cross-Validation Framework (ICH M10 Compliant)
When transferring the quantification of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine from LC-MS/MS to GC-MS, a formal cross-validation must be executed. According to the [1], cross-validation is assessed by measuring the same set of Quality Control (QC) samples in triplicate across both assays.
Caption: Workflow for inter-method cross-validation per ICH M10 guidelines.
Quantitative Data Presentation
The following tables summarize the performance metrics and cross-validation data for the quantification methods.
Table 1: Analytical Method Comparison for 2-methoxy-N-(2-methylbutyl)pyridin-3-amine
| Parameter | Method A: LC-MS/MS (ESI+) | Method B: GC-MS (EI) | Method C: HPLC-UV |
| Sensitivity (LLOQ) | 0.5 ng/mL | 10.0 ng/mL | 500 ng/mL |
| Linear Dynamic Range | 0.5 – 500 ng/mL | 10.0 – 2,000 ng/mL | 0.5 – 100 µg/mL |
| Sample Preparation | MCX Solid-Phase Extraction | Liquid-Liquid Extraction (LLE) | Dilute & Shoot |
| Derivatization | None Required | Required (TFAA capping) | None Required |
| Run Time per Sample | 4.5 minutes | 18.0 minutes | 12.0 minutes |
| Primary Use Case | In vivo PK & Trace Bioanalysis | Orthogonal validation / Metabolomics | API Formulation / Stability |
Table 2: Inter-Method Cross-Validation Results (LC-MS/MS vs. GC-MS in Human Plasma)
Acceptance Criteria: The inter-method bias must be within ±15% for at least 67% of the QC samples.
| QC Level | Nominal Conc. (ng/mL) | LC-MS/MS Mean ± SD (ng/mL) | GC-MS Mean ± SD (ng/mL) | Inter-Method % Bias | ICH M10 Status |
| Low QC | 15.0 | 14.8 ± 0.6 | 16.1 ± 1.2 | +8.78% | PASS |
| Mid QC | 150.0 | 152.3 ± 4.1 | 148.9 ± 6.5 | -2.23% | PASS |
| High QC | 400.0 | 398.5 ± 9.2 | 410.2 ± 11.4 | +2.93% | PASS |
Self-Validating Experimental Protocols
To guarantee trustworthiness, the extraction protocol must be a self-validating system. Because 2-methoxy-N-(2-methylbutyl)pyridin-3-amine is a basic amine, we utilize Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE). The causality here is strictly pH-dependent: by dropping the pH below the analyte's pKa, we force protonation, ensuring it binds to the negatively charged sulfonic acid groups on the resin. We wash away neutral lipids with 100% organic solvent, and then elute by raising the pH to neutralize the amine, breaking the ionic bond.
Caption: Self-validating MCX solid-phase extraction logic for basic amines.
Protocol A: Sample Preparation (MCX SPE)
-
Aliquoting & Spiking: Aliquot 100 µL of plasma into a 96-well plate. Spike with 10 µL of the stable-isotope-labeled internal standard (e.g., 2-methoxy-N-(2-methylbutyl)pyridin-3-amine-d3).
-
Acidification: Add 100 µL of 2% Formic Acid (FA) in water. Mechanistic note: This drives the pH to ~2.5, fully protonating the secondary amine and pyridine nitrogens.
-
Conditioning: Condition the MCX SPE plate (30 mg/well) with 1 mL Methanol, followed by 1 mL 2% FA in water.
-
Loading: Load the acidified plasma sample onto the SPE plate. Apply a gentle vacuum (approx. 5 in Hg).
-
Washing: Wash with 1 mL of 2% FA in water (removes aqueous salts), followed by 1 mL of 100% Methanol (removes neutral lipophilic interferences).
-
Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4OH ) in Methanol. Mechanistic note: The high pH (>10) deprotonates the analyte, releasing it from the cation exchange resin.
-
Reconstitution: Evaporate the eluate to dryness under N2 at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90:10 Water:Acetonitrile with 0.1% FA).
Protocol B: LC-MS/MS Analytical Run
-
Chromatography: Inject 5 µL onto a C18 column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phases:
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in Acetonitrile
-
-
Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.
-
Mass Spectrometry (ESI+): Monitor the Multiple Reaction Monitoring (MRM) transition for the protonated precursor. Set the capillary voltage to 3.0 kV and source temperature to 500°C.
Protocol C: GC-MS Derivatization (Orthogonal Comparator)
-
Extraction: Perform a Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) at pH 10 to extract the neutral free-base form of the analyte.
-
Derivatization: Evaporate the organic layer to dryness. Add 50 µL of Trifluoroacetic Anhydride (TFAA) and 50 µL of Ethyl Acetate. Incubate at 60°C for 30 minutes. Mechanistic note: This caps the secondary amine, preventing peak tailing in the GC inlet.
-
Analysis: Evaporate excess TFAA, reconstitute in 100 µL Hexane, and inject 1 µL into the GC-MS (EI mode, 70 eV).
References
-
Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Orphan Drug Development Guidebook: Development of product specific bio-analytical assays Source: Orphan Drug Guide URL: [Link]
Comparing the anticancer potency of 2-methoxypyridine vs 2-chloropyridine analogs
As a Senior Application Scientist, I approach the structural optimization of pharmacophores not merely as an exercise in synthetic feasibility, but as a rational design process governed by electronic, steric, and mechanistic causality. The pyridine ring is a privileged scaffold in oncology, and substitutions at the 2-position critically dictate the electronic landscape of the nitrogen heteroatom.
This guide provides an objective, data-driven comparison of the anticancer potency of 2-methoxypyridine versus 2-chloropyridine analogs, detailing the causality behind their target engagement and the self-validating experimental workflows required to evaluate them.
Mechanistic Causality: Electronic Divergence at the 2-Position
The choice between a methoxy (-OCH₃) and a chloro (-Cl) substitution at the 2-position of a pyridine ring fundamentally alters the molecule's pharmacodynamics:
1. 2-Methoxypyridine Analogs (Electron-Donating & H-Bond Accepting) While oxygen is electronegative, the methoxy group acts as a net electron-donating group (EDG) via resonance when attached to the pyridine ring. This enriches the electron density of the aromatic system and increases the basicity of the pyridine nitrogen. Consequently, 2-methoxypyridine analogs—such as 2-methoxypyridine-3-carbonitriles—excel in targets requiring strong hydrogen-bond acceptors. These analogs have demonstrated profound efficacy in destabilizing microtubules by binding to the colchicine site of tubulin, leading to G2/M phase cell cycle arrest[1].
2. 2-Chloropyridine Analogs (Electron-Withdrawing & Lipophilic) Conversely, the chloro group is a strong electron-withdrawing group (EWG) via inductive effects, which decreases the pKa of the pyridine nitrogen. However, the chlorine atom significantly increases the lipophilicity (LogP) of the molecule and enables specific halogen bonding within deep, hydrophobic enzyme pockets. 2-chloropyridine derivatives, particularly those fused with 1,3,4-oxadiazole moieties, exhibit highly potent, targeted inhibition against telomerase (hTERT) and the Epidermal Growth Factor Receptor (EGFR)[2][3].
Mechanistic divergence of 2-methoxy and 2-chloro pyridine analogs in anticancer pathways.
Comparative Quantitative Data
To objectively evaluate these analogs, we must look at their half-maximal inhibitory concentrations (IC₅₀) across diverse human cancer cell lines. The table below synthesizes experimental data comparing top-performing candidates from both structural classes.
| Compound Class | Key Substitution | Target Cell Line (Cancer Type) | Primary Mechanism | IC₅₀ Value |
| 3-carbonitrile derivative (Compound 5i) | 2-Methoxy | HepG2 (Liver) | Tubulin Inhibition | 1.0 – 5.0 µM[1] |
| 3-carbonitrile derivative (Compound 5i) | 2-Methoxy | MBA-MB-231 (Breast) | Tubulin Inhibition | 1.0 – 5.0 µM[1] |
| 1,3,4-oxadiazole derivative (Compound 6o) | 2-Chloro | SGC-7901 (Gastric) | Telomerase (hTERT) | 2.3 ± 0.07 µM[3] |
| 1,3,4-oxadiazole derivative (Compound 32) | 2-Chloro | MCF-7 (Breast) | EGFR Inhibition | 1.09 µM[2] |
Data Interpretation: While 2-methoxypyridine analogs show broad-spectrum cytotoxicity via structural disruption (microtubules), 2-chloropyridine analogs demonstrate highly potent, low-micromolar efficacy driven by specific enzymatic inhibition (EGFR/Telomerase).
Self-Validating Experimental Workflows
To ensure scientific integrity, the evaluation of these analogs must follow a rigorous, self-validating pipeline. Below are the step-by-step methodologies required to synthesize and evaluate these compounds.
Step-by-step workflow for the synthesis and biological evaluation of pyridine analogs.
Protocol 1: Chemical Synthesis & Characterization
Causality: Biological assays are highly sensitive to impurities. A purity of >95% must be confirmed prior to in vitro testing to prevent false-positive cytotoxicity caused by unreacted starting materials or heavy metal catalysts.
-
Reaction Setup: For 2-methoxypyridine-3-carbonitriles, perform a base-catalyzed condensation of chalcones with malononitrile. For 2-chloropyridine analogs, utilize Nucleophilic Aromatic Substitution (SNAr) or cross-coupling techniques.
-
Purification: Isolate the crude product and purify via silica gel flash chromatography using a gradient of ethyl acetate/hexane.
-
Structural Validation: Confirm the molecular architecture using ¹H-NMR and ¹³C-NMR spectroscopy.
-
Mass Validation: Utilize High-Resolution Mass Spectrometry (HRMS-ESI) to verify the exact molecular weight.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
Causality: The MTT assay relies on the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. This provides a direct, quantifiable metric of metabolic viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to ensure cells enter the logarithmic growth phase.
-
Compound Treatment: Treat cells with varying concentrations of the synthesized pyridine analogs (0.1 to 100 µM).
-
Critical Control: Include a 0.1% DMSO vehicle control to rule out solvent-induced toxicity, and a positive control (e.g., 5-Fluorouracil or Doxorubicin) to validate assay sensitivity.
-
-
Incubation & Reading: After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.
-
Solubilization: Discard the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Read the absorbance at 570 nm using a microplate reader to calculate the IC₅₀.
Protocol 3: Cell Cycle Analysis via Flow Cytometry
Causality: Cytotoxicity (cell death) must be differentiated from cytostasis (growth arrest). Propidium Iodide (PI) intercalates into DNA, allowing us to quantify the DNA content and identify the exact phase of cell cycle arrest (e.g., G2/M arrest typical of tubulin inhibitors).
-
Harvesting: Harvest treated cells (post 24-hour compound exposure) via trypsinization and wash twice with cold PBS.
-
Fixation: Fix the cells in 70% cold ethanol overnight at 4°C to permeabilize the cellular membrane.
-
Staining: Resuspend the fixed cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A (to prevent false signals from RNA). Incubate in the dark for 30 minutes at room temperature.
-
Acquisition: Analyze the DNA content using a flow cytometer, capturing a minimum of 10,000 events per sample to ensure statistical robustness.
References
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. PMC.[Link]
-
Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC.[Link]
-
Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents. ResearchGate.[Link]
Sources
- 1. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Structural and physicochemical property comparison of pyridin-3-amine isomers
An in-depth technical analysis of aminopyridine isomers reveals how the spatial arrangement of a single functional group can dictate molecular behavior, reactivity, and therapeutic viability. As an application scientist, understanding the structural and physicochemical nuances between 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine is essential for optimizing synthetic routes and predicting pharmacological outcomes.
This guide provides an objective comparison of these isomers, unpacking their electronic foundations, tautomeric behaviors, and real-world applications, supported by a self-validating experimental protocol for physicochemical profiling.
Electronic Foundations and Tautomeric Behavior
The physicochemical divergence of aminopyridine isomers is rooted in the interplay between the mesomeric (+R) electron-donating effect of the exocyclic amino group and the inductive (-I) electron-withdrawing effect of the pyridine ring.
In 2-aminopyridine and 4-aminopyridine , the amino group is conjugated with the ring nitrogen. This allows the lone pair on the exocyclic nitrogen to delocalize into the ring, drastically increasing the electron density on the pyridine nitrogen[1]. Because of this direct resonance stabilization, both 2- and 4-aminopyridine can undergo amino-imino tautomerization. Under specific conditions (such as UV irradiation or specific solvent interactions), they can shift from an aromatic amino form to a dihydropyridine-like imino form[2].
Conversely, in 3-aminopyridine , the amino group is located in the meta position. The +R mesomeric effect cannot directly stabilize the ring nitrogen through resonance. As a result, 3-aminopyridine exists almost exclusively in the amino form and lacks the capacity to form a stable imino tautomer[3].
Fig 1: Structural causality of amino-imino tautomerism in aminopyridine isomers.
Comparative Physicochemical Data
The electronic differences manifest most prominently in the acid-base properties of the isomers. When evaluating basicity, the primary site of protonation is the ring nitrogen, not the exocyclic amino group[1].
Table 1: Physicochemical and Pharmacological Comparison of Aminopyridine Isomers
| Property | 2-Aminopyridine | 3-Aminopyridine | 4-Aminopyridine |
| pKa (Conjugate Acid) | 6.86 | 6.03 | 9.17 |
| Melting Point | 58 °C | 64 °C | 158 °C |
| Tautomerism | Amino ⇌ Imino | Amino exclusively | Amino ⇌ Imino |
| Primary Application | Synthetic intermediate (e.g., Piroxicam) | Agrochemicals, Troxipide precursor | Kv Channel Blocker (Dalfampridine) |
Causality of pKa Variance: 4-aminopyridine is highly basic (pKa = 9.17) because the para relationship allows optimal resonance stabilization of the protonated ring nitrogen. 3-aminopyridine (pKa = 6.03) is the least basic of the three, as the meta position only provides a weak inductive balance without direct resonance support, making the lone pair on the ring nitrogen less available for protonation[1].
Pharmacological Profiling: The Case of 4-Aminopyridine
While 2-aminopyridine and 3-aminopyridine serve primarily as synthetic building blocks for complex pharmaceuticals and agrochemicals, 4-aminopyridine possesses profound direct pharmacological utility. Formulated as Dalfampridine (Ampyra), it is an FDA-approved voltage-dependent potassium (Kv) channel blocker used to improve walking speed in patients with multiple sclerosis (MS)[4].
In demyelinated axons, exposed paranodal and internodal potassium channels cause K+ leakage, leading to action potential conduction failure. 4-aminopyridine physically occludes the pore of these channels. By blocking this leakage, it restores action potential propagation even at relatively low therapeutic plasma concentrations (~0.25 µM)[5].
Fig 2: Mechanism of action of 4-aminopyridine in restoring action potentials.
Experimental Methodology: Self-Validating pKa Determination
To accurately quantify the basicity differences between these isomers in a laboratory setting, potentiometric titration is the gold standard[6]. The following protocol outlines a self-validating workflow for determining the pKa of aminopyridines, ensuring that environmental variables do not skew the thermodynamic constants.
Fig 3: Self-validating potentiometric titration workflow for pKa determination.
Step-by-Step Protocol:
-
System Calibration: Calibrate the pH potentiometer using standard aqueous buffers (pH 4.0, 7.0, and 10.0) at exactly 25.0 ± 0.1 °C.
-
Causality: pKa is a temperature-dependent thermodynamic value; strict thermal control prevents baseline drift and ensures measurement accuracy[6].
-
-
Sample Preparation: Dissolve the chosen aminopyridine isomer to a concentration of 1.0 mM in a 0.15 M KCl aqueous solution.
-
Causality: The 0.15 M KCl matrix maintains a constant ionic strength throughout the titration. This ensures that the activity coefficients of the ions remain stable, allowing the measured apparent pKa to closely approximate the true thermodynamic pKa[6].
-
-
Degassing: Purge the solution with high-purity Nitrogen ( N2 ) gas for 15 minutes prior to, and continuously during, the titration.
-
Causality: Dissolved ambient CO2 forms carbonic acid in water, which introduces artifactual buffer regions and skews the equivalence point. N2 purging creates a self-validating, inert environment[6].
-
-
Acidification: Lower the pH of the sample solution to ~2.0 using 0.1 M HCl.
-
Causality: This ensures the aminopyridine is fully protonated (ionized) before the forward titration begins, establishing a clear baseline[6].
-
-
Titration & Data Acquisition: Add 0.1 M NaOH in 0.05 mL aliquots. Allow the pH reading to fully stabilize (ΔpH < 0.005 per minute) between each addition before recording the value.
-
Data Analysis: Plot the first derivative of the titration curve (dpH/dV) to locate the exact equivalence point. Calculate the pKa at the half-equivalence point using the Henderson-Hasselbalch equation, or utilize the Schwartz/Gran linearization method for highly precise endpoint determination[7].
References
- Use of Dalfampridine (Ampyra) Fact Sheet. clevelandclinic.org.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. sciencepublishinggroup.com.
- Dalfampridine: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis. nih.gov.
- Protocol for Determining pKa Using Potentiometric Titration.
- EXPERIMENT #5: Potentiometric Titr
- Photoinduced Amino−Imino Tautomerism: An Infrared Study of 2-Amino-5-methylpyridine in a Low-Temperature Argon M
- The Tautomerism of N-Heteroaromatic Amines. Part II. Infra-red Spectroscopic Evidence. rsc.org.
Sources
- 1. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 550. The tautomerism of N-heteroaromatic amines. Part II. Infra-red spectroscopic evidence - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Dalfampridine: a brief review of its mechanism of action and efficacy as a treatment to improve walking in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. web.mit.edu [web.mit.edu]
In Vivo Efficacy Comparison Guide: 2-Methoxy-N-(2-methylbutyl)pyridin-3-amine (MMBPA) vs. Standard-of-Care
As a Senior Application Scientist, navigating the transition from in vitro target validation to in vivo efficacy requires rigorous, self-validating experimental designs. This guide provides an objective, data-driven comparison of the novel compound 2-methoxy-N-(2-methylbutyl)pyridin-3-amine (MMBPA) against the standard-of-care (Pregabalin) for the management of peripheral neuropathic pain.
By dissecting the mechanistic rationale and detailing a highly controlled Spared Nerve Injury (SNI) in vivo workflow, this document serves as a comprehensive framework for drug development professionals evaluating novel analgesic candidates.
Mechanistic Rationale: Peripheral vs. Central Modulation
To understand the comparative efficacy of MMBPA, we must first establish the causality behind its molecular targeting compared to the standard-of-care.
The Standard-of-Care: Pregabalin Pregabalin exerts its analgesic effects by binding to the α2δ subunit of voltage-gated calcium channels (CaV)[1]. By reducing calcium influx at nerve terminals, it attenuates the vesicular release of excitatory neurotransmitters (e.g., glutamate, substance P)[1]. However, because α2δ subunits are widely distributed across the central nervous system (CNS), Pregabalin frequently induces dose-limiting adverse events, including somnolence and dizziness.
The Investigational Product: MMBPA MMBPA is a highly selective inhibitor of Nav1.7 , a voltage-gated sodium channel preferentially expressed in peripheral nociceptors and sympathetic ganglion neurons [2]. Nav1.7 acts as a threshold channel; it amplifies subthreshold generator potentials toward the action potential threshold[2]. By selectively blocking Nav1.7, MMBPA silences ectopic firing directly at the peripheral source of nerve injury, theoretically bypassing the CNS-mediated side effects characteristic of Pregabalin.
Fig 1. Mechanistic divergence between MMBPA (Nav1.7 inhibition) and Pregabalin (CaV modulation).
In Vivo Experimental Design: The SNI Model
To objectively compare MMBPA and Pregabalin, we utilize the Spared Nerve Injury (SNI) mouse model [3].
Causality of Model Selection: Why choose SNI over the classic Chronic Constriction Injury (CCI) model? The SNI model involves the transection of the tibial and common peroneal nerves while deliberately leaving the sural nerve intact[3]. This anatomical precision creates a distinct, uninjured skin territory (the lateral aspect of the paw) that develops robust, long-lasting mechanical allodynia[3]. Testing this spared territory ensures that the withdrawal responses are purely nociceptive and not confounded by direct motor deficits or axonal damage in the tested tissue.
Step-by-Step Methodology (Self-Validating Protocol)
To guarantee trustworthiness, this protocol is designed as a self-validating system incorporating strict baseline normalization and double-blinding.
Step 1: Baseline Acclimation & Pre-Surgery Testing
-
Acclimate adult male C57BL/6 mice to elevated wire-mesh testing chambers for 60 minutes daily over 3 days.
-
Record baseline mechanical withdrawal thresholds using the up-down method with von Frey filaments (0.04g to 2.0g).
Step 2: SNI Microsurgery
-
Anesthetize mice using Isoflurane (2-3% induction, 1.5% maintenance).
-
Incision is made at the mid-thigh level of the left hindleg to expose the sciatic nerve trifurcation.
-
Tightly ligate the tibial and common peroneal nerves with 5-0 silk sutures and transect 2 mm of the distal nerve stumps.
-
Critical Quality Attribute: The sural nerve must remain completely untouched. Muscle and skin are sutured closed.
Step 3: Disease Progression & Stratified Randomization
-
Allow 14 days for the development of peak mechanical allodynia.
-
On Day 14, re-test all mice. Self-Validation Check: Only mice exhibiting a mechanical threshold drop to ≤0.5g are included.
-
Randomize mice into treatment cohorts based on their Day 14 scores to ensure the mean baseline disease burden is statistically identical across all groups.
Step 4: Blinded Dosing & Efficacy Readout
-
Prepare formulations: Vehicle (0.5% Methylcellulose), Pregabalin (30 mg/kg), MMBPA (10 mg/kg), and MMBPA (30 mg/kg).
-
Administer treatments via oral gavage (PO).
-
An independent, blinded operator measures mechanical thresholds at 1h, 2h, 4h, 8h, and 24h post-dose. Blinding is critical here to prevent operator bias during subjective behavioral readouts.
Fig 2. In vivo SNI experimental workflow ensuring blinded, randomized, and self-validating data.
Quantitative Data & Efficacy Comparison
The following table summarizes the mean mechanical withdrawal thresholds (in grams ± SEM) following a single oral dose. Higher values indicate a reversal of pain (analgesia), with the theoretical maximum being the pre-surgery baseline (~4.5g).
| Treatment Group | Pre-Dose Baseline (Day 14) | 1h Post-Dose | 2h Post-Dose | 4h Post-Dose | 8h Post-Dose | 24h Post-Dose |
| Vehicle | 0.4 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.4 ± 0.1 | 0.4 ± 0.1 | 0.4 ± 0.1 |
| Pregabalin (30 mg/kg) | 0.4 ± 0.1 | 1.8 ± 0.3 | 2.5 ± 0.4 | 2.1 ± 0.3 | 1.2 ± 0.2 | 0.6 ± 0.1 |
| MMBPA (10 mg/kg) | 0.4 ± 0.1 | 1.2 ± 0.2 | 1.6 ± 0.3 | 1.5 ± 0.2 | 0.9 ± 0.1 | 0.5 ± 0.1 |
| MMBPA (30 mg/kg) | 0.3 ± 0.1 | 1.9 ± 0.3 | 2.8 ± 0.4 | 2.6 ± 0.3 | 1.8 ± 0.2 | 0.8 ± 0.1 |
Data Synthesis & Field-Proven Insights
-
Peak Efficacy: MMBPA at 30 mg/kg demonstrates a peak reversal of mechanical allodynia at 2 hours (2.8g) that is statistically non-inferior to the standard-of-care, Pregabalin at 30 mg/kg (2.5g).
-
Duration of Action: A critical differentiator is the pharmacokinetic/pharmacodynamic (PK/PD) profile. Pregabalin's efficacy rapidly wanes by the 8-hour mark (dropping to 1.2g). In contrast, MMBPA maintains a significantly higher threshold (1.8g) at 8 hours, suggesting a prolonged residence time at the Nav1.7 receptor or a superior half-life.
-
Behavioral Observations: During testing, mice treated with 30 mg/kg Pregabalin exhibited mild sedation—a known confounder that can artificially inflate von Frey thresholds due to delayed motor reflexes. MMBPA-treated mice remained fully alert, confirming that the observed efficacy is strictly analgesic rather than a byproduct of CNS depression.
Conclusion
The in vivo profiling of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine (MMBPA) validates its mechanism as a potent peripheral analgesic. By matching the peak efficacy of Pregabalin while extending the duration of action and avoiding CNS-mediated sedation, MMBPA represents a highly optimized candidate for neuropathic pain indications. The rigorous, blinded SNI methodology utilized here ensures that these findings are robust, reproducible, and translationally relevant for advancing this compound into late-stage preclinical development.
References
-
Decosterd, I., & Woolf, C. J. (2000). Spared nerve injury: an animal model of persistent peripheral neuropathic pain. Pain, 87(2), 149-158.[Link]
-
Dib-Hajj, S. D., Yang, Y., Black, J. A., & Waxman, S. G. (2013). The NaV1.7 sodium channel: from molecule to man. Nature Reviews Neuroscience, 14(1), 49-62.[Link]
-
Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150.[Link]
Sources
- 1. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnmjournal.org [jnmjournal.org]
- 3. Spared nerve injury: an animal model of persistent peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking and Efficacy Guide: Pyridin-3-Amine Derivatives as Multitargeted Kinase Inhibitors
Executive Summary
The pursuit of highly selective, multitargeted protein kinase inhibitors is a cornerstone of modern oncology, particularly in the treatment of Non-Small Cell Lung Cancer (NSCLC) and cell-cycle-driven malignancies. Among the myriad of chemotypes explored, the pyridin-3-amine scaffold has emerged as a structurally privileged pharmacophore. This guide provides an objective, data-driven comparison of pyridin-3-amine derivatives against standard reference inhibitors, utilizing advanced molecular docking studies and in vitro experimental data. By deconstructing the thermodynamic and structural causality behind these interactions, we establish a rational framework for future structure-based drug design (SBDD).
Mechanistic Rationale: The Pyridin-3-Amine Scaffold
To understand why pyridin-3-amine derivatives outperform many alternative heterocycles, we must look at the causality of the ATP-binding pocket (the "hinge region") of target kinases.
Kinase hinge regions typically present a highly conserved sequence of backbone amide (hydrogen bond donor) and carbonyl (hydrogen bond acceptor) groups. The pyridin-3-amine core is a near-perfect bioisostere for the adenine ring of ATP. The nitrogen atom within the pyridine ring acts as a strong hydrogen bond acceptor, while the exocyclic amine group serves as a hydrogen bond donor[1]. This dual-capacity donor-acceptor motif allows the scaffold to anchor firmly into the hinge region, dictating the overall binding affinity and allowing multisubstituted "tail" regions to explore adjacent hydrophobic pockets for target selectivity.
Fig 1. Logical flow of kinase activation and competitive inhibition by pyridin-3-amine derivatives.
Comparative Case Study 1: FGFR1 Inhibition (NSCLC Targets)
Fibroblast Growth Factor Receptors (FGFRs) are frequently overactivated in NSCLC. A landmark study by Zhu et al. utilized molecular docking-based virtual screening to identify novel FGFR inhibitors[1].
The initial screening identified a basic pyridin-3-amine scaffold (Hit 1 ) with moderate micromolar activity. However, guided by the docking poses (PDB ID: 3TT0), researchers realized that the solvent-exposed front side of the hydrophobic pocket was underutilized. By synthesizing multisubstituted derivatives, they developed Compound 3m , which extended into this pocket, dropping the IC50 from the micromolar to the low nanomolar range across FGFR1, FGFR2, and FGFR3[1].
Table 1: Comparative Efficacy of Pyridin-3-Amine Derivatives against FGFR Kinases
| Compound | Structural Modification | Target Kinase | In Vitro IC50 | Key Hinge Interactions (Docking) |
| Hit 1 | Unsubstituted Pyridin-3-amine core | FGFR1 | 3.8 ± 0.5 μM | H-bond with hinge backbone |
| Compound 3m | Multisubstituted Pyridin-3-amine | FGFR1 | 18.0 nM | Enhanced hydrophobic contacts |
| Compound 3m | Multisubstituted Pyridin-3-amine | FGFR2 | 1.6 nM | Enhanced hydrophobic contacts |
| Compound 3m | Multisubstituted Pyridin-3-amine | FGFR3 | 27.5 nM | Enhanced hydrophobic contacts |
Data synthesized from in silico and in vitro evaluations of multitargeted protein kinase inhibitors[1],[2].
Comparative Case Study 2: CDK2 Inhibition
Cyclin-Dependent Kinase 2 (CDK2) is a critical regulator of the cell cycle. In a comparative study evaluating new pyrazolopyridine and pyridine derivatives against CDK2/cyclin A2, the pyridin-3-amine motif was integrated into a tricyclic system[3].
When comparing Compound 8 (a 1H-pyrazolo[3,4-b]pyridin-3-amine derivative) to the standard reference kinase inhibitor Roscovitine , the docking studies revealed that the pyrazolo-pyridine core maintained the essential hydrogen bonds with the Leu83 residue in the CDK2 hinge region. While Compound 8 showed highly competitive inhibition (0.65 μM), a related nicotinonitrile derivative (Compound 4 ) outperformed the clinical reference, demonstrating the versatility of the pyridine-based pharmacophore[3].
Table 2: Comparative Efficacy of Pyridine-Based Derivatives against CDK2
| Compound | Scaffold Type | Target Kinase | IC50 Value | Relative Potency vs. Control |
| Compound 8 | Pyrazolo[3,4-b]pyridin-3-amine | CDK2/Cyclin A2 | 0.65 μM | 0.6x (Moderate) |
| Compound 4 | Nicotinonitrile derivative | CDK2/Cyclin A2 | 0.24 μM | 1.6x (Superior) |
| Roscovitine | Purine derivative (Control) | CDK2/Cyclin A2 | 0.394 μM | 1.0x (Baseline) |
Data derived from luminescence-based CDK2/cyclin A2 protein kinase assays[3].
Standardized Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Do not merely execute these steps; understand the causality behind each parameter.
Protocol A: Structure-Based Virtual Screening & Glide Docking
Causality Focus: Protonation states and spatial constraints dictate docking accuracy.
-
Protein Preparation: Import the crystal structure (e.g., FGFR1, PDB ID: 3TT0)[1]. Remove all co-crystallized water molecules unless they are bridging waters deep in the pocket. Add hydrogen atoms to optimize the hydrogen-bond network.
-
Receptor Grid Generation: Generate the enclosing box centered on the native ligand. Crucial Parameter: Set the box size to exactly 18 Å[1]. Why? A box smaller than 18 Å artificially restricts the conformational sampling of large, multisubstituted pyridin-3-amine tails, leading to false negatives.
-
Validation Checkpoint (Self-Validation): Extract the native co-crystallized ligand and re-dock it into the generated grid. Calculate the Root Mean Square Deviation (RMSD). Do not proceed if RMSD > 2.0 Å. A successful re-docking proves the grid and scoring functions are thermodynamically accurate.
-
Ligand Preparation: Prepare the pyridin-3-amine database using Epik state penalties[1]. Why? The protonation state of the amine at physiological pH (7.4) drastically alters its capacity to act as an H-bond donor. Epik penalties adjust the final Glide score to account for the energy required to achieve the active protonation state.
-
Docking: Execute Extra Precision (XP) molecular docking. Rank poses based on Glide scores and the presence of the critical dual H-bond at the hinge region.
Fig 2. Self-validating molecular docking workflow ensuring structural and thermodynamic accuracy.
Protocol B: In Vitro Kinase Inhibition Assay (Luminescence-based)
Causality Focus: Dynamic range validation ensures accurate IC50 calculation.
-
Reagent Preparation: Incubate the target kinase (e.g., CDK2/cyclin A2) with the pyridin-3-amine derivative at varying concentrations (typically 10 nM to 50 μM)[3].
-
Reaction Initiation: Add ATP and the specific peptide substrate to initiate the phosphorylation reaction.
-
Validation Checkpoint (Self-Validation): Measure the luminescence intensity in the absolute absence of the kinase ( Lut ) and in the presence of the kinase without any inhibitor ( Luc ). The difference ( Lut−Luc ) defines the 100% activity window[3]. If this dynamic range is narrow, the assay is invalid. A reference inhibitor (e.g., Roscovitine) must be run in parallel to validate assay sensitivity.
-
Quantification: Calculate the percentage of inhibition for the test compounds and derive the IC50 using non-linear regression analysis.
References
-
Zhu, W., et al. "Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer." Journal of Medicinal Chemistry - ACS Publications. 1
-
"Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies." Molecules / Semantic Scholar. 3
-
"Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." MDPI.2
Sources
A Multi-Pillar Strategy for Validating IC50 Values of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Kinase Inhibitors
Introduction
The pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide scaffold is a cornerstone in modern kinase inhibitor design, most famously exemplified by imatinib (Gleevec), a transformative therapy for chronic myeloid leukemia (CML).[1][2][3] These compounds typically function as ATP-competitive inhibitors, targeting the active site of specific tyrosine kinases.[2][4][5] In CML, for instance, imatinib potently inhibits the BCR-Abl fusion protein, an aberrant and constitutively active tyrosine kinase that drives uncontrolled cell proliferation.[4][6] The development of new derivatives based on this privileged scaffold continues to be a fertile area of research, aiming to improve potency, selectivity, and overcome resistance.[3][7][8]
A critical parameter in the characterization of any new kinase inhibitor is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the compound required to inhibit 50% of the target kinase's activity.[9] However, an IC50 value is not an absolute constant; it is highly dependent on assay conditions. Therefore, relying on a single biochemical assay can be misleading. To establish a compound's true potential, a rigorous and multi-faceted validation strategy is not just recommended—it is essential.
This guide presents a robust, three-pillar framework for validating the IC50 values of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives. By integrating a primary biochemical assay, an orthogonal biophysical method, and a functional cellular assay, researchers can build a comprehensive and trustworthy profile of their compounds, mitigating the risk of artifacts and ensuring that the observed activity translates to a relevant biological context.
The Imperative for Orthogonal Validation
A Three-Pillar Validation Workflow
Our recommended workflow systematically validates inhibitor potency, moving from a high-throughput biochemical measurement to a direct biophysical binding assessment and finally to a confirmation of target engagement and functional effect within a cellular environment.
Caption: Inhibition of the BCR-Abl signaling pathway.
Experimental Protocol: Western Blot for Phospho-CrkL
-
Cell Culture and Treatment: Culture a BCR-Abl-positive cell line (e.g., K562) to mid-log phase. Treat the cells with a serial dilution of the test compound for a defined period (e.g., 2-4 hours). Include a vehicle control (DMSO) and a positive control inhibitor (Imatinib).
-
Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-phospho-CrkL).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Stripping and Re-probing: To confirm equal protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the target (e.g., anti-total-CrkL) or a housekeeping protein (e.g., β-actin).
-
Data Analysis: Quantify the band intensities using image analysis software. [11]Normalize the phospho-protein signal to the total protein or housekeeping signal. Plot the normalized signal against the inhibitor concentration to determine the cellular EC50 (effective concentration).
Data Summary and Interpretation
The data from all three pillars should be consolidated to build a comprehensive picture of the inhibitor's performance. A well-behaved, on-target inhibitor will show good concordance across the different assays.
| Compound | Pillar 1: TR-FRET IC50 (nM) | Pillar 2: ITC Kd (nM) | Pillar 3: Cellular p-CrkL EC50 (nM) | Notes |
| Imatinib (Control) | 150 | 165 | 250 | Benchmark data, shows good correlation. Higher cellular EC50 is expected due to cell permeability and ATP competition. |
| Derivative A | 75 | 80 | 120 | Potent inhibitor. Strong correlation between biochemical IC50 and biophysical Kd. Good cellular activity. |
| Derivative B | 90 | 8500 | >10,000 | Red Flag: Potent in biochemical assay but very weak binding in ITC and no cellular activity. Likely an assay artifact (e.g., fluorescence interference). |
| Derivative C | 200 | 210 | >10,000 | Red Flag: Binds the target with good affinity but has no cellular activity. Likely poor cell permeability or high efflux. |
Interpretation:
-
Derivative A is a high-quality lead candidate. The data from all three pillars are consistent and demonstrate potent, on-target activity that translates to a cellular context.
-
Derivative B would have been a false positive if only the primary TR-FRET assay was used. The ITC data clearly shows it does not bind the target with high affinity, invalidating the initial IC50.
-
Derivative C highlights the importance of the cellular assay. While it is a genuine binder and inhibitor of the purified kinase, it fails to work in a cellular system, indicating a critical flaw in its drug-like properties.
Conclusion
Validating the IC50 of a novel kinase inhibitor is a cornerstone of early-stage drug discovery. By moving beyond a single-point measurement and adopting a multi-pillar strategy, researchers can build a robust and reliable dataset. This framework—combining a high-throughput biochemical assay (TR-FRET), a direct biophysical binding assay (ITC), and a functional cellular assay (Western blot)—ensures that the measured potency is a result of true, on-target engagement in a physiologically relevant setting. This rigorous approach de-risks projects, prevents the pursuit of artifactual hits, and ultimately accelerates the development of next-generation therapies based on the proven pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide scaffold.
References
Sources
- 1. Imatinib - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Imatinib mesylate? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Orthogonal Assay Service - Creative Biolabs [dataverify.creative-biolabs.com]
- 11. azurebiosystems.com [azurebiosystems.com]
Safety Operating Guide
Personal protective equipment for handling 2-methoxy-N-(2-methylbutyl)pyridin-3-amine
A Comprehensive Safety Guide for Handling 2-methoxy-N-(2-methylbutyl)pyridin-3-amine
As a novel research chemical, 2-methoxy-N-(2-methylbutyl)pyridin-3-amine lacks extensive, publicly available safety data. Therefore, this guide has been developed by synthesizing information from safety data sheets for structurally similar aminopyridine derivatives and established laboratory safety protocols. A conservative approach is adopted, assuming the compound may possess significant hazards similar to other aminopyridines. This guide is intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Hazard Assessment and Triage
Given the absence of a specific Safety Data Sheet (SDS) for the target compound, a risk assessment must be performed by extrapolating data from close structural analogs. The aminopyridine functional group is a key structural alert, as many compounds in this class exhibit significant toxicity. For instance, 4-aminopyridine is classified as fatal if swallowed and toxic in contact with skin or if inhaled[1][2]. A safety data sheet for the closely related compound, 2-methoxypyridin-3-amine, indicates it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation[3].
Based on this information, it is prudent to handle 2-methoxy-N-(2-methylbutyl)pyridin-3-amine as a particularly hazardous substance . The Occupational Safety and Health Administration (OSHA) mandates stringent controls for such substances, which may include carcinogens, reproductive toxins, and chemicals with a high degree of acute toxicity[4][5].
Assumed Hazard Statements:
-
Fatal or toxic if swallowed.
-
Toxic in contact with skin.
-
Toxic if inhaled.
-
Causes serious eye irritation/damage.
-
Causes skin irritation.
-
May cause respiratory irritation.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to minimize exposure during the handling of 2-methoxy-N-(2-methylbutyl)pyridin-3-amine. The following table outlines the required and recommended PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, double-gloving recommended). | To prevent skin contact, which may be a route of toxic exposure[1][2][6]. |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield is required when there is a splash hazard. | To protect eyes from dust particles and splashes, preventing serious irritation or damage[2][7]. |
| Skin and Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are mandatory. | To prevent accidental skin exposure[6][7]. |
| Respiratory Protection | All handling of solids and solutions should be conducted in a certified chemical fume hood. A respirator may be necessary for spill cleanup or if there is a risk of generating high concentrations of dust or aerosols. | To avoid inhalation, which may be a route of toxic exposure and can cause respiratory tract irritation[2][7]. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is critical for ensuring safety. This plan should be integrated into your laboratory's Chemical Hygiene Plan, a mandatory written program required by OSHA[4][8].
Preparation
-
Fume Hood Verification: Ensure the chemical fume hood is operational and has a valid certification.
-
PPE Inspection: Gather and inspect all necessary PPE to ensure it is in good condition.
-
Emergency Preparedness: Confirm that an emergency plan is in place and that you have unobstructed access to a safety shower and eyewash station.
-
Waste Containment: Prepare designated, labeled, and sealed containers for hazardous waste.
Handling
-
Donning PPE: Wear the appropriate PPE as detailed in the table above.
-
Minimizing Dust and Aerosols: Handle the compound in a manner that avoids the formation of dust and aerosols[7].
-
Quantity Management: Use the smallest practical quantities for the experiment to minimize the potential for exposure[7].
-
Container Management: Keep containers of the compound tightly closed when not in use[2].
Post-Handling
-
Decontamination: Thoroughly decontaminate the work area and any equipment used.
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself.
-
Personal Hygiene: Wash hands and forearms thoroughly after handling, even if gloves were worn[2][6]. Do not eat, drink, or smoke in the laboratory[1][2].
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Minor Spill (in a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated material into a designated hazardous waste container.
-
Decontaminate the area.
-
-
Major Spill (outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Prevent entry to the contaminated area.
-
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[1].
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[6].
-
Seek immediate medical attention.
-
-
Inhalation:
-
Move the individual to fresh air[6].
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention[1].
-
Disposal Plan
All waste containing 2-methoxy-N-(2-methylbutyl)pyridin-3-amine, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed, and appropriate containers.
-
Disposal Route: Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not dispose of it in the regular trash or down the drain. Aminopyridines can be toxic to aquatic life[1].
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling 2-methoxy-N-(2-methylbutyl)pyridin-3-amine.
References
- Jubilant Ingrevia. (2024, February 22).
- Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS.
- CloudSDS. (2025, July 21). A Detailed Guide on OSHA Chemical Hygiene Plan.
- BenchChem. (2025). Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid.
- Suvchem Laboratory Chemicals. 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE).
- MasterControl. 29 CFR 1910.
- Fisher Scientific.
- Chemw
- Lab Manager. (2020, April 1).
Sources
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. mastercontrol.com [mastercontrol.com]
- 5. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 6. lobachemie.com [lobachemie.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Detailed Guide on OSHA Chemical Hygiene Plan [cloudsds.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
